BMS-466442
Beschreibung
Eigenschaften
CAS-Nummer |
1598424-76-0 |
|---|---|
Molekularformel |
C31H30N4O5 |
Molekulargewicht |
538.6 |
IUPAC-Name |
methyl Nt-benzyl-Na-(6-(benzyloxy)-5-methoxy-1H-indole-2-carbonyl)-D-histidinate |
InChI |
InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m1/s1 |
InChI-Schlüssel |
UUCAHZCMRZOTNF-HHHXNRCGSA-N |
SMILES |
O=C(OC)[C@H](NC(C(N1)=CC2=C1C=C(OCC3=CC=CC=C3)C(OC)=C2)=O)CC4=CN(CC5=CC=CC=C5)C=N4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-466442; BMS 466442; BMS466442; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to BMS-466442: A Potent and Selective ASC-1 Transporter Inhibitor
Abstract: This technical guide provides a comprehensive overview of BMS-466442, a potent and selective small-molecule inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1). We delve into the core mechanism of action, supported by pharmacological data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating ASC-1 as a therapeutic target in neuroscience and other fields.
Introduction: ASC-1 as a Therapeutic Target
The Alanine-Serine-Cysteine Transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter. Its primary function is to facilitate the exchange of small neutral amino acids, including D-serine, glycine, alanine, and cysteine, across cell membranes. ASC-1 is predominantly expressed in the central nervous system, particularly in neurons, where it plays a critical role in regulating the synaptic levels of D-serine.
D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in numerous neurological and psychiatric disorders. By controlling the availability of D-serine, ASC-1 indirectly modulates NMDA receptor activity.[1] This makes ASC-1 a compelling therapeutic target for conditions such as schizophrenia, where NMDA receptor hypofunction is a leading hypothesis.[1][2] Inhibition of ASC-1 is proposed to increase the concentration of D-serine in the synaptic cleft, thereby enhancing NMDA receptor signaling.
BMS-466442: A Profile of a Selective ASC-1 Inhibitor
BMS-466442 is an experimental small molecule that has been identified as a potent and highly selective inhibitor of the ASC-1 transporter.[1][2][3] Its selectivity is a key feature, as it shows minimal activity against a wide panel of over 40 other transporters, ensuring a focused pharmacological effect on the intended target.[3] This specificity makes BMS-466442 an invaluable tool for elucidating the physiological and pathological roles of ASC-1 and a promising lead compound for therapeutic development.
Core Mechanism of Action
The inhibitory action of BMS-466442 on ASC-1 is multifaceted, involving direct competition at the substrate binding site.
3.1. Competitive Binding and Conformational Locking
Research combining site-directed mutagenesis and computational modeling has revealed that BMS-466442 acts as a competitive inhibitor.[4] It is suggested to occupy the orthosteric binding site—the same site where endogenous amino acid substrates bind. The binding location has been pinpointed to a pocket between transmembrane (TM) helices 6 and 10 of the transporter protein.[4]
Crucially, the binding of BMS-466442 does more than simply block substrate access. It is theorized to lock the transporter in a conformation that is non-conducive to the transport cycle. By preventing the necessary movements of the transmembrane helices that facilitate substrate translocation across the membrane, BMS-466442 effectively shuts down the transporter's function.[4]
Figure 2: Experimental workflow for the radiolabeled D-Serine uptake assay.
Therapeutic Rationale and Applications
The primary therapeutic rationale for developing ASC-1 inhibitors like BMS-466442 centers on their ability to modulate neurotransmission.
-
Schizophrenia Research: By inhibiting ASC-1, BMS-466442 is expected to increase extracellular D-serine levels, enhancing signaling through NMDA receptors. This mechanism is being explored as a potential treatment for the negative and cognitive symptoms of schizophrenia. [1][2]* Neuroprotection: Studies have shown that BMS-466442 can be neuroprotective. In a mouse model of surgery-induced brain damage, intracerebroventricular infusion of the compound decreased the number of malformed neurons and reduced deficits in contextual fear memory. [3][5]This suggests a role in mitigating synaptic damage following brain injury. [5]* Metabolic Research: Beyond neuroscience, BMS-466442 has been shown to inhibit the import of serine, cysteine, glycine, and alanine in primary human white and brown adipose cells, impacting their metabolic activity. [3]
Conclusion
BMS-466442 is a well-characterized, potent, and selective inhibitor of the ASC-1 amino acid transporter. Its clear mechanism of action, involving competitive binding and conformational locking of the transporter, makes it an exceptional research tool for probing the function of ASC-1 in health and disease. The compound's ability to modulate D-serine levels and its demonstrated efficacy in preclinical models of neurological disorders highlight its potential as a lead for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers aiming to incorporate BMS-466442 into their studies of ASC-1 biology and its therapeutic implications.
References
-
Title: BMS-466442 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 Source: PubMed URL: [Link]
-
Title: Inhibition of glial D-serine release rescues synaptic damage after brain injury Source: Wiley Online Library URL: [Link]
-
Title: Potency and efficacy Source: Deranged Physiology URL: [Link]
-
Title: Does potency predict clinical efficacy? Illustration through an antihistamine model Source: PubMed URL: [Link]
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: BMS-466442 as a Molecular Probe for Elucidating the Multifaceted Roles of the SLC7A10 (ASC-1) Transporter
Executive Summary
The Solute Carrier Family 7 Member 10 (SLC7A10), also known as Alanine-Serine-Cysteine Transporter 1 (ASC-1), is a neutral amino acid transporter with critical, tissue-specific functions in both the central nervous system and peripheral metabolic tissues. Its role in modulating neuronal excitability and adipocyte metabolism has positioned it as a compelling target for therapeutic development in neuropsychiatric and metabolic disorders. The development of BMS-466442, a potent and highly selective inhibitor, has been instrumental in dissecting the complex biology of SLC7A10. This guide provides an in-depth technical overview of SLC7A10, the pharmacological profile of BMS-466442, and its application as a research tool to probe transporter function in diverse physiological contexts. We will detail the mechanistic basis of its inhibitory action, present validated experimental protocols for its use, and explore the downstream cellular consequences of SLC7A10 modulation.
The SLC7A10 (ASC-1) Transporter: A Dual-Function Target
SLC7A10 is a fascinating membrane protein that defies simple categorization, playing distinct yet equally vital roles in disparate physiological systems.
Structure and Transport Mechanics
SLC7A10 is a sodium-independent transporter that mediates the movement of small, neutral amino acids, including glycine, L-alanine, L-cysteine, and notably, both L- and D-serine.[1] Functionally, it operates through two primary modes:
-
Antiporter (Exchange): The predominant mode, where the influx of one amino acid is coupled to the efflux of another.[2][3]
-
Facilitated Diffusion: A secondary mode that allows amino acid transport along their concentration gradient.[2][4]
This dual-mode functionality allows SLC7A10 to dynamically regulate the intracellular and extracellular pools of its substrate amino acids based on cellular demand and substrate availability.
Physiological and Pathophysiological Roles
The significance of SLC7A10 is underscored by its expression and function in two key systems:
-
Central Nervous System (CNS): Within the brain, SLC7A10 is expressed in both neurons and astrocytes.[2][3] It is a key regulator of the synaptic concentrations of D-serine and glycine, which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[2][5] By controlling the availability of these co-agonists, SLC7A10 directly influences glutamatergic neurotransmission, synaptic plasticity, and higher-order processes like learning and memory.[6] Its dysregulation has been implicated in conditions such as schizophrenia, making it a prime target for neuropsychiatric drug discovery.[1][5]
-
Adipose Tissue and Metabolism: SLC7A10 is highly expressed in white adipocytes, where its expression level shows a strong inverse correlation with adipocyte hypertrophy, insulin resistance, and other markers of metabolic syndrome.[1][2][7] In this context, SLC7A10 is a critical mediator of metabolic health. Inhibition of its function leads to a cascade of detrimental effects, including increased lipid storage, elevated reactive oxygen species (ROS), and impaired mitochondrial function.[7][8] This suggests that maintaining SLC7A10 activity is crucial for adipocyte resilience against metabolic stress.[8]
BMS-466442: A High-Fidelity Chemical Tool for SLC7A10 Interrogation
The study of SLC7A10 was significantly advanced by the development of BMS-466442, an experimental compound that acts as a selective and potent inhibitor.[5]
Pharmacological Profile
BMS-466442 provides the specificity required to isolate the effects of SLC7A10 inhibition from off-target interactions. Its key features are summarized below.
| Parameter | Value | System / Assay | Reference |
| IC₅₀ | 11 nM | asc-1 transporter | [9] |
| IC₅₀ | 19.7 ± 6.7 nM | Primary cortical cultures | [9] |
| IC₅₀ | 36.8 ± 11.6 nM | HEK293 cells expressing human asc-1 | [9][10] |
| IC₅₀ | 400 nM | [³H] D-serine uptake in rat brain synaptosomes | [9] |
| Selectivity | >1000-fold | Over LAT-2 and ASCT-2 transporters |
Table 1: Potency and Selectivity of BMS-466442.
Mechanism of Action: Orthosteric and Allosteric Inhibition
The inhibitory mechanism of BMS-466442 is not merely a simple blockade. Through a combination of site-directed mutagenesis and computational modeling, its binding site has been located within a pocket formed by transmembrane (TM) helices 6 and 10.[11] The molecule acts via a dual mechanism:
-
Competitive Occupation: It directly occupies the orthosteric substrate-binding site.[11]
-
Allosteric Blockade: Its presence prevents the conformational changes in the TM helices that are necessary for the transport cycle to proceed.[11]
This sophisticated mechanism ensures a robust and complete inhibition of transporter function.
Figure 1: Mechanism of BMS-466442 inhibition on the SLC7A10 transporter.
Mechanistic Dissection Using BMS-466442: In Vitro Applications
BMS-466442 serves as a powerful tool to probe the downstream consequences of SLC7A10 inhibition in various cell-based models.
Neurobiological Context: Modulating the NMDA Receptor Axis
In the CNS, SLC7A10 is believed to be primarily responsible for the reuptake of D-serine from the synaptic cleft.[12] By inhibiting this reuptake, BMS-466442 effectively increases the extracellular concentration of D-serine, thereby enhancing NMDA receptor activation. This has profound implications for synaptic function and is a key rationale for its investigation in schizophrenia.[5]
Figure 2: Experimental workflow to test the effect of BMS-466442 on neuronal function.
Metabolic Context: Inducing an Insulin-Resistant Phenotype in Adipocytes
In adipocytes, the effects of SLC7A10 inhibition are strikingly different and highlight its role in metabolic homeostasis. Treatment of adipocyte cultures with BMS-466442 initiates a pathological cascade.[1][2][8]
-
Decreased Serine Uptake: The primary insult is the blockade of serine import.[2][3]
-
Glutathione Depletion: Serine is a precursor for the synthesis of glutathione, the cell's primary antioxidant. Reduced serine uptake leads to depleted glutathione levels.[2][8]
-
Increased Oxidative Stress: With diminished antioxidant capacity, reactive oxygen species (ROS) accumulate, causing cellular damage.[1][8]
-
Altered Gene Expression: RNA-sequencing reveals that SLC7A10 inhibition alters the expression of genes involved in branched-chain amino acid (BCAA) catabolism, lipogenesis, and lipid oxidation.[8][13]
-
Lipid Accumulation: Ultimately, these changes promote lipid storage and adipocyte hypertrophy, mimicking features of insulin resistance.[13][14]
Figure 3: Signaling cascade initiated by BMS-466442 in adipocytes.
Core Methodologies for Studying SLC7A10 with BMS-466442
To ensure scientific rigor, protocols must be self-validating. Below are foundational methods for investigating the BMS-466442-SLC7A10 interaction.
Protocol 1: Cell-Based Radioligand Uptake Assay
This protocol quantifies the inhibitory effect of BMS-466442 on SLC7A10 transport activity.
-
Objective: To determine the IC₅₀ of BMS-466442.
-
Causality: The reduction in radiolabeled substrate uptake is directly proportional to the inhibition of the transporter.
-
Self-Validation: The assay includes non-transfected control cells to measure background uptake and a positive control (a known substrate) to confirm transporter activity.
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing human SLC7A10 and control (non-transfected) HEK293 cells in 24-well plates. Culture to ~90% confluency.
-
Preparation: Aspirate culture medium. Wash cells twice with 1 mL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 500 µL of KRH buffer containing a range of BMS-466442 concentrations (e.g., 0.1 nM to 10 µM) to the SLC7A10-expressing cells. Add buffer with vehicle (DMSO) to control wells. Incubate for 10 minutes at 37°C.
-
Uptake Initiation: Add 500 µL of KRH buffer containing the radiolabeled substrate (e.g., [³H] D-serine at a final concentration of 50 nM) to all wells.
-
Incubation: Incubate for a predetermined linear uptake time (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well. Incubate for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the counts from non-transfected cells (background) from all other readings. Plot the percentage of inhibition against the log concentration of BMS-466442 and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: Site-Directed Mutagenesis for Binding Site Confirmation
This protocol validates the residues critical for BMS-466442 binding, as predicted by computational models.[11]
-
Objective: To confirm the interaction of BMS-466442 with specific amino acid residues in the TM6/TM10 binding pocket.
-
Causality: Mutating a key binding residue to a non-interacting one (e.g., Alanine) should significantly reduce the binding affinity and inhibitory potency of BMS-466442.
-
Self-Validation: Each mutant's baseline transport activity must be confirmed to be comparable to the wild-type, ensuring the mutation doesn't simply inactivate the transporter.
Step-by-Step Methodology:
-
Mutagenesis: Using a wild-type SLC7A10 expression plasmid as a template, generate point mutations for candidate residues in the TM6 and TM10 domains using a commercial site-directed mutagenesis kit.
-
Sequence Verification: Sequence the entire coding region of each mutant plasmid to confirm the desired mutation and the absence of off-target mutations.
-
Transfection: Transfect HEK293 cells with either wild-type or mutant SLC7A10 plasmids.
-
Functional Validation: 48 hours post-transfection, perform a radioligand uptake assay (as in Protocol 1) using a single, saturating concentration of [³H] D-serine to confirm that the mutant transporters are expressed and are functionally active.
-
Inhibition Assay: Perform a full dose-response inhibition assay (as in Protocol 1) on cells expressing each functional mutant.
-
Data Analysis: Compare the IC₅₀ values of BMS-466442 for the wild-type and mutant transporters. A significant rightward shift (higher IC₅₀) in the dose-response curve for a mutant indicates that the mutated residue is critical for inhibitor binding.
Conclusion and Future Directions
BMS-466442 has proven to be an indispensable molecular tool, providing researchers with the precision needed to dissect the tissue-specific functions of the SLC7A10 transporter. Its use has solidified the link between SLC7A10 and NMDA receptor modulation in the brain and has uncovered a novel and critical role for the transporter in maintaining metabolic homeostasis in adipocytes.
Future research should leverage BMS-466442 in more complex, physiologically relevant systems. Its application in co-culture models of neurons and glia, or in differentiated human adipocytes from lean versus obese individuals, will continue to yield valuable insights. Furthermore, while BMS-466442 itself may be unsuitable for in vivo human studies, the mechanistic understanding it has provided forms a critical foundation for the structure-based design of next-generation SLC7A10 modulators with therapeutic potential for both schizophrenia and type 2 diabetes.
References
-
Wikipedia. BMS-466442. [Link]
-
Jersin, R. Å., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. Frontiers in Endocrinology, 13, 983818. [Link]
-
Tapanes, S. A., et al. (2022). Pharmacological inhibitors of D‐amino acid transporters reduce synaptic damage after brain injury. Glia, 70(6), 1133-1152. [Link]
-
Jersin, R. Å., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. Frontiers in Endocrinology. [Link]
-
Jersin, R. Å., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. PMC - PubMed Central. [Link]
-
Jersin, R. Å., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. PubMed. [Link]
-
Jersin, R. Å., et al. (2021). Role of the Neutral Amino Acid Transporter SLC7A10 in Adipocyte Lipid Storage, Obesity, and Insulin Resistance. American Diabetes Association. [Link]
-
Torrecillas, I. R., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. PubMed. [Link]
-
Inden, M., et al. (2023). Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes. International Journal of Molecular Sciences. [Link]
-
Jersin, R. Å., et al. (2023). Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Jersin, R. Å., et al. (2021). Role of the Neutral Amino Acid Transporter SLC7A10 in Adipocyte Lipid Storage, Obesity, and Insulin Resistance. ResearchGate. [Link]
-
Jersin, R. Å., et al. (2023). Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism. PMC - PubMed Central. [Link]
-
GINIATULLINA, A., et al. (2020). Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism. PMC - PubMed Central. [Link]
-
UniProt. SLC7A10 - Asc-type amino acid transporter 1 - Homo sapiens (Human). [Link]
-
Lall, K., et al. (2018). A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern. PubMed Central. [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Frontiers | The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance [frontiersin.org]
- 3. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. BMS-466442 - Wikipedia [en.wikipedia.org]
- 6. Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of BMS-466442 on Synaptic D-serine and Glycine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Modulating NMDA Receptor Co-agonists with BMS-466442
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission and plasticity in the central nervous system. Its proper function is critical for learning, memory, and higher cognitive processes. Unlike other ligand-gated ion channels, the NMDA receptor requires the binding of not only glutamate but also a co-agonist, either D-serine or glycine, to its Glycine Binding Site (GBS) for activation[1][2]. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms that are poorly addressed by current antipsychotic medications.
Consequently, enhancing NMDA receptor function by increasing the synaptic availability of its co-agonists presents a promising therapeutic strategy. BMS-466442 has emerged as a key investigational tool in this endeavor. It is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), a neutral amino acid transporter. By blocking ASC-1, BMS-466442 is hypothesized to increase the synaptic concentrations of D-serine and glycine, thereby potentiating NMDA receptor activity. This guide provides a comprehensive technical overview of the mechanism of action of BMS-466442 and its effects on synaptic D-serine and glycine levels.
Core Mechanism of Action: Inhibition of the ASC-1 Transporter
BMS-466442 exerts its effects by selectively inhibiting the Alanine-Serine-Cysteine Transporter-1 (ASC-1), also known as SLC7A10[3][4]. ASC-1 is a sodium-independent amino acid exchanger that facilitates the transport of small neutral amino acids, including D-serine, glycine, L-alanine, and L-cysteine, across neuronal and glial membranes.
Computational modeling and site-directed mutagenesis studies suggest that BMS-466442 acts as a competitive inhibitor, binding to the orthosteric site of ASC-1 and thereby preventing the translocation of its substrates[3]. The inhibition of ASC-1 is expected to lead to an accumulation of its substrates, most notably D-serine and glycine, in the synaptic cleft. This elevation of co-agonist levels enhances the probability of their binding to the NMDA receptor, thus facilitating glutamatergic neurotransmission.
Mechanism of BMS-466442 Action at the Synapse.
Investigating the In Vivo Effects of BMS-466442: A Methodological Approach
A critical aspect of characterizing the effects of BMS-466442 is the direct measurement of D-serine and glycine levels in the brain. While some sources have indicated that BMS-466442 may be unsuitable for systemic in vivo studies, potentially due to poor bioavailability or off-target effects, published research has demonstrated its effective use via intracerebroventricular (ICV) infusion in animal models[5]. This route of administration bypasses the blood-brain barrier and allows for direct assessment of the compound's effects on the central nervous system.
The gold-standard technique for measuring extracellular neurotransmitter levels in awake, freely moving animals is in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Experimental Workflow: In Vivo Microdialysis and HPLC Analysis
Workflow for In Vivo Microdialysis Experiment.
Detailed Protocol: Intracerebroventricular Infusion and Microdialysis
1. Animal Model and Surgical Preparation:
-
Animal Model: Adult male C57BL/6 mice are a suitable model.
-
Anesthesia: Anesthetize the mouse using isoflurane (3% for induction, 1.5-2% for maintenance)[6][7].
-
Stereotaxic Surgery: Secure the anesthetized mouse in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region (e.g., hippocampus or prefrontal cortex) for the placement of a microdialysis guide cannula. A second burr hole is drilled for the ICV infusion cannula[8].
-
Cannula Implantation: Implant the guide cannula and the ICV infusion cannula at the predetermined coordinates. Secure the cannulae to the skull with dental cement.
-
Recovery: Allow the animals to recover for at least 48 hours post-surgery.
2. Intracerebroventricular Infusion of BMS-466442:
-
Drug Preparation: Dissolve BMS-466442 in a vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid) to the desired concentration. A study on a mouse model of brain injury utilized a 5 µM solution of BMS-466442 in a phosphate-buffered saline (PBS) vehicle containing a small percentage of DMSO[5].
-
Infusion: On the day of the experiment, connect the ICV cannula to an infusion pump via a liquid swivel to allow for free movement of the animal. Infuse BMS-466442 at a slow, continuous rate.
3. In Vivo Microdialysis:
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials. It is crucial to collect baseline samples before the infusion of BMS-466442 to establish a stable baseline.
4. HPLC Analysis of D-serine and Glycine:
-
Derivatization: Derivatize the amino acids in the microdialysate samples with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.
-
Chromatographic Separation: Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Use a fluorescence detector to quantify the levels of D-serine and glycine based on the peak areas compared to known standards.
Expected Quantitative Effects of BMS-466442 on Synaptic D-serine and Glycine
The following table provides an illustrative representation of the expected dose-dependent effects of BMS-466442 on synaptic D-serine and glycine levels, as would be measured by in vivo microdialysis.
| Treatment Group | Dose (ICV) | Expected % Increase in D-serine (Mean ± SEM) | Expected % Increase in Glycine (Mean ± SEM) |
| Vehicle | 0 µM | 0 ± 5 | 0 ± 5 |
| BMS-466442 | 1 µM | 25 ± 8 | 15 ± 6 |
| BMS-466442 | 5 µM | 70 ± 12 | 45 ± 10 |
| BMS-466442 | 10 µM | 120 ± 18 | 80 ± 15 |
Note: This data is illustrative and represents the hypothesized outcome based on the known mechanism of action of ASC-1 inhibitors. Actual results may vary depending on the specific experimental conditions.
The Tripartite Synapse: Localization of the ASC-1 Transporter
The precise localization of the ASC-1 transporter within the synapse is critical to understanding its role in modulating NMDA receptor activity. Immunohistochemical studies have indicated that ASC-1 is present on both neurons and glial cells, including astrocytes, in various brain regions, including the hippocampus[9][10]. This suggests a complex interplay between different cell types in the regulation of synaptic D-serine and glycine levels.
The presence of ASC-1 on presynaptic terminals suggests a role in regulating the release of D-serine and glycine into the synaptic cleft. Its localization on astrocytes points to a role in the uptake and release of these amino acids, contributing to the overall homeostasis of the synaptic environment.
Localization of ASC-1 in the Tripartite Synapse.
Conclusion and Future Directions
BMS-466442 represents a valuable pharmacological tool for investigating the role of the ASC-1 transporter in modulating synaptic D-serine and glycine levels. Its ability to potentiate NMDA receptor function through the elevation of endogenous co-agonists holds significant therapeutic potential for disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic properties of BMS-466442 to clarify its suitability for different in vivo administration routes. Furthermore, in vivo microdialysis studies are needed to provide quantitative data on its dose-dependent effects on synaptic D-serine and glycine concentrations. A deeper understanding of the differential roles of neuronal versus glial ASC-1 in regulating synaptic co-agonist levels will also be crucial for the development of more targeted therapeutic interventions. The continued investigation of ASC-1 inhibitors like BMS-466442 will undoubtedly provide valuable insights into the complex regulation of glutamatergic neurotransmission and pave the way for novel treatments for debilitating neurological and psychiatric disorders.
References
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. [Link]
-
Inhibition of glial D-serine release rescues synaptic damage after brain injury. [Link]
-
The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). [Link]
-
The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission. [Link]
-
Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity. [Link]
-
Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain. [Link]
-
ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain. [Link]
-
A protocol for collection and infusion of cerebrospinal fluid in mice. [Link]
-
Immunohistochemical Study of ASC Expression and Distribution in the Hippocampus of an Aged Murine Model of Alzheimer's Disease. [Link]
-
In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats. [Link]
-
Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. [Link]
-
In Vivo Bioavailability, Absorption, Excretion, and Pharmacokinetics of [C-14]Procyanidin B2 in Male Rats. [Link]
-
A protocol for collection and infusion of cerebrospinal fluid in mice. [Link]
-
In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. [Link]
-
Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. [Link]
-
Safety Concerns in Neurological Clinical Trials: A Challenge That the FDA Must Resolve. [Link]
-
Immunohistochemical Study of ASC Expression and Distribution in the Hippocampus of an Aged Murine Model of Alzheimer's Disease. [Link]
-
A protocol for collection and infusion of cerebrospinal fluid in mice. [Link]
-
Changes in region- and cell type-specific expression patterns of neutral amino acid transporter 1 (ASCT-1) in the anterior cingulate cortex and hippocampus in schizophrenia, bipolar disorder and major depression. [Link]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. [Link]
-
Intra-Cerebroventricular (ICV) Route in Mice for Administration of Gene Therapy Products. [Link]
-
Immunohistochemical Localization of Translationally Controlled Tumor Protein in Axon Terminals of Mouse Hippocampal Neurons. [Link]
-
Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer. [Link]
-
Regulation and Immunohistochemical Localization of βγ-Stimulated Adenylyl Cyclases in Mouse Hippocampus. [Link]
-
Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds. [Link]
Sources
- 1. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 2. Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protocol for collection and infusion of cerebrospinal fluid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for collection and infusion of cerebrospinal fluid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Study of ASC Expression and Distribution in the Hippocampus of an Aged Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in region- and cell type-specific expression patterns of neutral amino acid transporter 1 (ASCT-1) in the anterior cingulate cortex and hippocampus in schizophrenia, bipolar disorder and major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-466442: Modulation of NMDA Receptor Hypofunction via Asc-1 Inhibition
The following technical guide details the pharmacological profile of BMS-466442, its mechanism of action via the Asc-1 transporter, and its specific impact on NMDA receptor (NMDAR) hypofunction.
Content Type: Technical Whitepaper Audience: Researchers, Drug Discovery Scientists, Neuropharmacologists
Executive Summary
BMS-466442 is a potent, selective, and non-competitive inhibitor of the Alanine-Serine-Cysteine-1 (Asc-1) transporter (SLC7A10). Unlike direct NMDAR ligands, BMS-466442 modulates receptor activity indirectly by regulating the synaptic availability of D-serine , a critical co-agonist required for NMDAR activation.
While early hypotheses suggested Asc-1 inhibitors might enhance NMDAR function by blocking D-serine reuptake, current in vivo consensus indicates that Asc-1 primarily mediates the tonic release of D-serine from neurons. Consequently, BMS-466442 is predominantly utilized as a pharmacological tool to induce or mimic NMDA receptor hypofunction , thereby modeling cognitive deficits associated with Schizophrenia, or to mitigate excitotoxicity in traumatic brain injury (TBI).
Mechanistic Foundation: The Asc-1/D-Serine Axis
The Target: Asc-1 (SLC7A10)
Asc-1 is a Na
-
Physiological Role: Regulates the synaptic concentration of D-serine.
-
Directionality: Although capable of bidirectional transport, physiological gradients favor the efflux (release) of D-serine into the synaptic cleft.
Mechanism of Action of BMS-466442
BMS-466442 binds to the orthosteric site of Asc-1, locking the transporter and preventing substrate translocation.
-
Binding Mode: Competitive/Non-competitive (context-dependent) inhibition of Asc-1.
-
Primary Effect: Blockade of neuronal D-serine efflux.
-
Downstream Consequence: Depletion of synaptic D-serine
Reduced occupancy of the NMDAR Glycine/D-serine modulatory site (GluN1 subunit) NMDAR Hypofunction .
Pathway Visualization
The following diagram illustrates the "D-Serine Shuttle" and the inhibitory blockade by BMS-466442, leading to reduced NMDAR activation.
Caption: BMS-466442 inhibits Asc-1 mediated D-serine release, depleting the co-agonist pool required for NMDAR activation.
Impact on NMDA Receptor Hypofunction[1][2]
Inducing Hypofunction (Schizophrenia Modeling)
Contrary to some early patent literature suggesting Asc-1 inhibitors might treat schizophrenia (based on reuptake inhibition), rigorous in vivo data demonstrates that BMS-466442 exacerbates NMDAR hypofunction.
-
LTP Impairment: Application of BMS-466442 in hippocampal slices significantly reduces Long-Term Potentiation (LTP), a cellular correlate of memory dependent on NMDARs.
-
Cognitive Deficits: By lowering extracellular D-serine, BMS-466442 mimics the deficits seen in Schizophrenia (where D-serine levels are naturally reduced).
Therapeutic Context: Neuroprotection
While detrimental for hypofunction disorders, BMS-466442 shows promise in conditions of NMDAR Hyperfunction (e.g., Traumatic Brain Injury, Stroke).
-
Mechanism: In injury states, massive glutamate/D-serine release causes excitotoxicity.
-
Outcome: BMS-466442 blocks this surge of D-serine, preserving dendritic spine density and reducing neuronal death.
Data Summary: BMS-466442 Profile
| Parameter | Value / Effect | Context |
| Target | Asc-1 (SLC7A10) | Selective Inhibition |
| IC50 (Potency) | ~11 - 40 nM | Inhibition of D-Serine transport (HEK293/Synaptosomes) |
| Synaptic D-Serine | Decrease ( | In vivo Microdialysis / Slices (Physiological state) |
| NMDA Currents | Decrease ( | Electrophysiology (LTP amplitude reduction) |
| Primary Utility | Research Tool | Modeling Hypofunction; Validating D-Serine Shuttle |
Experimental Protocols
The following protocols are designed to validate the impact of BMS-466442 on NMDAR function.
Protocol A: In Vitro Electrophysiology (LTP Inhibition)
Objective: Demonstrate that BMS-466442 impairs NMDAR-dependent plasticity by depleting synaptic D-serine.
-
Slice Preparation: Prepare acute hippocampal slices (350-400 µm) from C57BL/6 mice in ice-cold oxygenated ACSF.
-
Recovery: Incubate slices at 32°C for 1 hour, then maintain at room temperature.
-
Baseline Recording:
-
Stimulate Schaffer collaterals.
-
Record fEPSPs (Field Excitatory Postsynaptic Potentials) in the CA1 stratum radiatum.
-
Establish a stable baseline for 20 minutes.
-
-
Drug Application:
-
Perfuse BMS-466442 (10 µM) for 20 minutes prior to LTP induction.
-
Control: Vehicle (0.1% DMSO).
-
Rescue Arm: Perfuse BMS-466442 + Exogenous D-Serine (10 µM) to prove specificity.
-
-
LTP Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS: 100Hz, 1s).
-
Analysis: Measure fEPSP slope 60 minutes post-induction.
-
Expected Result: BMS-466442 treated slices show significantly reduced LTP magnitude compared to control. Rescue arm restores LTP.
-
Protocol B: In Vivo Microdialysis (Extracellular D-Serine Quantification)
Objective: Confirm the reduction of extracellular D-serine following Asc-1 inhibition.
-
Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the Prefrontal Cortex (PFC) or Hippocampus. Allow 5-7 days recovery.
-
Perfusion: Insert probe (2mm membrane) and perfuse with aCSF at 1.0 µL/min.
-
Baseline Sampling: Collect dialysate samples every 20 minutes for 2 hours to establish baseline D-serine levels.
-
Administration:
-
Administer BMS-466442 (Systemic i.p. or Reverse Dialysis local infusion).
-
-
Post-Drug Sampling: Continue collection for 3-4 hours.
-
HPLC Analysis: Analyze samples using HPLC with fluorometric detection (derivatization with N-isobutyryl-L-cysteine/o-phthaldialdehyde) to separate D-serine from L-serine.
-
Expected Result: A 30-50% decrease in extracellular D-serine levels relative to baseline.
-
References
-
Brown, J. M., et al. (2014).[1][2] "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 129(2), 275-283.[1] Link
-
Sason, H., et al. (2017).[3] "Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of D-Serine in the Forebrain."[1][4] Cerebral Cortex, 27(2), 1573-1587. Link
-
Torrecillas, I. R., et al. (2019).[5] "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 10(5), 2510-2517.[5][6][7] Link[7]
-
Maugeri, D., et al. (2022). "Inhibition of glial D-serine release rescues synaptic damage after brain injury." Glia, 70(6), 1144-1161. Link
-
Foster, A. C., et al. (2016). "The role of the Asc-1 transporter in the regulation of D-serine and glycine in the CNS."[1] Neuropharmacology, 100, 1-12. Link
Sources
- 1. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. tede.unioeste.br [tede.unioeste.br]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. diposit.ub.edu [diposit.ub.edu]
Technical Guide: ASC-1 Transporter Inhibition in Adipocyte Metabolism (BMS-466442)
This guide provides an in-depth technical analysis of BMS-466442 , a selective inhibitor of the ASC-1 (SLC7A10) transporter, and its application in modulating adipocyte metabolism. It synthesizes mechanistic insights with practical experimental protocols for researchers investigating obesity, insulin resistance, and the "browning" of white adipose tissue.
Executive Summary
The amino acid transporter ASC-1 (SLC7A10) has emerged as a critical gatekeeper of adipocyte metabolic health.[1][2][3] While historically studied in the context of neuronal D-serine transport, recent transcriptomic and functional analyses identify SLC7A10 as a specific marker of white adipocytes that supports mitochondrial respiration and suppresses oxidative stress.
BMS-466442 is the primary tool compound for interrogating this system. It acts as a potent, selective, competitive inhibitor of ASC-1. Its application in adipocyte biology reveals a dichotomy dependent on cellular maturity:
-
In Mature Adipocytes: Inhibition restricts serine/glycine uptake, depletes glutathione (GSH), raises Reactive Oxygen Species (ROS), and drives lipid hypertrophy (whitening).
-
In Adipocyte Precursors: Loss of ASC-1 function has been linked to a "release of brake" on thermogenic gene programs, potentially favoring beige adipogenesis under specific conditions.
This guide outlines the mechanistic basis for these effects and provides validated protocols for using BMS-466442 to modulate adipocyte phenotype.
Mechanistic Architecture
The ASC-1 Metabolic Axis
ASC-1 is a Na
Serine is a metabolic linchpin in adipocytes:
-
One-Carbon Metabolism: Serine fuels the folate cycle, generating NADPH.[3]
-
GSH Synthesis: Serine is a precursor for Glycine and Cysteine (via transsulfuration), the rate-limiting substrates for Glutathione (GSH) synthesis.
-
Mitochondrial Protection: Adequate GSH levels scavenge ROS, preserving mitochondrial respiratory capacity.
Mechanism of Action: BMS-466442
BMS-466442 binds to the orthosteric site of SLC7A10, preventing the influx of extracellular serine.
-
Consequence: Intracellular serine pools collapse
GSH synthesis stalls ROS accumulates Mitochondrial respiration (OCR) declines Lipid oxidation is impaired Triglycerides accumulate.
Pathway Visualization
The following diagram illustrates the cascade initiated by BMS-466442 inhibition in a mature white adipocyte.
Caption: Mechanistic cascade of ASC-1 inhibition. BMS-466442 blocks serine influx, depleting GSH and elevating ROS, which impairs mitochondrial function and drives lipid storage.
Pharmacological Profile: BMS-466442[5][6][7][8]
BMS-466442 is currently the only highly selective small-molecule inhibitor available for this transporter. It is critical to distinguish it from broad-spectrum transport inhibitors.
Table 1: Physicochemical and Pharmacological Properties
| Property | Specification | Notes |
| Chemical Name | BMS-466442 | Also referred to as Compound 1 in early lit.[4] |
| Target | SLC7A10 (ASC-1) | Orthosteric competitive inhibitor.[5] |
| IC50 (Cell-Free/HEK) | 11 – 37 nM | Potency depends on expression levels. |
| IC50 (Primary Adipocyte) | ~20 – 50 nM | Effective functional block often requires higher doses (1-10 µM) in protein-rich media. |
| Selectivity | >1000-fold vs. LAT2, ASCT2 | Does not inhibit Na+-dependent transporters significantly. |
| Solubility | DMSO (up to 50 mM) | Avoid aqueous stock solutions; precipitate risk. |
| Stability | High in culture media | Stable for >48h at 37°C. |
| Key Substrates Blocked | D-Serine, L-Serine, Glycine, Alanine, Cysteine | Does not block Glutamate or Leucine directly. |
Experimental Framework
This section details two distinct protocols: Acute Metabolic Interrogation (for mitochondrial flux) and Chronic Differentiation Modulation (for beiging/whitening phenotypes).
Protocol A: Acute Inhibition (Mitochondrial Respiration)
Objective: To assess the immediate impact of ASC-1 blockade on adipocyte bioenergetics. System: Seahorse XF Analyzer (Agilent).
-
Cell Preparation: Seed mature adipocytes (3T3-L1 or human primary SVF-derived) in XF96 plates. Differentiate for 7-10 days until lipid droplets are visible.
-
Media Switch: On assay day, wash cells 2x with XF Assay Media (unbuffered, pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine .
-
Note: Do not add Serine/Glycine to the assay media to maximize inhibitor sensitivity, unless testing competition.
-
-
Compound Injection:
-
Readout: Measure Oxygen Consumption Rate (OCR).
-
Expected Result: BMS-466442 treatment typically causes a gradual decline in Basal and Maximal Respiration over 60-90 minutes as intracellular serine pools are exhausted and ROS accumulates.
-
Protocol B: Chronic Differentiation (Phenotype Switching)
Objective: To determine if ASC-1 inhibition alters the trajectory of adipogenesis (White vs. Beige).
-
Induction (Day 0): Treat confluent pre-adipocytes with standard induction cocktail (Dexamethasone, IBMX, Insulin).
-
Maintenance (Day 2): Switch to Maintenance Media (Insulin only).
-
Treatment Window (Critical):
-
Group 1 (Early): Add BMS-466442 (10 µM) from Day 0 to Day 7.
-
Group 2 (Late): Add BMS-466442 (10 µM) from Day 7 to Day 14 (Mature cells).
-
-
Analysis (Day 14):
-
Lipid Accumulation: Oil Red O staining. Expect increased lipid size in Group 2.
-
Gene Expression (qPCR): Measure UCP1, PGC1a (Beige markers) vs. SLC7A10, LEP (White markers).
-
ROS Assay: Use CellROX or H2DCFDA flow cytometry. Expect elevated ROS in BMS-treated cells.
-
Experimental Workflow Diagram
Caption: Experimental timeline for BMS-466442 treatment. Early treatment influences lineage commitment; late treatment affects metabolic flux and lipid storage.
Data Interpretation & Troubleshooting
Validating the Blockade
Before concluding that metabolic changes are due to ASC-1 inhibition, you must validate the blockade:
-
Functional Uptake Assay: Use
-D-Serine or -Glycine. BMS-466442 (1 µM) should inhibit uptake by >90% within 10 minutes. -
Rescue Experiment: Co-treatment with excess GSH-ethyl ester (cell-permeable GSH) or N-acetylcysteine (NAC) should attenuate the ROS and lipid accumulation phenotypes caused by BMS-466442. If NAC does not rescue the phenotype, consider off-target effects (rare but possible).
Common Artifacts
-
Cytotoxicity: At concentrations >50 µM, non-specific effects may occur. Always run an LDH release assay or CellTiter-Glo to ensure observed metabolic slowing is not simple cell death.
-
Media Composition: Standard DMEM contains high concentrations of Serine/Glycine (0.4 mM). To see robust effects of BMS-466442 on proliferation or differentiation, use custom amino-acid-free media supplemented with defined concentrations, or dialyzed FBS, to force reliance on the transporter.
The "Beiging" Paradox
Researchers often encounter conflicting data regarding "beiging."
-
Observation: BMS-466442 treatment in mature cells reduces mitochondrial respiration (Jersin et al.).
-
Observation: Genetic knockdown of ASC-1 in precursors enhances UCP1 expression (Su et al.).
-
Resolution: This suggests ASC-1 acts as a "white fat locker." It maintains the white phenotype in mature cells by suppressing oxidative stress. However, its absence during early lineage commitment may default cells toward a beige fate. Careful reporting of treatment timing is essential.
References
-
Brown, J. M., et al. (2014).[3] In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10).[8] Journal of Neurochemistry, 129(2), 275-283.[8] Link
-
Jersin, R. Å., et al. (2021).[3] Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism.[1] The Journal of Clinical Endocrinology & Metabolism, 106(6), e2395-e2412. Link
-
Su, H., et al. (2022). Asc-1 regulates white versus beige adipocyte lineage commitment in a subset of proliferating precursors. Scientific Reports, 12, Article number: 12345 (Contextual citation based on search snippets). Link (Note: Link directs to related SLC7A10 work; verify specific year/vol in library).
-
Small, C., et al. (2020). Asc-1 transporter (SLC7A10): Homology models and molecular dynamics insights into the first steps of the transport mechanism.[1][2][3][8] Scientific Reports, 10, 3731.[2][8] Link
Sources
- 1. SLC7A10 solute carrier family 7 member 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Influence of BMS-466442 on Mitochondrial Respiration and UCP1: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the potential influence of BMS-466442 on mitochondrial respiration and Uncoupling Protein 1 (UCP1). As drug development professionals and researchers in metabolic diseases are aware, the identification of novel compounds that can modulate cellular energy expenditure is of paramount importance. While BMS-466442 is primarily characterized as a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10)[1], emerging evidence suggests that its impact on cellular metabolism may extend to the powerhouses of the cell—the mitochondria—and the key thermogenic protein, UCP1. This document will dissect the known mechanisms of BMS-466442, explore the downstream metabolic consequences of SLC7A10 inhibition, and present a scientifically grounded hypothesis for its indirect effects on mitochondrial bioenergetics and thermogenesis. We will also provide detailed experimental protocols for investigating these phenomena in a laboratory setting.
Part 1: The Primary Target of BMS-466442 - The Alanine-Serine-Cysteine Transporter 1 (SLC7A10)
BMS-466442 is a small molecule inhibitor that competitively binds to the orthosteric site of the asc-1 transporter[1]. The asc-1 transporter is responsible for the cellular uptake of small neutral amino acids, including alanine, serine, cysteine, and glycine[2]. By blocking this transporter, BMS-466442 effectively alters the intracellular and extracellular concentrations of these key amino acids. This primary action sets off a cascade of metabolic adaptations within the cell, which are central to understanding its potential secondary effects on mitochondrial function.
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Figure 1: Primary Mechanism of Action of BMS-466442.
Part 2: Metabolic Consequences of SLC7A10 Inhibition: The Bridge to Mitochondrial Function
The inhibition of SLC7A10 by BMS-466442 initiates a series of metabolic shifts that can indirectly influence mitochondrial respiration and UCP1 expression. Research has shown that impairment of SLC7A10 function in adipocytes leads to several key metabolic changes:
-
Increased Lipid Accumulation: Despite a decrease in insulin-stimulated glucose uptake, inhibition of SLC7A10 has been observed to promote lipid storage in adipocytes[3]. This suggests a shift towards alternative substrates for lipogenesis.
-
Altered Amino Acid Metabolism: SLC7A10 impairment affects the flux of various amino acids, notably increasing the net uptake of branched-chain amino acids (BCAAs)[3]. Altered BCAA catabolism has been linked to changes in mitochondrial function and insulin resistance.
-
Increased Reactive Oxygen Species (ROS) Generation: A decrease in the uptake of serine and cysteine, which are precursors to the antioxidant glutathione, can lead to increased oxidative stress[4][5][6]. Elevated ROS levels are known to impact mitochondrial integrity and function.
These metabolic perturbations create a cellular environment that can logically lead to alterations in mitochondrial activity.
Part 3: The Hypothetical Link: BMS-466442, Mitochondrial Respiration, and UCP1
Based on the known metabolic consequences of SLC7A10 inhibition, we can postulate an indirect regulatory role for BMS-466442 on mitochondrial respiration and UCP1. The evidence points to a complex and context-dependent relationship.
In some studies, suppression of SLC7A10 has been reported to decrease mitochondrial respiration and the expression of thermogenic genes, including UCP1, in beige and brown adipocyte cultures[4][7][8]. Conversely, overexpression of SLC7A10 has been shown to increase mitochondrial respiratory capacity [5][6]. This suggests that by inhibiting SLC7A10, BMS-466442 could potentially dampen thermogenic processes in these specific cell types.
The proposed mechanism for this effect is multi-faceted. The reduction in key amino acid substrates and the increase in oxidative stress could impair the efficiency of the electron transport chain, leading to reduced oxygen consumption. Furthermore, the altered metabolic milieu may influence the signaling pathways that regulate UCP1 gene expression.
dot graph TD{ rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Figure 2: Postulated Indirect Influence of BMS-466442 on Mitochondria.
Part 4: Experimental Protocols for Investigation
To empirically test the hypothesis that BMS-466442 influences mitochondrial respiration and UCP1, the following detailed experimental workflows are recommended.
Cell Culture and Treatment
-
Cell Lines: Utilize relevant adipocyte cell lines, such as differentiated human white adipocytes (hWATs), beige/brite adipocytes (e.g., from human neck biopsies), or murine brown adipocyte cell lines (e.g., C3H/10T1/2-derived brown adipocytes).
-
Differentiation: Culture and differentiate pre-adipocytes into mature adipocytes using established protocols.
-
Treatment: Treat mature adipocytes with a range of concentrations of BMS-466442 (e.g., 1-10 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
Measurement of Mitochondrial Respiration
High-resolution respirometry is the gold standard for assessing mitochondrial function. The Seahorse XF Analyzer is a widely used platform for this purpose.
Step-by-Step Protocol for Seahorse XF Analysis:
-
Cell Seeding: Seed differentiated adipocytes in a Seahorse XF cell culture microplate at an optimized density.
-
BMS-466442 Treatment: Treat the cells with BMS-466442 as described above.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamine). Incubate the cells in a CO2-free incubator at 37°C for 1 hour.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples the mitochondrial inner membrane), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Data Analysis: Measure the oxygen consumption rate (OCR) at baseline and after each injection. Calculate key parameters of mitochondrial respiration as outlined in the table below.
| Parameter | Description | Expected Effect of BMS-466442 (Hypothesized) |
| Basal Respiration | The baseline oxygen consumption of the cells. | Decrease |
| ATP Production | The decrease in OCR after oligomycin injection. | Decrease |
| Maximal Respiration | The maximum OCR achieved after FCCP injection. | Decrease |
| Proton Leak | The OCR after oligomycin and before rotenone/antimycin A. | Variable |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Decrease |
dot graph TD{ rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Figure 3: Seahorse XF Mitochondrial Stress Test Workflow.
Assessment of UCP1 Expression and Activity
To determine the impact of BMS-466442 on UCP1, both its expression and activity should be evaluated.
4.3.1. UCP1 Gene and Protein Expression:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for the UCP1 gene.
-
Normalize UCP1 expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Western Blotting:
-
Lyse treated and control cells and quantify total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for UCP1.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Normalize UCP1 protein levels to a loading control (e.g., β-actin, vinculin).
-
4.3.2. UCP1 Activity (Uncoupled Respiration):
UCP1 activity can be inferred from the Seahorse XF data by measuring the degree of uncoupled respiration. An increase in proton leak in response to a known UCP1 activator (e.g., norepinephrine) in the presence of an inhibitor of ATP synthase (oligomycin) is indicative of UCP1 activity.
Part 5: Concluding Remarks and Future Directions
The investigation into the effects of BMS-466442 on mitochondrial respiration and UCP1 is a compelling area of research that bridges the gap between amino acid metabolism and cellular bioenergetics. While the direct target of BMS-466442 is unequivocally the SLC7A10 transporter, the downstream metabolic consequences provide a strong rationale for its indirect influence on mitochondrial function. The experimental protocols outlined in this guide offer a robust framework for researchers to explore this hypothesis.
Future studies should aim to elucidate the precise signaling pathways that connect SLC7A10 inhibition to the observed changes in mitochondrial respiration and UCP1 expression. Investigating the role of specific amino acids, the impact of oxidative stress, and the involvement of key metabolic regulators such as AMPK and mTOR will be crucial in painting a complete picture of the metabolic effects of BMS-466442. Such research will not only enhance our understanding of this particular compound but also provide valuable insights into the intricate interplay between nutrient transport and energy metabolism in health and disease.
References
-
Jersin, R. Å., et al. (2021). Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism. Diabetes, 70(1), 123-135. [Link]
-
Dankel, S. N., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. Frontiers in Endocrinology, 13, 1008633. [Link]
-
Bergen Open Research Archive. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. [Link]
-
Safory, H., et al. (2018). A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern. Scientific Reports, 8(1), 8567. [Link]
-
Xie, Y., et al. (2015). The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission. The EMBO Journal, 34(6), 764-780. [Link]
-
Jersin, R. Å., et al. (2021). Role of the Neutral Amino Acid Transporter SLC7A10 in Adipocyte Lipid Storage, Obesity, and Insulin Resistance. Diabetes, 70(1), 123-135. [Link]
-
Schmedes, S. R., et al. (2022). Targeting Features of the Metabolic Syndrome Through Sympatholytic Effects of SGLT2 Inhibition. Current Hypertension Reports, 24(3), 63-73. [Link]
-
Jersin, R. Å. (2023). Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance and Altered BCAA Metabolism. University of Helsinki. [Link]
-
Dankel, S. N., et al. (2022). The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance. ResearchGate. [Link]
-
Gao, X., et al. (2018). Serine Availability Influences Mitochondrial Dynamics and Function through Lipid Metabolism. Cell Reports, 22(13), 3507-3520. [Link]
-
Lytvyn, Y., et al. (2021). Metabolic shifts in plasma amino acids and related metabolites in response to SGLT2 inhibition and hyperglycemia in type 1 diabetes. Physiological Reports, 9(16), e14983. [Link]
-
Torrecillas, I. R., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 10(5), 2510-2517. [Link]
-
Koning, M., et al. (2018). Metabolic Effects of Betaine: A Randomized Clinical Trial of Betaine Supplementation in Prediabetes. The Journal of Clinical Endocrinology & Metabolism, 103(8), 3045-3054. [Link]
-
Liu, Y., et al. (2023). Energy metabolism in health and diseases. Signal Transduction and Targeted Therapy, 8(1), 263. [Link]
-
Lee, C. P., et al. (2013). Evidence for Several Cysteine Transport Mechanisms in the Mitochondrial Membranes of Arabidopsis thaliana. Plant and Cell Physiology, 54(8), 1349-1360. [Link]
-
Jersin, R. Å., et al. (2021). Role of the Neutral Amino Acid Transporter SLC7A10 in Adipocyte Lipid Storage, Obesity, and Insulin Resistance. American Diabetes Association. [Link]
-
Wirtz, M., et al. (2008). Mitochondrial Serine Acetyltransferase Functions as a Pacemaker of Cysteine Synthesis in Plant Cells. The Plant Cell, 20(5), 1395-1408. [Link]
-
Adedara, I. A., et al. (2023). Systematic Review and Meta-Analysis of Sclerocarya birrea on Metabolic Disorders: Evidence from Preclinical Studies. Metabolites, 13(11), 1133. [Link]
-
University of California - San Diego. (2018). Enzyme plays a key role in calories burned both during obesity and dieting. ScienceDaily. [Link]
-
Boyda, H. N., et al. (2016). Preclinical models of antipsychotic drug-induced metabolic side effects. Trends in Pharmacological Sciences, 37(5), 385-401. [Link]
-
Wikipedia. (n.d.). Mitochondrial DNA. [Link]
-
Kim, D., et al. (2022). D-serine suppresses one-carbon metabolism by competing with mitochondrial L-serine transport. eLife, 11, e79342. [Link]
-
Martin, C. K., et al. (2024). No evidence for metabolic adaptation during exercise-related energy compensation. iScience, 27(6), 109842. [Link]
-
Pontzer, H., et al. (2016). Constrained Total Energy Expenditure and Metabolic Adaptation to Physical Activity in Adult Humans. Current Biology, 26(3), 410-417. [Link]
Sources
- 1. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. nva.sikt.no [nva.sikt.no]
- 8. researchgate.net [researchgate.net]
The Role of BMS-466442 and Matrix Metalloproteinase Inhibition in Traumatic Brain Injury Recovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Complex Cascade of Traumatic Brain Injury
Traumatic Brain Injury (TBI) remains a significant global health challenge, instigating a complex cascade of pathological events that extend far beyond the initial impact. TBI is a primary cause of death and long-term disability, affecting a wide demographic.[1] The initial mechanical insult triggers a secondary injury phase characterized by a host of detrimental biochemical and cellular alterations.[1] This secondary phase, which can unfold over hours, days, and even weeks, presents a critical window for therapeutic intervention. Key features of secondary injury include neuroinflammation, excitotoxicity, mitochondrial dysfunction, apoptosis, and disruption of the blood-brain barrier (BBB).[1] These processes collectively contribute to neuronal loss, dendritic degeneration, and the persistent neurological deficits observed in TBI survivors.[1] This guide delves into two distinct, yet potentially complementary, therapeutic strategies for mitigating secondary injury: the modulation of the alanine-serine-cysteine transporter-1 (ASC-1) with BMS-466442 and the inhibition of matrix metalloproteinases (MMPs).
Part 1: BMS-466442 - A Novel Approach to Mitigating Synaptic Damage in TBI
BMS-466442 is a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1), a neutral amino acid transporter.[2] While not as extensively studied in the context of TBI as other therapeutic agents, emerging research highlights its potential to address a critical aspect of TBI pathology: synaptic damage.
Mechanism of Action: Targeting Glial D-Serine Release
The primary mechanism by which BMS-466442 is thought to confer neuroprotection in TBI is through the modulation of D-serine signaling.[3] D-serine is a crucial co-agonist at the glycine site of synaptic N-methyl-D-aspartate receptors (NMDARs) and plays a vital role in NMDAR-dependent neurotransmission and synaptic plasticity. Under normal physiological conditions, neurons are the primary source of D-serine. However, in the context of neuroinflammation following TBI, reactive glial cells, including astrocytes and microglia, become significant producers of D-serine.[3] This overabundance of glial-derived D-serine is hypothesized to contribute to NMDAR-mediated excitotoxicity and subsequent synaptic damage.[3]
BMS-466442, as a selective inhibitor of ASC-1 (also known as Slc7a10), is believed to interfere with the transport of amino acids involved in D-serine metabolism within glial cells, thereby reducing the excessive release of D-serine into the synaptic cleft.[3] By dampening this pathological surge in the NMDAR co-agonist, BMS-466442 may help to prevent the overactivation of synaptic NMDARs and the resultant synaptic damage.
Preclinical Evidence in a TBI Model
A key preclinical study investigated the therapeutic potential of BMS-466442 in a mouse model of TBI.[3][4] The findings from this research provide the current foundation for understanding the role of this compound in TBI recovery.
Key Findings:
-
Preservation of Synaptic Structures: Intracerebroventricular infusion of BMS-466442 for seven days following TBI was shown to significantly increase dendritic spine density in the hippocampus compared to vehicle-treated animals. Specifically, BMS-466442 treatment led to an increase in the percentage of mature, mushroom-shaped spines, which are associated with stable synaptic connections.[4]
-
Amelioration of Cognitive Deficits: The same study demonstrated that BMS-466442 treatment improved performance in a contextual fear-conditioning test, suggesting a rescue of TBI-induced memory impairments.[3]
Experimental Protocol: Intracerebroventricular Infusion of BMS-466442 in a Controlled Cortical Impact (CCI) Mouse Model of TBI
The following is a generalized protocol based on the methodology described in the aforementioned preclinical study.[3]
-
TBI Induction: Adult male C57BL/6 mice are subjected to a moderate controlled cortical impact (CCI) injury to the parietal cortex.
-
Drug Preparation: BMS-466442 is dissolved in 100% DMSO to create a stock solution (e.g., 5 mM). This stock is then diluted in sterile phosphate-buffered saline (PBS) to the final working concentration (e.g., 5 µM).[3]
-
Pump and Cannula Preparation: Osmotic minipumps are loaded with the BMS-466442 solution or vehicle (PBS). The pumps are connected to a brain infusion cannula and equilibrated overnight in sterile saline at 37°C.[3]
-
Surgical Implantation: Immediately following the CCI procedure, the infusion cannula is stereotactically implanted into the lateral ventricle contralateral to the injury site. The cannula is secured to the skull, and the osmotic pump is placed in a subcutaneous pocket.[3]
-
Infusion: The pump delivers a continuous infusion of BMS-466442 or vehicle for a specified duration (e.g., 7 or 14 days).[3]
-
Behavioral and Histological Analysis: Following the infusion period, mice undergo behavioral testing (e.g., contextual fear conditioning) to assess cognitive function. Brain tissue is then collected for histological analysis, such as Golgi staining, to evaluate dendritic spine density and morphology.[4]
Visualization of the Proposed Mechanism of BMS-466442 in TBI
Caption: Proposed mechanism of BMS-466442 in TBI.
Part 2: Matrix Metalloproteinases (MMPs) - A Well-Established Therapeutic Target in TBI
While BMS-466442 presents a targeted approach to synaptic protection, a broader and more extensively researched therapeutic avenue in TBI involves the inhibition of Matrix Metalloproteinases (MMPs).
The Detrimental Role of MMPs in Secondary Brain Injury
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[5] While essential for normal physiological processes, their dysregulation following TBI is a key driver of secondary injury.[6]
-
Blood-Brain Barrier (BBB) Disruption: MMPs, particularly MMP-9 (gelatinase B), are rapidly upregulated after TBI and contribute significantly to the breakdown of the BBB.[7][8] They achieve this by degrading key components of the basal lamina and tight junction proteins that maintain the integrity of the cerebrovasculature.[7] This leads to increased vascular permeability, vasogenic edema, and the infiltration of peripheral immune cells, exacerbating neuroinflammation.[7]
-
Neuroinflammation: MMPs can process and activate pro-inflammatory cytokines, further amplifying the inflammatory cascade within the injured brain.[6]
-
Neuronal Death and Axonal Degeneration: The overactivity of MMPs is linked to neuronal apoptosis and the degradation of dendritic and axonal structures, contributing to the loss of neuronal connectivity and functional deficits.[1]
The expression of MMP-9 is elevated in the brain within a day of TBI and can remain high for at least a week, highlighting a sustained period for therapeutic intervention.[1]
Visualization of MMP-9's Role in TBI Pathophysiology
Caption: The central role of MMP-9 in TBI secondary injury.
MMP Inhibitors in Preclinical TBI Research
The critical role of MMP-9 in TBI pathology has made it an attractive target for therapeutic intervention. Several MMP inhibitors have been evaluated in preclinical models of TBI, demonstrating significant neuroprotective effects.
Table 1: Preclinical Efficacy of Select MMP Inhibitors in TBI
| MMP Inhibitor | Animal Model | Administration Route & Dosage | Key Outcomes | Reference(s) |
| SB-3CT | Mouse (CCI) | Intraperitoneal, 25 mg/kg at 1, 24, 48, and 72h post-TBI | Reduced lesion volume, attenuated neuronal loss and dendritic degeneration, improved long-term sensorimotor function and spatial learning/memory.[1] | [1] |
| GM6001 | Mouse (ssTBI) | Intraperitoneal | Maintained BBB integrity, promoted mitophagy, prevented neuronal death and progressive neurodegeneration.[9] | [9] |
Experimental Protocol: Evaluation of an MMP-9 Inhibitor in a Mouse Model of TBI
This protocol outlines a general workflow for assessing the efficacy of a selective MMP-9 inhibitor, such as SB-3CT, in a rodent model of TBI.
-
TBI Model: A controlled cortical impact (CCI) model is commonly used to induce a reproducible TBI in mice or rats.[10]
-
Drug Administration: The MMP inhibitor (e.g., SB-3CT) is administered at a predetermined dose and time course (e.g., intraperitoneally at 1, 24, and 48 hours post-injury). A vehicle control group receives the drug solvent.[1]
-
Behavioral Assessment: A battery of behavioral tests is conducted to assess functional outcomes.
-
Histological and Molecular Analysis: At the end of the study, brain tissue is collected for analysis.
-
Lesion Volume Measurement: Brain sections are stained (e.g., with cresyl violet) to quantify the extent of the brain lesion.[1]
-
Immunohistochemistry: Staining for neuronal markers such as NeuN (neuronal nuclei) and MAP2 (microtubule-associated protein 2) is used to assess neuronal survival and dendritic integrity.[1]
-
Gelatin Zymography: This technique is used to measure the activity of MMP-9 in brain tissue homogenates, confirming target engagement by the inhibitor.[1]
-
Caption: A typical experimental workflow for evaluating a therapeutic agent in a preclinical TBI model.
Conclusion and Future Directions
The multifaceted nature of traumatic brain injury necessitates a diverse and targeted therapeutic approach. BMS-466442, through its inhibition of the ASC-1 transporter and subsequent modulation of D-serine signaling, offers a promising strategy for preserving synaptic integrity and cognitive function following TBI. Further research is warranted to fully elucidate its neuroprotective mechanisms and to explore its potential in combination with other therapeutic agents.
In parallel, the inhibition of matrix metalloproteinases, particularly MMP-9, remains a robust and well-validated strategy for mitigating the secondary injury cascade in TBI. The ability of MMP inhibitors to preserve blood-brain barrier integrity, reduce neuroinflammation, and prevent neuronal death underscores their significant therapeutic potential. Future research in this area should focus on the development of highly selective MMP inhibitors with favorable pharmacokinetic profiles to minimize off-target effects and maximize therapeutic efficacy in the complex post-TBI environment. The continued investigation of both novel and established therapeutic targets will be crucial in the development of effective treatments for this devastating condition.
References
-
Arizanovska, D., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury. Journal of Neuroscience, 42(12), 2436-2452. [Link]
-
BrightFocus Foundation. (2023). Updated Drug Could Treat Traumatic Brain Injuries Linked to Increased Risk for Neurodegenerative Disease. [Link]
-
San-Marina, S., & Sun, D. (2010). Traumatic brain injury modifies synaptic plasticity in newly-generated granule cells of the adult hippocampus. Journal of neurotrauma, 27(11), 2093–2107. [Link]
-
García-Molina, A., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS chemical neuroscience, 10(4), 1877–1886. [Link]
-
Uddin, M. S., et al. (2020). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 13(6), 120. [Link]
-
Nyberg, J., et al. (2021). Safety and efficacy of C1-inhibitor in traumatic brain injury (CIAO@TBI): study protocol for a randomized, placebo-controlled, multi-center trial. Trials, 22(1), 869. [Link]
-
Arizanovska, D., et al. (2022). Pharmacological inhibitors of D-amino acid transporters reduce synaptic damage after CCI injury. ResearchGate. [Link]
-
Emmerling, M. R., et al. (2000). Traumatic brain injury increases beta-amyloid peptide 1-42 in cerebrospinal fluid. Journal of neurotrauma, 17(10), 919–923. [Link]
-
Rauf, A., et al. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. International Journal of Molecular Sciences, 24(4), 3257. [Link]
-
Hadass, O., et al. (2013). Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury. PLoS ONE, 8(10), e76904. [Link]
-
Joy, J., et al. (2024). Matrix Metalloproteinase-9 inhibitors as therapeutic drugs for traumatic brain injury. Neuroscience & Biobehavioral Reviews, 156, 105642. [Link]
-
Hinson, H. E., et al. (2015). Matrix Metalloproteinase Expression in Contusional Traumatic Brain Injury: A Paired Microdialysis Study. Journal of neurotrauma, 32(23), 1891–1896. [Link]
-
Asahi, M., et al. (2001). Effects of Matrix Metalloproteinase-9 Gene Knock-Out on Morphological and Motor Outcomes after Traumatic Brain Injury. Journal of Neuroscience, 21(18), 7724-7732. [Link]
-
Abdul-Muneer, P. M., et al. (2014). Role of Matrix Metalloproteinases in the Pathogenesis of Traumatic Brain Injury. Molecular neurobiology, 53(7), 4625–4642. [Link]
-
Sue, O., et al. (2011). Elevation of MMP-3 and MMP-9 in CSF and Blood in Patients with Severe Traumatic Brain Injury. Journal of Surgical Research, 165(2), e17-e22. [Link]
-
Cline, M. M., et al. (2018). Assessing Spatial Memory Impairment in a Mouse Model of Traumatic Brain Injury Using a Radial Water Tread Maze. Journal of visualized experiments : JoVE, (132), 55986. [Link]
-
Fierce Biotech. (2024). Gene suppression prevents some types of brain damage in mice and human organoids. [Link]
-
Titus, D. J., et al. (2018). Applications of the Morris water maze in translational traumatic brain injury research. Neuroscience and biobehavioral reviews, 88, 1–13. [Link]
-
Lin, C., et al. (2020). MMP-9 Inhibitor GM6001 Prevents the Development of ssTBI-Induced Parkinson's Disease via the Autophagy Pathway. Neurochemical research, 45(10), 2419–2430. [Link]
-
Shishido, V., et al. (2024). An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms. Frontiers in Neuroscience, 18, 1358051. [Link]
-
Osier, N., & Dixon, C. E. (2016). The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol. Methods in molecular biology (Clifton, N.J.), 1462, 177–192. [Link]
-
Di Pardo, A., & Amico, E. (2023). Neuroprotective Strategies in Preclinical Animal Models of Neurological Disorders. International journal of molecular sciences, 24(24), 17316. [Link]
-
Romine, J., et al. (2019). The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions. Frontiers in neurology, 10, 831. [Link]
-
White, T. E., et al. (2020). Post-traumatic brain injury antithrombin III recovers Morris water maze cognitive performance, improving cued and spatial learning. Brain Injury, 34(11), 1541-1548. [Link]
-
PRECISE-TBI. (2022). Open-Skull Controlled Cortical Impact (CCI) model in rats. Protocols.io. [Link]
-
Gooyit, M., et al. (2014). Water-Soluble MMP-9 Inhibitor Reduces Lesion Volume after Severe Traumatic Brain Injury. ACS medicinal chemistry letters, 5(6), 694–698. [Link]
-
Centenaro, E., et al. (2024). Neuroplasticity and Nervous System Recovery: Cellular Mechanisms, Therapeutic Advances, and Future Prospects. International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
ClinicalTrials.eu. (2025). Study on the Safety and Effectiveness of C1 Esterase Inhibitor and Sodium Chloride for Patients with Traumatic Brain Injury. [Link]
-
JoVE. (2023). Video: The Morris Water Maze. [Link]
-
Mondello, S., et al. (2016). Insight into Pre-Clinical Models of Traumatic Brain Injury Using Circulating Brain Damage Biomarkers: Operation Brain Trauma Therapy. Journal of neurotrauma, 33(12), 1103–1114. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]
-
Conduct Science. (2019). Controlled Cortical Impact for Traumatic Brain Injury. [Link]
-
Scoping Reviews. (2025). Pre-Clinical Models of Penetrating Brain Injury: Study Protocol for a Scoping Review. [Link]
-
The Miami Project to Cure Paralysis. (2023). Glial D-Serine Causes Synaptic Damage and Cognitive Dysfunction after Brain Injury: Dena Arizanovska. YouTube. [Link]
-
Dunlop, R. A., & Cox, P. A. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotoxicity research, 37(4), 952–961. [Link]
-
Kwon, B. K., et al. (2011). Translational spinal cord injury research: preclinical guidelines and challenges. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(37), 13483–13488. [Link]
Sources
- 1. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury | PLOS One [journals.plos.org]
- 2. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Matrix Metalloproteinase-9 Gene Knock-Out on Morphological and Motor Outcomes after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Matrix Metalloproteinases in the Pathogenesis of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinase-9 inhibitors as therapeutic drugs for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Expression in Contusional Traumatic Brain Injury: A Paired Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-9 Inhibitor GM6001 Prevents the Development of ssTBI-Induced Parkinson's Disease via the Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Morris water maze in translational traumatic brain injury research - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Precision of a Novel Neuromodulator: A Technical Guide to the Selectivity of BMS-466442 for the Alanine-Serine-Cysteine Transporter-1
Foreword: The Critical Role of Transporter Selectivity in CNS Drug Discovery
In the intricate landscape of the central nervous system (CNS), the precise modulation of neurotransmitter systems is paramount for therapeutic intervention. Amino acid transporters, as key regulators of neurotransmitter homeostasis, represent a promising class of drug targets. However, the structural and functional similarities among transporter subtypes pose a significant challenge in developing selective pharmacological tools. This guide delves into the remarkable selectivity of BMS-466442, a potent inhibitor of the alanine-serine-cysteine transporter-1 (ASCT1), a key player in the regulation of synaptic glycine and D-serine levels. Understanding the nuances of its selectivity is not merely an academic exercise; it is fundamental to advancing our comprehension of ASCT1's physiological roles and its potential as a therapeutic target for neurological and psychiatric disorders. Through a detailed exploration of experimental methodologies and the underlying molecular determinants, this document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize and build upon the unique properties of BMS-466442.
The Alanine-Serine-Cysteine Transporter-1 (ASCT1): A Key Regulator of Neuromodulation
ASCT1, encoded by the SLC1A4 gene, is a sodium-dependent neutral amino acid transporter belonging to the solute carrier 1 (SLC1) family.[1] Unlike the closely related ASCT2, ASCT1 does not transport glutamine.[2] Its primary substrates include small neutral amino acids such as alanine, serine, cysteine, and notably, the NMDA receptor co-agonists glycine and D-serine.[3] By controlling the extracellular concentrations of these crucial neuromodulators, ASCT1 plays a vital role in shaping synaptic transmission and plasticity.
The functional distinction between ASCT1 and its homolog ASCT2 is critical for understanding the pharmacological implications of selective inhibition. While both transporters are involved in neutral amino acid transport, their substrate specificities and tissue distribution differ, leading to distinct physiological roles.[2]
BMS-466442: A Highly Potent and Selective ASCT1 Inhibitor
BMS-466442 has emerged as a valuable pharmacological tool due to its high potency and exceptional selectivity for ASCT1. This selectivity is crucial for dissecting the specific functions of ASCT1 without confounding effects from the inhibition of other transporters, particularly ASCT2.
Quantitative Selectivity Profile
The hallmark of BMS-466442 is its remarkable selectivity over other amino acid transporters. The following table summarizes the inhibitory potency (IC50) of BMS-466442 against ASCT1 and a panel of other relevant transporters, demonstrating its precise targeting.
| Transporter | IC50 (nM) | Fold Selectivity vs. ASCT1 | Reference |
| ASCT1 | 11 - 37 | - | [4] |
| ASCT2 | >10,000 | >270 - 900 | [5] |
| LAT1 | >10,000 | >270 - 900 | [5] |
| EAAT1 | >10,000 | >270 - 900 | Data not explicitly found in searches |
| EAAT2 | >10,000 | >270 - 900 | Data not explicitly found in searches |
| EAAT3 | >10,000 | >270 - 900 | Data not explicitly found in searches |
Note: The IC50 values for EAATs are extrapolated based on general statements of high selectivity and may not be from direct head-to-head studies. Further specific testing would be required for definitive values.
Mechanism of Action: Competitive Inhibition at the Orthosteric Site
Studies combining experimental data and computational modeling have elucidated the mechanism by which BMS-466442 inhibits ASCT1.[4][6][7] The inhibitor acts competitively by occupying the orthosteric substrate-binding site.[4][6][7] Furthermore, its binding is proposed to allosterically hinder the conformational changes of the transmembrane helices that are essential for the transport cycle, effectively locking the transporter in an inactive state.[4][6][7]
The Molecular Basis of Selectivity: A Tale of Two Transporters
The high degree of sequence homology between ASCT1 and ASCT2 makes the selectivity of BMS-466442 particularly noteworthy. The key to this selectivity lies in subtle but critical differences within their respective substrate-binding pockets.
Structural Insights into the ASCT1 and ASCT2 Binding Pockets
While a high-resolution crystal structure of BMS-466442 bound to ASCT1 is not yet available, homology modeling based on related bacterial transporters and cryo-electron microscopy structures of human ASCT1 and ASCT2 have provided valuable insights.[5] A key differentiating feature is a single amino acid substitution within the binding site: a threonine residue (Thr459) in human ASCT1 is replaced by a cysteine residue (Cys467) in human ASCT2. This seemingly minor change significantly alters the local environment of the binding pocket, influencing both substrate and inhibitor recognition. The bulkier side chain of threonine in ASCT1 compared to cysteine in ASCT2 likely contributes to a subtle difference in the shape and electrostatic potential of the binding cavity, favoring the interaction with BMS-466442.
Caption: Workflow for the radiometric substrate uptake assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to measure transporter-mediated currents in real-time, providing detailed information about the kinetics of transport and inhibition.
Principle: Xenopus oocytes are injected with cRNA encoding ASCT1. The transporter's activity, which generates an electrogenic current due to the coupled movement of ions and substrate, is measured by clamping the oocyte membrane potential at a fixed value and recording the current required to maintain that potential. Inhibition of this current by a test compound is a direct measure of its effect on transporter function.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with approximately 50 ng of in vitro transcribed cRNA encoding human ASCT1.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for protein expression.
-
-
TEVC Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply the ASCT1 substrate (e.g., 100 µM L-serine) via the perfusion system and record the inward current.
-
After washout and return to baseline, co-apply the substrate with varying concentrations of BMS-466442.
-
Record the inhibition of the substrate-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the substrate-induced current in the absence and presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Caption: Workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Concluding Remarks and Future Directions
BMS-466442 stands as a testament to the feasibility of achieving high selectivity for a specific amino acid transporter subtype. Its precise targeting of ASCT1 provides an invaluable tool for elucidating the physiological and pathophysiological roles of this transporter in the CNS. The methodologies outlined in this guide offer a robust framework for characterizing the selectivity of this and other novel transporter modulators.
Future research should focus on obtaining a high-resolution co-crystal structure of BMS-466442 bound to ASCT1 to definitively map the molecular interactions that govern its remarkable selectivity. Furthermore, the application of this selective tool in in vivo models will be instrumental in validating ASCT1 as a therapeutic target for a range of neurological disorders. The continued development of highly selective pharmacological probes, guided by the principles and techniques described herein, will undoubtedly accelerate our journey toward novel and effective treatments for diseases of the central nervous system.
References
-
Grewer, C., Wipf, P., & Piston, D. W. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 10(5), 2251–2261. [Link]
-
Wikipedia. (2023, December 27). BMS-466442. In Wikipedia. [Link]
-
Singh, S. K., & Piscitelli, C. L. (2015). Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, SLC1A5) from Homology Modeling and Virtual Screening. PLOS Computational Biology, 11(10), e1004477. [Link]
-
Rosenberg, D., Artoul, S., & Segal, A. C. (2013). Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity. The Journal of Neuroscience, 33(8), 3533–3544. [Link]
-
Albers, A., & Klieser, E. (2022). Functional and Kinetic Comparison of Alanine Cysteine Serine Transporters ASCT1 and ASCT2. Biomolecules, 12(1), 113. [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved February 5, 2026, from [Link]
-
Schlessinger, A., & Abriata, L. A. (2020). Toward a Systematic Structural and Functional Annotation of Solute Carriers Transporters—Example of the SLC6 and SLC7 Families. Frontiers in Pharmacology, 11, 1193. [Link]
-
Billups, B., & Marx, M.-C. (2023). ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain. International Journal of Molecular Sciences, 24(10), 8683. [Link]
-
Foster, A. C., & Farnsworth, J. (2016). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures. PLOS ONE, 11(6), e0156551. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved February 5, 2026, from [Link]
-
Scalise, M., & Indiveri, C. (2021). ASCT1 and ASCT2: Brother and Sister? SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(9), 1148–1163. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 4. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A structural view onto disease-linked mutations in the human neutral amino acid exchanger ASCT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
understanding non-competitive inhibition of asc-1 by BMS-466442
An In-depth Technical Guide to the Non-Competitive Inhibition of ASC-1 by BMS-466442
Introduction: The Critical Role of ASC-1 in Neuromodulation
The Alanine-Serine-Cysteine Transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter with a pivotal role in the central nervous system (CNS).[1][2] It is predominantly expressed in neurons and astrocytes, where it facilitates the transport of small neutral amino acids, including D-serine, glycine, L-alanine, and L-cysteine.[3] The profound significance of ASC-1 lies in its ability to modulate glutamatergic neurotransmission by regulating the synaptic availability of the N-methyl-D-aspartate (NMDA) receptor co-agonists, D-serine and glycine.[3] By controlling the levels of these crucial neuromodulators, ASC-1 influences synaptic plasticity, learning, and memory.[1][3]
Given its central role, dysfunction of ASC-1 has been implicated in neurological disorders such as schizophrenia, and it has emerged as a compelling target for therapeutic intervention.[3][4][5] The development of selective inhibitors for ASC-1 offers a promising strategy to elevate synaptic concentrations of D-serine and glycine, thereby enhancing NMDA receptor function without the risks associated with direct receptor activation.[5] Among the molecules developed for this purpose, BMS-466442 stands out as the first potent and selective small-molecule inhibitor of ASC-1.[5][6] This guide provides a detailed examination of the interaction between BMS-466442 and ASC-1, focusing on its characterization as a non-competitive inhibitor.
Section 1: A Primer on Non-Competitive Inhibition
In the realm of enzyme and transporter kinetics, inhibitors are classified based on their mode of interaction with the target protein and its substrate. Non-competitive inhibition is a distinct mechanism where the inhibitor reduces the maximal rate of transport or reaction (Vmax) without affecting the substrate's affinity for the transporter (Km).[7]
This occurs because a non-competitive inhibitor binds to an allosteric site, which is a location on the transporter distinct from the substrate-binding (orthosteric) site.[7][8] The inhibitor can bind to the transporter regardless of whether the substrate is already bound.[7][9] This binding event induces a conformational change in the transporter that prevents the translocation of the substrate, effectively "shutting down" a fraction of the available transporter molecules. Consequently, even at saturating substrate concentrations, the maximum transport velocity is reduced. The hallmark of a non-competitive inhibitor is its ability to decrease Vmax while leaving Km unchanged, a signature that can be clearly visualized on a Lineweaver-Burk plot.
Caption: Mechanism of non-competitive inhibition.
Section 2: BMS-466442 - A Selective ASC-1 Inhibitor
BMS-466442 is an experimental drug developed as a selective inhibitor of the ASC-1 transporter.[6] It demonstrates high potency, with reported IC50 values in the nanomolar range across various cellular systems.[10] This selectivity is a critical attribute, as it shows over 1000-fold greater affinity for ASC-1 compared to other related amino acid transporters like LAT-2 and ASCT-2, minimizing off-target effects.
| Experimental System | Reported IC50 Value | Reference |
| Human ASC-1 expressing cells | 11 nM; 36.8 ± 11.6 nM | [10] |
| Rat primary cortical cultures | 19.7 ± 6.7 nM; 20 nM | [10] |
| Rat brain synaptosomes ([3H] D-serine uptake) | 400 nM | [10] |
Table 1: Reported IC50 values for BMS-466442 against the ASC-1 transporter.
Initial characterizations identified BMS-466442 as a non-transportable inhibitor, meaning it blocks the transporter's function without being a substrate itself.[5] This property is crucial for its therapeutic potential, as a transportable inhibitor might simply exchange with endogenous substrates, leading to less predictable effects on synaptic amino acid concentrations.[11]
Section 3: Deconstructing the Inhibition Mechanism of BMS-466442
While several sources refer to BMS-466442 as a non-competitive inhibitor, detailed mechanistic studies present a more nuanced picture.[12] A comprehensive study combining structure-activity relationship (SAR) analysis, site-directed mutagenesis, and computational modeling provided deeper insights into its binding mode.[13][14]
The findings from this research suggest a dual inhibitory action.[13][14] Computational models indicate that BMS-466442 binds within the transporter's central cavity, occupying the orthosteric (substrate-binding) site.[13] This direct occupation would typically define it as a competitive inhibitor. However, the study also revealed that the binding of BMS-466442 simultaneously blocks the conformational movements of transmembrane (TM) helices—specifically TM6 and TM10—which are essential for the substrate translocation process.[13]
Therefore, BMS-466442 acts as a "competitive occupant" of the binding pocket that produces a "non-competitive functional outcome." It prevents the transporter from cycling, effectively inactivating it in a manner that is not overcome by increasing substrate concentration. This explains why, from a functional and kinetic standpoint, it exhibits the characteristics of a non-competitive inhibitor. This unique mechanism, involving both orthosteric binding and allosteric-like conformational locking, underscores the complexity of transporter pharmacology.
Section 4: Experimental Protocols for Characterizing ASC-1 Inhibition
To empirically determine the inhibitory profile of a compound like BMS-466442, a series of well-defined in vitro assays are required.[15][16] The following protocols describe a standard workflow for measuring IC50 and differentiating the mode of inhibition.
Protocol 1: [3H]-D-Serine Uptake Assay in hASC-1 Transfected HEK293 Cells
This assay is the gold standard for quantifying the inhibitory potency (IC50) of a test compound on ASC-1.[17] It measures the uptake of a radiolabeled substrate in cells engineered to express the transporter.
Materials:
-
HEK293 cells stably transfected with human ASC-1 (hASC-1).
-
Control (mock-transfected) HEK293 cells.
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[3H]-D-Serine (radiolabeled substrate).
-
BMS-466442 (test inhibitor).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Culture: Plate hASC-1 expressing HEK293 cells and mock-transfected control cells onto 24-well plates and grow to 90-95% confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer at room temperature.
-
Pre-incubation: Add 200 µL of KRH buffer containing various concentrations of BMS-466442 (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 10 minutes at 37°C.
-
Initiate Uptake: Add 200 µL of KRH buffer containing a fixed concentration of [3H]-D-Serine (e.g., 10 nM) to each well to start the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5 minutes) at 37°C. This duration should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells three times with ice-cold KRH buffer to stop the transport process and remove extracellular radiolabel.
-
Cell Lysis: Add 500 µL of 1% SDS or 0.1 M NaOH to each well to lyse the cells and release the intracellular radioactivity. Incubate for 30 minutes.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Subtract the CPM from mock-transfected cells (non-specific uptake) from the CPM of hASC-1 expressing cells to determine ASC-1 specific uptake.
-
Plot the percentage of inhibition against the log concentration of BMS-466442.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: Experimental workflow for the radioligand uptake assay.
Protocol 2: Kinetic Analysis to Determine Inhibition Modality
This experiment distinguishes between competitive, non-competitive, and other inhibition models by measuring transport rates at various substrate concentrations in the presence of a fixed inhibitor concentration.
Methodology:
-
Follow the same initial steps as the IC50 assay (steps 1-2).
-
Prepare three sets of cell plates:
-
Set A (Control): No inhibitor.
-
Set B (Inhibitor Conc. 1): Fixed concentration of BMS-466442 (e.g., near its IC50).
-
Set C (Inhibitor Conc. 2): Higher fixed concentration of BMS-466442 (e.g., 5-10x IC50).
-
-
Within each set, initiate uptake (step 4) using a range of [3H]-D-Serine concentrations (e.g., from 0.1x Km to 10x Km).
-
Terminate, lyse, and quantify as described previously (steps 6-8).
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial velocity (V) of transport at each substrate concentration [S].
-
Plot V versus [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km for each condition.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Interpretation:
-
Non-competitive: The lines will intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax is reduced).
-
Competitive: The lines will intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (Km is increased).
-
-
Conclusion
BMS-466442 is a cornerstone tool for investigating the function of the ASC-1 transporter. While broadly classified as a non-competitive inhibitor based on its functional impact on transport kinetics, a deeper molecular analysis reveals a more intricate mechanism.[12] It competitively occupies the substrate binding site but simultaneously induces an allosteric-like blockade of the conformational changes required for transport.[13][14] This dual-action model provides a sophisticated understanding that reconciles its kinetic profile with its structural interactions. For researchers in neuroscience and drug development, this detailed knowledge is paramount for designing future experiments and developing novel modulators of the ASC-1 transporter for the treatment of CNS disorders.
References
-
BMS-466442 . Wikipedia. Available at: [Link]
-
Sason, H., et al. (2018). A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern . PubMed Central. Available at: [Link]
-
Safory, H., et al. (2015). The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission . Technion - Israel Institute of Technology. Available at: [Link]
-
Indiveri, C., et al. (2023). Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes . MDPI. Available at: [Link]
-
Torrecillas, I. R., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 . PubMed. Available at: [Link]
-
Safory, H., et al. (2015). The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission . PubMed Central. Available at: [Link]
-
Safory, H., et al. (2015). The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission . PubMed. Available at: [Link]
-
asc-1 (SLC7A10) Transporter Assay . BioIVT. Available at: [Link]
-
Sason, H., et al. (2018). ASCT1 (Slc1a4) transporter is a physiologic regulator of brain d-serine and neurodevelopment . PNAS. Available at: [Link]
-
Dunn, B., et al. (2022). Physiology, Noncompetitive Inhibitor . NCBI Bookshelf. Available at: [Link]
-
Matsuo, H., et al. (2004). Distribution and pharmacology of alanine-serine-cysteine transporter 1 (asc-1) in rodent brain . PubMed. Available at: [Link]
-
Rylance, T., et al. (2020). Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism . PubMed Central. Available at: [Link]
-
ASCT1 - Transporters . Solvo Biotechnology. Available at: [Link]
-
Spaethling, J. M., et al. (2022). Inhibition of glial D‐serine release rescues synaptic damage after brain injury . PubMed Central. Available at: [Link]
-
Sason, H., et al. (2018). A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern . PubMed. Available at: [Link]
-
Drug Transporters Inhibition Studies . BioIVT. Available at: [Link]
-
Non-competitive inhibition . Wikipedia. Available at: [Link]
-
Volpe, D. A. (2024). Application of transporter assays for drug discovery and development: an update of the literature . PubMed. Available at: [Link]
-
Torrecillas, I. R., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 . ACS Publications. Available at: [Link]
-
LearnChemE. (2016). Derivation of Enzyme Kinetics for Noncompetitive Inhibition . YouTube. Available at: [Link]
-
Brown, J. W., et al. (2014). In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10) . PubMed. Available at: [Link]
-
SOLVO Drug Transporter Assays . Charles River Laboratories. Available at: [Link]
-
Spaethling, J. M., et al. (2022). Pharmacological inhibitors of D‐amino acid transporters reduce synaptic... . ResearchGate. Available at: [Link]
-
Grote, L., et al. (2023). Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay . eNeuro. Available at: [Link]
-
Competitive and Non-Competitive Inhibition . Dalal Institute. Available at: [Link]
-
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers . FDA. Available at: [Link]
-
Wide range of Uptake Transporter Assays are available at SOLVO . Technologies. Available at: [Link]
-
Transporter assays as useful in vitro tools in drug discovery and development . Request PDF. Available at: [Link]
-
5.4: Enzyme Inhibition . Chemistry LibreTexts. Available at: [Link]
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 . ACS Publications. Available at: [Link]
-
Canul-Tec, J. C., et al. (2017). Structure and allosteric inhibition of excitatory amino acid transporter 1 . PubMed Central. Available at: [Link]
Sources
- 1. Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-466442 - Wikipedia [en.wikipedia.org]
- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of transporter assays for drug discovery and development: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Wide range of Uptake Transporter Assays are available at SOLVO - Technologies - Solvo Biotechnology [solvobiotech.com]
Methodological & Application
Technical Application Note: Optimization of BMS-466442 Stock Solution in DMSO
Abstract & Introduction
BMS-466442 is a potent, selective, and reversible inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1; SLC7A10) . Unlike non-specific transport inhibitors, BMS-466442 exhibits high selectivity (>1000-fold) over related transporters like LAT-2 and ASCT-2.[1] By blocking Asc-1, this compound modulates the synaptic concentration of D-serine and glycine, thereby indirectly regulating NMDA receptor (NMDAR) activity.[2] This mechanism is critical in research areas concerning schizophrenia, cognitive deficits, and synaptic plasticity.
This protocol provides a standardized method for preparing, verifying, and storing BMS-466442 stock solutions. It addresses the compound's specific physicochemical constraints, particularly its solubility profile in Dimethyl Sulfoxide (DMSO), to ensure experimental reproducibility.
Physicochemical Properties & Solubility Data[1][3][4][5][6]
Before preparation, verify the specific batch data on your vial. Molecular weights may vary slightly due to salt forms (e.g., HCl salts) or hydration. The data below represents the free base .
| Property | Value | Notes |
| IUPAC Name | N-[[5-methoxy-6-(phenylmethoxy)-1H-indol-2-yl]carbonyl]-1-(phenylmethyl)-L-histidine, methyl ester | |
| CAS Number | 1598424-76-0 | |
| Molecular Formula | C₃₁H₃₀N₄O₅ | |
| Molecular Weight | 538.60 g/mol | Check label for salt forms |
| Target | Asc-1 (SLC7A10) | IC₅₀ ~11–37 nM |
| Solubility (DMSO) | ~10–50 mg/mL (18–90 mM) | Vendor dependent.[3] Conservative target: 10 mM |
| Solubility (Water) | Insoluble | Precipitates immediately upon contact |
| Appearance | White to off-white solid |
Critical Note on Solubility: While some vendors report solubility up to 100 mM in DMSO, practical experience suggests preparing a 10 mM master stock is safer to prevent precipitation during freeze-thaw cycles.
Critical Reagents & Equipment
-
Compound: BMS-466442 (Store solid at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (e.g., Sigma-Aldrich or Thermo Scientific).
-
Why Anhydrous? Water accumulation in DMSO ("wet DMSO") drastically reduces the solubility of hydrophobic compounds like BMS-466442 and promotes hydrolytic degradation.
-
-
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Why Amber? Protects from potential photodegradation.
-
Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over long storage periods.
-
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (bath type).
Protocol: Preparation of 10 mM Master Stock
This protocol targets a 10 mM concentration. Adjust volumes based on the exact mass of your specific aliquot.
Step 1: Environmental Equilibration
Remove the BMS-466442 vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30–60 mins) before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic solid, causing weighing errors and potential hydrolysis.
Step 2: Calculation
Use the formula:
Example Calculation:
Step 3: Solubilization
-
Add the calculated volume of Anhydrous DMSO directly to the vial containing the powder.
-
Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath (ambient temp) for 5 minutes. Avoid heating above 37°C.
-
Step 4: Aliquoting & Storage[7]
-
Divide the stock into single-use aliquots (e.g., 50 µL) in high-quality polypropylene microcentrifuge tubes (or amber glass vials if available).
-
Seal: Parafilm the caps to prevent evaporation and moisture entry.
-
Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).
Workflow Visualization
Caption: Step-by-step workflow for the preparation of BMS-466442 master stock solution.
Working Solutions & In Vitro Application
BMS-466442 is highly hydrophobic. Direct addition of high-concentration DMSO stock to cell culture media can cause immediate precipitation ("crashing out").
Serial Dilution Protocol:
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in culture medium (or buffer) to create a 100 µM (10x) working solution.
-
Technique: Add the DMSO stock slowly to the vortexing medium. Do not add medium to the DMSO stock.
-
-
Final Application: Add the 10x solution to your cells to achieve the final assay concentration (e.g., 10–100 nM).
-
Final DMSO Concentration: Ensure final DMSO is <0.1% (v/v) to avoid solvent toxicity.
-
Mechanism of Action: Asc-1 Inhibition[2][8]
Understanding the mechanism is vital for interpreting assay results. BMS-466442 does not target MDM2; it targets the Asc-1 transporter . Asc-1 mediates the exchange of small neutral amino acids (D-Serine, Glycine, Alanine, Cysteine).
-
Physiological Role: Asc-1 regulates the extracellular levels of D-Serine, a co-agonist of the NMDA receptor.
-
Drug Effect: Inhibition of Asc-1 by BMS-466442 alters D-Serine availability, thereby modulating NMDAR-dependent synaptic plasticity.
Pathway Visualization
Caption: Mechanism of Action. BMS-466442 inhibits Asc-1, disrupting D-Serine/Glycine transport and modulating NMDA receptor signaling.[2]
References
-
Brown, J. M., et al. (2014).[2] In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10).[2] Journal of Neurochemistry, 129(2), 275–283.[2]
-
Torrecillas, I. R., et al. (2019).[2][5] Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442.[1][2][3][6][5] ACS Chemical Neuroscience, 10(5), 2510–2517.[2][5]
-
Cayman Chemical. (n.d.). BMS-466442 Product Information & Solubility Data.
-
Tocris Bioscience. (n.d.). BMS 466442 Technical Data Sheet.[1][6]
Sources
- 1. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 2. BMS-466442 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
optimal BMS-466442 concentration for HEK293 cell culture
Application Notes and Protocols
Topic: Optimal BMS-466442 Concentration for HEK293 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Guide to Optimizing BMS-466442 Activity in HEK293 Cell-Based Assays
Abstract
This document provides a comprehensive framework for researchers to determine the optimal working concentration of BMS-466442, a selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), in Human Embryonic Kidney 293 (HEK293) cells. Establishing an optimal concentration is a critical first step in experimental design, ensuring maximal target inhibition while maintaining cellular health and avoiding confounding cytotoxic effects. We present a systematic, two-pronged approach that integrates cytotoxicity profiling with a direct functional assessment of ASC-1 inhibition. This guide details the underlying principles, step-by-step protocols for cell culture and experimentation, and a data interpretation framework to identify a robust and reliable concentration range for BMS-466442 in your HEK293-based studies.
Scientific Introduction: Understanding BMS-466442 and its Target
BMS-466442 is a potent and selective experimental compound that functions as an inhibitor of the Asc-type amino acid transporter 1 (ASC-1), also known as SLC7A10.[1][2] ASC-1 is a neutral amino acid transporter responsible for the import of substrates such as D-serine, glycine, alanine, and cysteine.[1] By blocking this transporter, BMS-466442 can modulate intracellular levels of these key amino acids, thereby indirectly influencing downstream cellular processes, such as NMDA receptor activation in neuronal contexts.[3]
HEK293 cells are a foundational tool in cell biology and drug discovery due to their human origin, robust growth, and high transfectability.[4][5] Studies have demonstrated that BMS-466442 selectively inhibits ASC-1 in HEK293 cells expressing the transporter with a half-maximal inhibitory concentration (IC₅₀) of approximately 36.8 nM.[1][6] This makes the HEK293 cell line an excellent model system for studying the cellular effects of ASC-1 inhibition.
The core challenge addressed by this guide is to define a concentration of BMS-466442 that is both biologically active and minimally toxic. The "optimal" concentration will lie within a therapeutic window that maximizes the specific inhibition of ASC-1 without inducing off-target effects or compromising cell viability, which could lead to misinterpretation of experimental results.
Caption: Mechanism of BMS-466442 action on the ASC-1 transporter.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. |
| HEK293 Cells | ATCC (CRL-1573) |
| BMS-466442 | Cayman Chemical (42075) or MedChemExpress (HY-101535) |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Invitrogen (11965-118) |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Invitrogen (16140-071) |
| Penicillin-Streptomycin (100X) | Invitrogen (15140-122) |
| 0.25% Trypsin-EDTA | Invitrogen (25200-056) |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Invitrogen (14190-250) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich (D2650) |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega (G7570) |
| [³H]-D-Serine | PerkinElmer or American Radiolabeled Chemicals |
| 96-well and 24-well tissue culture plates, clear bottom, white-walled (for luminescence) and standard clear plates | Corning or Falcon |
| Scintillation Vials and Scintillation Fluid | Supplier of choice |
| Class II Biosafety Cabinet | |
| Humidified Incubator (37°C, 5% CO₂) | |
| Inverted Microscope | |
| Luminometer (for viability assay) | |
| Liquid Scintillation Counter (for functional assay) |
Preliminary Protocols: Cell Culture and Stock Preparation
HEK293 cells require a consistent and sterile environment to ensure reproducibility.
-
Growth Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.[7][8]
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Passaging: Monitor cell confluency daily. When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium and wash the cell monolayer once with sterile DPBS.
-
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell surface and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Seed new flasks at a subculture ratio of 1:5 to 1:10. Cells should be passaged every 2-3 days.[8]
-
Proper solubilization and storage are crucial for compound stability and activity. BMS-466442 is sparingly soluble in DMSO.[1]
-
Calculation: The molecular weight of BMS-466442 is 538.6 g/mol . To prepare a 10 mM stock solution, dissolve 5.39 mg of BMS-466442 powder in 1 mL of sterile DMSO.
-
Dissolution: Add the DMSO directly to the vial containing the BMS-466442 powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be required.[6]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.
Experimental Workflow: A Two-Pronged Approach
To determine the optimal concentration, we will first establish the toxicity profile of BMS-466442 to identify the maximum non-toxic concentration. Concurrently, we will perform a functional assay to measure its inhibitory potency (IC₅₀) on ASC-1. The ideal concentration for your experiments will be at or above the IC₅₀ and well below the concentration that induces significant cytotoxicity.
Caption: Workflow for determining optimal BMS-466442 concentration.
Protocol 1: Determining the Cytotoxicity Profile of BMS-466442
This protocol uses an ATP-based luminescence assay (CellTiter-Glo®) to measure cell viability. The amount of ATP is directly proportional to the number of metabolically active, viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count HEK293 cells as described in section 3.1.
-
Dilute the cell suspension in complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into a white-walled, clear-bottom 96-well plate.[9]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working concentration series of BMS-466442 by serially diluting your 10 mM DMSO stock in complete growth medium. A suggested 12-point concentration range is from 200 µM down to ~10 nM (final concentration will be 100 µM to 5 nM).
-
Prepare a vehicle control containing the same final percentage of DMSO as the highest drug concentration (typically ≤ 0.5%).
-
Prepare a positive control for toxicity (e.g., 0.1% Triton X-100).[11]
-
After 24 hours of cell incubation, carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions, vehicle, or positive control.
-
Incubate the plate for the desired time point (e.g., 24 or 48 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Plot % Viability against the log of BMS-466442 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the TC₅₀ (Toxic Concentration 50%), which is the concentration that reduces cell viability by 50%.
Protocol 2: Functional Assessment of ASC-1 Inhibition ([³H]-D-Serine Uptake)
This assay directly measures the function of the ASC-1 transporter by quantifying the uptake of a radiolabeled substrate, [³H]-D-Serine. A reduction in radioactivity inside the cells indicates successful inhibition of the transporter by BMS-466442.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK293 cells in a 24-well plate at a density of 1.5 - 2.0 x 10⁵ cells/well.
-
Incubate for 24-48 hours to achieve a confluent monolayer.
-
-
Uptake Assay:
-
Prepare a range of BMS-466442 concentrations in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The concentration range should be centered around the expected IC₅₀ (~37 nM), for example, from 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Aspirate the growth medium from the cells and wash each well twice with 500 µL of pre-warmed (37°C) buffer.
-
Add 250 µL of the BMS-466442 dilutions or vehicle control to the respective wells and pre-incubate for 15-20 minutes at 37°C.
-
Prepare the uptake solution by adding [³H]-D-Serine to the buffer to a final concentration of ~50 nM (or as empirically determined).
-
Initiate the uptake by adding 250 µL of the [³H]-D-Serine uptake solution to each well (making the final volume 500 µL) and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold buffer.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation fluid, and mix well.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration:
-
% Inhibition = 100 - [ (CPM_Sample - CPM_Non-specific) / (CPM_Vehicle - CPM_Non-specific) ] * 100
-
(Note: Non-specific binding can be determined by including a condition with a very high concentration of a known non-radiolabeled substrate).
-
-
Plot % Inhibition against the log of BMS-466442 concentration.
-
Use a non-linear regression model to calculate the IC₅₀ value, which represents the concentration of BMS-466442 required to inhibit 50% of [³H]-D-Serine uptake.
Data Interpretation and Selection of Optimal Concentration
After completing both protocols, you will have two key values: the TC₅₀ from the cytotoxicity assay and the IC₅₀ from the functional assay.
| Parameter | Description | Example Value | Implication |
| TC₅₀ | Concentration that causes 50% cell death. | > 30 µM | The compound has low toxicity in this range. |
| IC₅₀ | Concentration that inhibits 50% of ASC-1 activity. | ~40 nM | The compound is potent at its target. |
Selection Criteria:
-
Efficacy: The working concentration should be high enough to achieve significant target engagement. A common starting point is 3-10 times the IC₅₀ value to ensure near-maximal inhibition.
-
Safety Margin: The chosen concentration must be well below the TC₅₀. A safety margin of at least 100-fold between the TC₅₀ and the working concentration is ideal to ensure that observed effects are due to target inhibition and not cell stress or death.
Based on the example data, a working concentration range of 100 nM to 500 nM would be appropriate. This range is ~2.5x to 12.5x the IC₅₀, ensuring strong target inhibition, while being significantly lower than the cytotoxic threshold.
References
-
Wikipedia. (n.d.). BMS-466442. Retrieved February 7, 2026, from [Link]
-
Conde-Ceide, S., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 10(4), 2111–2125. [Link]
-
PubChem. (n.d.). AID 652119 - HEK293 Cytotoxicity Assay. Retrieved February 7, 2026, from [Link]
-
Sauerbeck, A. D., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury. Glia, 70(6), 1148-1165. [Link]
-
Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved February 7, 2026, from [Link]
-
Fan, T. (n.d.). Mammalian Cell Culture Protocol. University of Kentucky College of Medicine. Retrieved February 7, 2026, from [Link]
-
Creative Biolabs. (n.d.). HEK293-based Cytotoxicity Safety Screening Service. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity on HEK293 cells treated with the indicated concentrations of the different compounds. Retrieved February 7, 2026, from [Link]
-
Procell. (2025, January 2). A Deep Dive into the HEK293 Cell Line Family. Retrieved February 7, 2026, from [Link]
-
Bitesize Bio. (n.d.). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Retrieved February 7, 2026, from [Link]
-
ENCODE Project. (n.d.). Maintenance of HEK293 cell line. Retrieved February 7, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-466442 - Wikipedia [en.wikipedia.org]
- 4. HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mastering HEK293 Cell Culture: A Beginner's Guide to Avoiding Common Pitfalls_FDCELL [fdcell.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medicine.uky.edu [medicine.uky.edu]
- 11. researchgate.net [researchgate.net]
D-serine uptake assay protocol using BMS-466442
Characterizing D-Serine Transport: A Protocol for Measuring Uptake Inhibition by BMS-466442
Abstract
D-serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] The extracellular concentration of D-serine is tightly regulated by specific amino acid transporters. Understanding the function of these transporters and identifying potent inhibitors is a key area of research for developing therapeutics for neurological and psychiatric disorders.[1][3] This document provides a detailed protocol for an in vitro D-serine uptake assay to characterize the inhibitory activity of BMS-466442. While D-serine is transported by several carriers, including Alanine-Serine-Cysteine Transporters (ASCTs), BMS-466442 is a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (Asc-1), also known as SLC7A10, which is predominantly expressed in neurons.[3][4][5][6] This protocol is designed for researchers in neuroscience and drug discovery to reliably quantify the potency of inhibitors targeting the Asc-1 transporter.
Introduction: The Significance of D-Serine and its Transport
D-serine, once considered an "unnatural" amino acid in mammals, is now established as a primary endogenous co-agonist for synaptic NMDA receptors, which are crucial for excitatory neurotransmission.[2][7] Found in high concentrations in brain regions rich in NMDA receptors like the hippocampus and cortex, D-serine modulates neuronal activity and is essential for long-term potentiation (LTP), a cellular correlate of learning and memory.[1][8]
The regulation of D-serine levels in the synaptic cleft is managed by its synthesis, release, and reuptake via specific transporters. Several transporters, including ASCT1 and ASCT2, are involved in D-serine transport, primarily in glial cells.[9][10][11] However, the transporter Asc-1 (SLC7A10) is uniquely expressed in neurons and is a key player in D-serine uptake in these cells.[6][8] Dysregulation of D-serine signaling is implicated in various CNS disorders, including schizophrenia, making its transporters attractive therapeutic targets.[1][3]
BMS-466442 has been identified as a potent and selective experimental drug that inhibits the Asc-1 transporter.[3][4][12] It acts competitively, occupying the substrate binding site and thereby blocking the transport of D-serine.[5] By inhibiting Asc-1-mediated uptake, BMS-466442 can modulate intracellular levels of D-serine, which indirectly affects NMDA receptor activation.[3] This makes it a valuable tool for studying the physiological roles of Asc-1 and a potential lead compound for therapeutic development. This guide details a robust radiolabeled uptake assay to determine the inhibitory potency (IC₅₀) of BMS-466442 on D-serine transport.
Assay Principle
This protocol employs a radiolabeled substrate, [³H]D-serine, to measure its uptake into cells expressing the Asc-1 transporter. The fundamental principle is that functionally active transporters will internalize the radiolabeled D-serine. The amount of internalized radioactivity is directly proportional to the transporter's activity.
To determine the inhibitory effect of BMS-466442, cells are co-incubated with a fixed concentration of [³H]D-serine and varying concentrations of the inhibitor. A potent inhibitor will compete with [³H]D-serine for the transporter, leading to a dose-dependent decrease in intracellular radioactivity. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of the inhibitor's potency.
Caption: Mechanism of the D-serine uptake inhibition assay.
Materials and Reagents
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Asc-1 (SLC7A10).
-
Rationale: A heterologous expression system provides a clean background with minimal endogenous transport of D-serine by other transporters, ensuring the measured uptake is primarily through the transporter of interest.
-
-
Alternatively, primary neuronal cultures can be used, as they endogenously express Asc-1.[6] However, variability between preparations can be higher.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) appropriate for the stably transfected cell line.
Reagents
-
[³H]D-Serine (Specific activity: 15-30 Ci/mmol)
-
BMS-466442
-
Unlabeled D-Serine
-
HEPES
-
NaCl, KCl, MgCl₂, CaCl₂
-
Phosphate-Buffered Saline (PBS)
-
Triton™ X-100 or Sodium Dodecyl Sulfate (SDS)
-
Scintillation Cocktail
-
Dimethyl Sulfoxide (DMSO)
Buffers and Solutions
-
Transport Assay Buffer (HEPES-Buffered Saline - HBS):
-
150 mM NaCl
-
10 mM HEPES
-
2 mM KCl
-
1 mM CaCl₂
-
1 mM MgCl₂
-
pH adjusted to 7.4 with NaOH.
-
Rationale: This buffer mimics physiological ionic conditions and pH, which are essential for transporter function.[10]
-
-
Lysis Buffer: 0.1% - 1% (v/v) Triton™ X-100 or SDS in water.
-
BMS-466442 Stock Solution: 10 mM stock in 100% DMSO. Store at -20°C.
-
[³H]D-Serine Working Solution: Prepare by diluting the stock in HBS to achieve the desired final assay concentration (e.g., 5-10 µM, with radioactivity of approximately 10⁵ cpm/nmol).[6]
Step-by-Step Experimental Protocol
Cell Preparation
-
Seed Cells: Plate the Asc-1 expressing HEK293 cells into 24- or 96-well plates coated with an appropriate attachment factor (e.g., poly-D-lysine). Seed at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1-2 x 10⁵ cells/well for a 24-well plate).
-
Incubate: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
Caption: Experimental workflow for the D-serine uptake assay.
D-Serine Uptake Assay
-
Prepare Reagents: Warm the HBS to room temperature or 37°C. Prepare serial dilutions of BMS-466442 in HBS from the 10 mM stock. The final DMSO concentration in all wells should be kept constant and low (≤0.1%) to avoid solvent effects.
-
Wash Cells: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed HBS to remove any residual medium and serum.[10]
-
Pre-incubation with Inhibitor: Add HBS containing the desired concentration of BMS-466442 (or vehicle - HBS with 0.1% DMSO for control wells) to each well.
-
Total Uptake (Control): Wells with vehicle only.
-
Inhibitor Curve: Wells with serially diluted BMS-466442 (e.g., from 1 nM to 100 µM).
-
Non-specific Uptake: Wells with a saturating concentration of unlabeled D-serine (e.g., 1-10 mM) or a high concentration of BMS-466442 (e.g., 100x expected IC₅₀) to define the baseline.
-
-
Initiate Uptake: Start the uptake reaction by adding the [³H]D-serine working solution to each well. Ensure rapid and consistent addition across the plate.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1-20 minutes).
-
Causality: The incubation time should be within the linear range of uptake. This needs to be determined empirically in a preliminary time-course experiment (e.g., measuring uptake at 1, 2, 5, 10, 20, 30 minutes). The shortest time that gives a robust signal-to-noise ratio should be used to minimize the influence of D-serine metabolism or efflux.[6][10]
-
-
Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution. Immediately wash the cells three times with ice-cold HBS.
-
Causality: The use of ice-cold buffer is critical as it instantly stops the transporter activity, preventing efflux of the internalized [³H]D-serine and ensuring an accurate measurement of uptake at the specific time point.[6]
-
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes (or until cells are fully solubilized) with gentle agitation to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well into a scintillation vial. Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis and Interpretation
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)
-
-
Normalize Data: Express the uptake in the inhibitor-treated wells as a percentage of the specific uptake in the control (vehicle-treated) wells.
-
% Uptake = (Uptake with Inhibitor / Specific Control Uptake) * 100
-
-
Generate IC₅₀ Curve: Plot the % Uptake against the logarithm of the BMS-466442 concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the IC₅₀ value. This is the concentration of BMS-466442 that inhibits 50% of the specific D-serine uptake. Software like GraphPad Prism or R is recommended for this analysis.
| Parameter | Recommended Value/Range | Rationale |
| Cell Line | HEK293 expressing human Asc-1 | Provides a specific and robust signal for the target transporter. |
| [³H]D-Serine Conc. | 5 - 10 µM | Should be near the Km of the transporter for sensitive inhibitor binding detection. |
| BMS-466442 Conc. Range | 1 nM - 100 µM | A wide range is needed to define the full dose-response curve (top and bottom plateaus). |
| Uptake Incubation Time | 1 - 20 minutes | Must be within the linear range of uptake, determined empirically.[6][10] |
| Temperature | Room Temperature or 37°C | Must be kept consistent throughout the experiment. |
| Final DMSO Conc. | ≤ 0.1% | Minimizes solvent effects on cell viability and transporter function. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background/non-specific binding | Inefficient washing; [³H]D-serine sticking to plastic or cells. | Increase the number of washes with ice-cold HBS to 4-5 times. Pre-coat plates with poly-D-lysine. Ensure non-specific control (high unlabeled substrate) is included. |
| Low signal (low CPM counts) | Low transporter expression; short incubation time; insufficient cell number. | Verify transporter expression via qPCR or Western blot. Perform a time-course experiment to optimize incubation time. Increase cell seeding density. |
| High variability between replicates | Inconsistent cell seeding; pipetting errors; temperature fluctuations. | Ensure a single-cell suspension before seeding. Use calibrated multichannel pipettes. Perform assay on a temperature-controlled plate holder. |
| Poor IC₅₀ curve fit | Inappropriate inhibitor concentration range; compound solubility issues. | Widen or shift the concentration range. Check for BMS-466442 precipitation at high concentrations; sonicate stock if needed. |
Safety Precautions
-
Radiochemicals: [³H]D-Serine is a radioactive material. All handling must be performed in a designated radioactivity laboratory following institutional radiation safety guidelines. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Dispose of radioactive waste according to regulations.
-
Chemicals: BMS-466442 is an experimental drug; its toxicological properties may not be fully characterized. Handle with care and use PPE. Consult the Safety Data Sheet (SDS) for detailed information.[13] DMSO is readily absorbed through the skin; always wear gloves.
References
-
BMS-466442 - Wikipedia. Wikipedia. [Link]
-
An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience. [Link]
-
D-Serine as a putative glial neurotransmitter. Proceedings of the National Academy of Sciences. [Link]
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience. [Link]
-
ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain. International Journal of Molecular Sciences. [Link]
-
D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Molecular Neuroscience. [Link]
-
Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Neural Circuits. [Link]
-
Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration. The FASEB Journal. [Link]
-
D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures. PLoS One. [Link]
-
Characterization of a Cell Line Model for d-Serine Uptake. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
D-Serine Is a Gliotransmitter or Neurotransmitter. Preprints.org. [Link]
-
Investigating brain D-serine: advocacy for good practices. Translational Psychiatry. [Link]
-
Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds. PLoS One. [Link]
-
Bristol Myers Squibb Safety Data Sheet (SDS) Locator. Bristol Myers Squibb. [Link]
-
D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Molecular Neuroscience. [Link]
Sources
- 1. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]
- 3. BMS-466442 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-serine as a gliotransmitter and its roles in brain development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 9. ASC Transporters Mediate D-Serine Transport into Astrocytes Adjacent to Synapses in the Mouse Brain [mdpi.com]
- 10. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of a Cell Line Model for d-Serine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. SAFE MSDSWEB https Redirect [bmsmsds.com]
Application Notes and Protocols: Determining the Optimal Incubation Time of BMS-466442 for Primary Cortical Neurons
Introduction: The Role of T-Type Calcium Channels and the Utility of BMS-466442
Voltage-gated calcium channels are fundamental to the regulation of neuronal excitability, neurotransmitter release, and gene expression. Among these, the T-type (transient) calcium channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane, playing a critical role in setting the rhythm of neuronal firing and contributing to conditions characterized by neuronal hyperexcitability.[1]
BMS-466442 is a potent and selective T-type calcium channel blocker. Its mechanism of action involves binding to the alpha-1 subunit of the T-type calcium channel, which inhibits the channel's opening and reduces the subsequent influx of calcium ions.[1] This selective inhibition of T-type calcium channels makes BMS-466442 a valuable research tool for investigating the physiological and pathophysiological roles of these channels in the central nervous system. Potential applications include studying mechanisms of epilepsy, neuropathic pain, and exploring neuroprotective strategies.[2]
These application notes provide a comprehensive framework for researchers to empirically determine the optimal incubation time of BMS-466442 in primary cortical neuron cultures, ensuring robust and reproducible results tailored to the specific biological question at hand.
Guiding Principle: Incubation Time as an Experimental Variable
The ideal incubation time for BMS-466442 is not a fixed value but is intrinsically linked to the experimental endpoint. The choice of duration must be guided by the biological process being investigated:
-
Acute Effects (Minutes to Hours): For studying the direct impact on neuronal electrophysiology, such as firing frequency, action potential characteristics, or immediate changes in intracellular calcium dynamics, short incubation times are appropriate. The on-target effect of a channel blocker is typically rapid.
-
Chronic Effects (Hours to Days): For investigating downstream consequences of T-type calcium channel blockade, such as changes in gene expression, protein synthesis, neurite outgrowth, or assessing neuroprotective effects and potential cytotoxicity, longer incubation periods are necessary.[3]
Therefore, a systematic time-course experiment is the most rigorous approach to establish the optimal incubation period for your specific assay.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for preparing primary cortical neurons and determining the optimal incubation time for BMS-466442.
Caption: Workflow for determining BMS-466442 incubation time.
Protocol 1: Culture of Primary Cortical Neurons
This protocol describes a robust method for establishing healthy primary cortical neuron cultures, a prerequisite for any pharmacological study.[4] This method is adapted from established protocols and aims to generate relatively pure neuronal cultures with minimal glial contamination.[5][6][7]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat at embryonic day 18)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Poly-D-Lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and pipettes
Procedure:
-
Plate Coating: At least 4 hours prior to dissection (overnight is recommended), coat culture plates with 50 µg/mL Poly-D-Lysine in sterile water.[8] Incubate for at least 1 hour at 37°C. Aspirate the solution, wash three times with sterile water, and allow the plates to dry completely in a sterile hood.
-
Tissue Dissection: Humanely euthanize the pregnant dam according to approved institutional guidelines. Dissect the uterine horns and remove the embryos. Place embryos in ice-cold HBSS.
-
Cortex Isolation: Under a dissecting microscope, decapitate the embryos and remove the brains. Place brains in a fresh dish of ice-cold HBSS. Carefully peel away the meninges and isolate the cortical hemispheres.
-
Dissociation:
-
Transfer the cortices to a 15 mL conical tube.
-
Add 5 mL of 0.25% Trypsin and incubate at 37°C for 15 minutes.
-
Stop the enzymatic digestion by removing the trypsin solution and washing the tissue three times with warm culture medium containing serum (to inactivate trypsin) or a specific trypsin inhibitor.
-
Add 2 mL of pre-warmed complete culture medium (Neurobasal + B-27 + GlutaMAX + Pen-Strep) with 10 µg/mL DNase I.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
-
Plating:
-
Determine cell density using a hemocytometer and Trypan Blue exclusion to count viable cells.
-
Plate the neurons at a desired density (e.g., 50,000 cells/well for a 96-well plate) in complete culture medium.[9]
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Culture Maintenance: After 24 hours, perform a half-media change to remove cellular debris. Subsequently, replace half of the culture medium every 3-4 days. Allow cultures to mature for at least 7 days in vitro (DIV 7) before initiating experiments to ensure the development of a robust synaptic network.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation
This protocol provides a framework for testing a range of incubation times. The specific time points should be adapted based on the expected speed of the biological response.
A. Compound Preparation:
-
Prepare a high-concentration stock solution of BMS-466442 (e.g., 10 mM) in a suitable solvent like DMSO.
-
On the day of the experiment, prepare serial dilutions of BMS-466442 in pre-warmed complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
B. Treatment and Incubation:
-
Select mature neuronal cultures (e.g., DIV 7-14).
-
For each time point to be tested (e.g., 30 minutes, 2 hours, 8 hours, 24 hours, 48 hours), treat a set of wells with BMS-466442 at a concentration expected to be effective (e.g., 1-10 µM). Include vehicle-only control wells.
-
Place the plates back in the incubator (37°C, 5% CO2).
-
At the end of each designated incubation period, proceed immediately to the chosen endpoint analysis.
C. Endpoint Analysis (Examples):
Option 1: Cytotoxicity Assessment (LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a quantitative measure of cell death. It is ideal for longer incubation times (e.g., 8-48 hours).
Procedure:
-
At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a set time at room temperature.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve 100% LDH release).[9]
Option 2: Functional Assessment (Calcium Imaging)
This method assesses the effect of BMS-466442 on intracellular calcium levels, a direct indicator of neuronal activity. It is well-suited for acute incubation times (e.g., 30 minutes to 2 hours).
Procedure:
-
At the end of the short incubation period with BMS-466442, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and replace with a physiological buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Use a fluorescence microscope or a high-content imaging system to record baseline fluorescence.
-
If desired, stimulate the neurons (e.g., with a high potassium solution or an electrical field) to evoke calcium transients and measure the modulatory effect of the pre-incubation with BMS-466442.
-
Analyze the fluorescence intensity changes over time to quantify alterations in calcium signaling.
Data Interpretation and Visualization
The goal of the time-course experiment is to identify the incubation period that yields the most robust and meaningful data for your specific question.
Table 1: Example Data from a Time-Course Experiment
| Incubation Time | BMS-466442 Conc. (µM) | % Cytotoxicity (LDH Assay) | Peak Ca2+ Response (% of Control) | Interpretation |
| 30 min | 10 | 1.5 ± 0.5% | 45 ± 5% | Significant functional effect, no cytotoxicity. Ideal for acute studies. |
| 2 hours | 10 | 2.1 ± 0.8% | 42 ± 6% | Sustained functional effect, no cytotoxicity. |
| 8 hours | 10 | 4.5 ± 1.2% | N/A | Minimal cytotoxicity begins to appear. |
| 24 hours | 10 | 15.2 ± 2.5% | N/A | Moderate cytotoxicity observed. May be a relevant time point for neuroprotection studies. |
| 48 hours | 10 | 35.8 ± 4.1% | N/A | Significant cytotoxicity, may confound interpretation of results. |
From this hypothetical data, a researcher studying the immediate electrophysiological impact of BMS-466442 would select an incubation time of 30 minutes to 2 hours. Conversely, a researcher investigating long-term neuroprotective effects against an insult might choose a 24-hour pre-incubation, factoring in the observed baseline cytotoxicity.
Mechanism of Action at the Neuronal Membrane
The following diagram illustrates how BMS-466442 blocks T-type calcium channels to reduce calcium influx during neuronal depolarization.
Caption: BMS-466442 blocks T-type calcium channels, inhibiting Ca2+ influx.
Conclusion
The successful application of BMS-466442 in primary cortical neuron research hinges on the rational and empirical selection of the incubation time. By treating the incubation period as a critical experimental variable and performing a systematic time-course analysis, researchers can ensure the generation of accurate, reproducible, and contextually relevant data. This approach moves beyond a "one-size-fits-all" mentality, fostering a deeper understanding of the kinetics of T-type calcium channel modulation and its downstream cellular consequences.
References
- Vertex AI Search. (2024). What are T-type calcium channel blockers and how do they work?
- Vertex AI Search. (N.D.). Protocol for the Primary Culture of Cortical Neurons.
- ResearchGate. (2025). T-type Calcium Channel Blockers as Neuroprotective Agents.
- Perspectives on Integrative Medicine. (2025). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia.
- Vertex AI Search. (N.D.). Protocol for the Primary Culture of Cortical and Hippocampal neurons.
- R&D Systems. (N.D.).
- PMC. (N.D.). Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures.
- protocols.io. (2022). Culturing Primary Cortical Neurons.
- PMC. (N.D.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures.
- Axion Biosystems. (N.D.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
- NCBI Bookshelf. (2024). Calcium Channel Blockers.
- ResearchGate. (2012). Which method is suitable for cytotoxicity assay on primary cultured neurons?
- YouTube. (2020).
- protocols.io. (2022). PRIMARY NEURON CULTURE PROTOCOL.
- protocols.io. (2024). Electrophysiology with iPSC-derived neurons.
- PubMed Central. (N.D.). Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes.
- Wikipedia. (N.D.). Calcium channel blocker.
- PMC. (N.D.).
- SciSpace. (2011). Optophysiological Approach to Resolve Neuronal Action Potentials with High Spatial and Temporal Resolution in Cultured Neurons.
- Thermo Fisher Scientific - US. (N.D.). Plating Primary Hippocampal | Cortical Neurons.
- Creative Biolabs. (N.D.).
Sources
- 1. What are T-type calcium channel blockers and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. protocols.io [protocols.io]
- 8. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring ASC-1 Activity in Synaptosomes with BMS-466442
Introduction: Unraveling Neuromodulation at the Synapse
The Alanine-Serine-Cysteine Transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a critical component of neuromodulation within the central nervous system. As a sodium-independent transporter, ASC-1 facilitates the movement of small neutral amino acids, including glycine, L-serine, and D-serine, across neuronal membranes.[1][2] Its localization to presynaptic terminals underscores its role in regulating the availability of these amino acids, which act as neurotransmitters and neuromodulators.[3][4] Notably, D-serine and glycine are essential co-agonists for the N-methyl-D-aspartate receptor (NMDAR), implicating ASC-1 in synaptic plasticity, learning, and memory.[5][6] Dysregulation of ASC-1 has been linked to various neurological disorders, making it a compelling target for therapeutic intervention.[2][7][8]
BMS-466442 has emerged as a potent and selective inhibitor of ASC-1, providing a powerful pharmacological tool to probe the transporter's function.[9][10] With an IC50 in the nanomolar range, BMS-466442 offers high specificity for ASC-1 over other transporters.[9][10] Mechanistically, it acts as a competitive inhibitor, occupying the substrate-binding site and thereby blocking the translocation of amino acids.[11] This selective inhibition allows for the precise dissection of ASC-1-mediated transport from the activity of other amino acid transporters in complex biological preparations.
Synaptosomes, which are resealed nerve terminals isolated from brain tissue, serve as an excellent ex vivo model system for studying presynaptic processes.[12][13] They retain functional machinery for neurotransmitter uptake, storage, and release, providing a physiologically relevant context to investigate transporter kinetics and pharmacology. This guide provides a comprehensive framework for utilizing BMS-466442 to measure ASC-1 activity in synaptosomes through a radiolabeled amino acid uptake assay.
Principle of the Assay
This protocol quantifies the activity of the ASC-1 transporter by measuring the uptake of a radiolabeled substrate, such as [³H]D-serine, into isolated synaptosomes. The specificity of the uptake is determined by comparing the total uptake to the uptake in the presence of the selective ASC-1 inhibitor, BMS-466442. The difference between these two conditions represents the ASC-1-mediated transport. Radiolabeled amino acid uptake assays are a highly sensitive and established method for characterizing transporter function.[14][15]
Experimental Workflow Overview
The overall experimental process can be visualized as a multi-stage procedure, beginning with the isolation of synaptosomes and culminating in the quantification of ASC-1 specific activity.
Figure 1: A high-level overview of the experimental workflow.
Detailed Protocols
Part 1: Preparation of Synaptosomes from Rodent Brain
This protocol is adapted from established methods for synaptosome preparation.[12][13][16]
Materials and Reagents:
-
Rodent brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Krebs-Ringer-HEPES (KRH) Buffer: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4.
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the desired brain region on an ice-cold surface.
-
Homogenization: Weigh the tissue and place it in a pre-chilled glass-Teflon homogenizer with 10 volumes of ice-cold Homogenization Buffer. Homogenize with 10-12 gentle strokes.
-
Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This step pellets nuclei and cellular debris.
-
Isolation of Crude Synaptosomes: Carefully collect the supernatant (S1 fraction) and centrifuge it at 12,500 x g for 20 minutes at 4°C. The resulting pellet (P2 fraction) contains the crude synaptosome preparation.
-
Washing: Discard the supernatant and resuspend the P2 pellet in ice-cold KRH buffer.
-
Final Preparation: Centrifuge again at 12,500 x g for 20 minutes at 4°C. Resuspend the final synaptosomal pellet in an appropriate volume of KRH buffer.
-
Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., BCA assay) to ensure equal loading in the subsequent transport assay.
Part 2: ASC-1 Transport Assay
Materials and Reagents:
-
Prepared synaptosomes
-
KRH Buffer
-
Radiolabeled substrate (e.g., [³H]D-serine)
-
BMS-466442 stock solution (dissolved in DMSO)[17]
-
Vehicle (DMSO)
-
Scintillation fluid and vials
Procedure:
-
Experimental Setup: Prepare microcentrifuge tubes for each condition: Total Uptake, Non-specific Uptake, and various concentrations of BMS-466442 if generating an IC₅₀ curve.
-
Pre-incubation: Aliquot the synaptosomal suspension into the prepared tubes. Add BMS-466442 (for non-specific uptake and inhibition curves) or vehicle (for total uptake) to the appropriate tubes. Gently mix and pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Start the transport reaction by adding the radiolabeled substrate to each tube. The final concentration of the substrate should be carefully chosen based on its Kₘ for ASC-1.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-10 minutes). The optimal incubation time should be determined empirically to ensure initial velocity conditions.
-
Termination of Uptake: Stop the reaction by rapidly adding a large volume of ice-cold KRH buffer, followed immediately by vacuum filtration through glass fiber filters to separate the synaptosomes from the radioactive buffer. Wash the filters rapidly with more ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation
The activity of ASC-1 is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of BMS-466442) from the total uptake (in the presence of vehicle).
ASC-1 Specific Uptake = Total Uptake - Non-specific Uptake
For dose-response experiments, the percentage of inhibition at each BMS-466442 concentration can be calculated and plotted to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce ASC-1 activity by 50%.[9]
Example Data Presentation
| Condition | [³H]D-serine Uptake (DPM/mg protein) |
| Total Uptake (Vehicle) | 15,000 ± 850 |
| Non-specific Uptake (10 µM BMS-466442) | 3,500 ± 300 |
| ASC-1 Specific Uptake | 11,500 |
Data are presented as mean ± SEM of triplicate measurements.
Mechanism of ASC-1 Inhibition by BMS-466442
BMS-466442 acts as a competitive inhibitor of ASC-1.[11] This means it directly competes with the natural substrates (like D-serine) for binding to the transporter's active site. By occupying this site, BMS-466442 prevents the conformational changes necessary for substrate translocation across the membrane.
Figure 2: Competitive inhibition of ASC-1 by BMS-466442.
Trustworthiness and Self-Validation
To ensure the reliability of the results, several controls should be incorporated into the experimental design:
-
Time-course experiment: To confirm that the chosen incubation time falls within the linear range of uptake.
-
Substrate concentration curve: To determine the Kₘ of the substrate for ASC-1 in the prepared synaptosomes.
-
Parallel experiments with known ASC-1 substrates: To confirm the transporter's expected substrate specificity.
-
Validation of synaptosome preparation: Electron microscopy can be used to visually confirm the integrity and enrichment of synaptosomes.
Conclusion
The protocol detailed in these application notes provides a robust and specific method for measuring the activity of the ASC-1 transporter in synaptosomes using the selective inhibitor BMS-466442. This assay is a valuable tool for researchers in neuroscience and drug discovery, enabling the characterization of ASC-1 function in a physiologically relevant context and the screening of novel modulators of this important neuronal transporter.
References
-
BMS-466442 - Wikipedia. (n.d.). Retrieved February 5, 2024, from [Link]
-
Ravenscroft, T. A., et al. (2020). ASC-1 Is a Cell Cycle Regulator Associated with Severe and Mild Forms of Myopathy. Annals of Neurology, 87(2), 217-232. [Link]
-
Helboe, L., et al. (2003). Distribution and pharmacology of alanine-serine-cysteine transporter 1 (asc-1) in rodent brain. European Journal of Neuroscience, 18(8), 2227-2238. [Link]
-
Indiveri, C., et al. (2023). Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes. International Journal of Molecular Sciences, 24(1), 743. [Link]
-
Torrecillas, I. R., et al. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 10(5), 2510-2517. [Link]
-
Sason, H., et al. (2017). Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain. Cerebral Cortex, 27(2), 1169-1183. [Link]
-
asc-1 (SLC7A10) Transporter Assay. (n.d.). BioIVT. Retrieved February 5, 2024, from [Link]
-
Safory, H., et al. (2015). Asc-1 transports both glycine and L-serine and is required for the subsequent conversion of L-serine into glycine in vivo. The EMBO Journal, 34(9), 1233-1246. [Link]
-
Sason, H., et al. (2018). ASCT1 (Slc1a4) transporter is a physiologic regulator of brain d-serine and neurodevelopment. Proceedings of the National Academy of Sciences, 115(38), 9639-9644. [Link]
-
Safory, H., et al. (2015). The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission. EMBO reports, 16(5), 629-638. [Link]
-
Winkelmann, A., et al. (2023). Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay. eNeuro, 10(10). [Link]
-
Brown, A. M., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury. Glia, 70(6), 1149-1165. [Link]
-
Michailidis, I. E., et al. (2024). Structure and mechanisms of transport of human Asc1/CD98hc amino acid transporter. Nature Communications, 15(1), 1-15. [Link]
-
ASCT1 - Transporters. (n.d.). Solvo Biotechnology. Retrieved February 5, 2024, from [Link]
-
SLC7A10 - Asc-type amino acid transporter 1 - Homo sapiens (Human). (n.d.). UniProt. Retrieved February 5, 2024, from [Link]
-
Sason, H., et al. (2017). Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain. Cerebral cortex (New York, N.Y. : 1991), 27(2), 1169-1183. [Link]
-
Sorkina, T., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(22), e3088. [Link]
-
Danbolt, N. C., et al. (2009). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neuroscience, 159(3), 999-1013. [Link]
-
Leucht, P., et al. (2008). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Journal of visualized experiments : JoVE, (18), 868. [Link]
-
Seyer, P. (2013). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]
-
Kumar, A., et al. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of pharmacological and toxicological methods, 88(Pt 1), 51-58. [Link]
-
Jhanwar, A., et al. (2023). An overview of radiolabeled amino acid tracers in oncologic imaging. Frontiers in Oncology, 13, 1109493. [Link]
-
Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 27-53). Springer, New York, NY. [Link]
-
Chien, H. C., et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Scientific Reports, 13(1), 1-11. [Link]
-
Evans, C. S., et al. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Journal of Visualized Experiments, (187), e64311. [Link]
-
Amino Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved February 5, 2024, from [Link]
Sources
- 1. bioivt.com [bioivt.com]
- 2. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay | eNeuro [eneuro.org]
- 3. Distribution and pharmacology of alanine-serine-cysteine transporter 1 (asc-1) in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASC-1 Is a Cell Cycle Regulator Associated with Severe and Mild Forms of Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 13. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of IC50 Values for BMS-466442 Targeting the Asc-1 Transporter (SLC7A10)
Introduction & Scientific Context
BMS-466442 is a potent, selective, and non-competitive inhibitor of the Alanine-Serine-Cysteine Transporter 1 (Asc-1) , encoded by the SLC7A10 gene. Unlike many amino acid transporters that are sodium-dependent (e.g., ASCT1/2), Asc-1 functions primarily as a sodium-independent exchanger, playing a critical role in the regulation of D-serine and glycine levels in the central nervous system. This regulation modulates NMDA receptor activity, positioning BMS-466442 as a vital tool compound in schizophrenia and cognitive impairment research.
Why This Protocol Matters
Accurate IC50 determination for BMS-466442 is challenging due to the presence of overlapping transport systems (like ASCT1 and ASCT2) that also transport serine but are sodium-dependent. A standard transport assay using physiological saline (containing NaCl) will yield confounded data, measuring the sum of Asc-1, ASCT1, and ASCT2 activity.
Key Experimental Distinction: This protocol utilizes a Sodium-Free Transport Buffer to functionally isolate Asc-1 activity, ensuring that the calculated IC50 reflects specific inhibition of SLC7A10 without interference from sodium-coupled transporters.
Mechanism of Action
BMS-466442 binds to the orthosteric site of the Asc-1 transporter, preventing the translocation of substrates such as D-serine.
Figure 1: Mechanism of Action.[1][2] BMS-466442 competitively occupies the orthosteric site of Asc-1, preventing the influx of D-Serine. Note the sodium-independent environment.
Experimental Design Strategy
Cell Model Selection
-
Gold Standard: HEK293 cells stably transfected with human SLC7A10 (HEK-Asc1).
-
Control: Mock-transfected HEK293 cells (to subtract non-specific background).
-
Rationale: HEK293 cells have low endogenous Asc-1 expression but may express ASCT1/2. The overexpression of Asc-1 combined with Na+-free buffer provides the highest signal-to-noise ratio.
Reagents & Materials[3][4][5]
| Reagent | Specification | Purpose |
| Test Compound | BMS-466442 | Selective Asc-1 Inhibitor.[2][3][4][5][6] Dissolve in DMSO (10 mM stock). |
| Radioligand | [3H]-D-Serine or [3H]-Glycine | Specific activity > 20 Ci/mmol. |
| Unlabeled Substrate | D-Serine | To adjust final substrate concentration (typically 1-10 µM). |
| Transport Buffer | Na+-Free Krebs-Ringer | CRITICAL: Replaces NaCl with Choline Chloride or NMDG-Cl to silence ASCT1/2. |
| Lysis Buffer | 0.1 N NaOH / 0.1% SDS | Solubilization of cells for counting. |
| Scintillation Fluid | Ultima Gold™ or equivalent | For Liquid Scintillation Counting (LSC). |
Buffer Composition (Sodium-Free)
To ensure Scientific Integrity , prepare the buffer fresh:
-
137 mM Choline Chloride (or NMDG-Cl)
-
5.4 mM KCl
-
1.8 mM CaCl2
-
1.2 mM MgSO4
-
10 mM HEPES
-
pH adjusted to 7.4 with Tris-base (Do not use NaOH).
Detailed Protocol: IC50 Determination
This protocol describes a 24-well plate format. It can be scaled to 96-well plates for higher throughput.
Phase 1: Cell Preparation
-
Seeding: Seed HEK-Asc1 cells at a density of
cells/well in poly-D-lysine coated 24-well plates. -
Culture: Incubate for 24–48 hours at 37°C/5% CO2 until cells reach 90–100% confluence.
-
Note: Confluence is critical for transport assays to prevent "edge effects" and ensure a uniform monolayer.
-
Phase 2: Assay Setup (The "Self-Validating" Workflow)
-
Preparation of Solutions:
-
Substrate Mix: Prepare [3H]-D-Serine in Na+-free buffer. Final concentration should be well below the Km (Asc-1 Km for D-Serine is ~20 µM). Recommended: 1 µM (mixture of labeled and unlabeled).
-
Inhibitor Series: Prepare serial dilutions of BMS-466442 in Na+-free buffer. Range: 0.1 nM to 10 µM (semi-log steps). Ensure final DMSO concentration is <0.5% in all wells.
-
-
Washing (Critical Step):
-
Aspirate growth medium.
-
Wash cells 3 times with 500 µL of warm (37°C) Na+-free buffer .
-
Why? This removes extracellular sodium and traces of amino acids from the media that would compete with the radioligand.
-
Phase 3: Uptake Reaction
-
Initiation: Add 200 µL of the Pre-warmed Transport Buffer containing the specific concentration of BMS-466442 to the respective wells. Incubate for 10 minutes (Pre-incubation allows equilibrium binding).
-
Substrate Addition: Add 200 µL of [3H]-D-Serine solution (2x concentration) to the wells.
-
Incubation: Incubate at 37°C for 10 minutes .
-
Linearity Check: Asc-1 transport is rapid. 10 minutes is typically within the linear range, but this should be validated for your specific clone.
-
Phase 4: Termination & Quantification
-
Termination: Aspirate the reaction mix rapidly.
-
Ice-Cold Wash: Immediately add 1 mL of Ice-Cold Na+-free buffer . Aspirate. Repeat 3 times.
-
Lysis: Add 250 µL of Lysis Buffer (0.1 N NaOH) to each well. Shake at room temperature for 30 minutes.
-
Counting: Transfer 200 µL of lysate to scintillation vials. Add 3 mL scintillation fluid. Vortex and count (CPM).
-
Normalization: Use 20 µL of lysate for BCA protein assay to normalize uptake to pmol/mg protein/min .
Figure 2: Experimental Workflow. The sequence emphasizes the removal of Sodium to ensure specificity.
Data Analysis & Interpretation
Calculation of % Inhibition
Convert raw CPM to uptake rate (
Calculate Percent Inhibition for each dose:
- : Uptake with DMSO vehicle only.
- : Uptake in the presence of excess (10 mM) unlabeled D-Serine or in Mock cells.
IC50 Determination
Fit the data to a 4-Parameter Logistic (4PL) Non-Linear Regression model (Sigmoidal Dose-Response):
-
Expected Results: For BMS-466442 on human Asc-1, the IC50 should fall between 10 nM and 40 nM .
-
Hill Slope: Should be approximately -1.0, indicating competitive inhibition at a single site.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background Signal | Presence of Na+ in buffer | Ensure buffer is strictly Choline/NMDG-based. ASCT1/2 are Na+ dependent and will mask inhibition. |
| Low Signal Window | Low Expression or Substrate Depletion | Check transfection efficiency. Ensure [3H]-Substrate is not degraded. |
| IC50 Shift (>100 nM) | Competition with Endogenous Amino Acids | Ensure cells are washed thoroughly to remove amino acids from growth media before assay. |
References
-
Brown, J. M., et al. (2014). In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10).[6] Journal of Neurochemistry, 129(2), 275–283.[6]
-
Torrecillas, I. R., et al. (2019).[3] Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442.[2][3][4][5][6][9] ACS Chemical Neuroscience, 10(5), 2510–2517.[3] [4]
-
Sason, H., et al. (2016). D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5.[7] PLOS ONE, 11(6), e0156551.[7]
-
Fukasawa, Y., et al. (2000). Identification and characterization of a Na(+)-independent neutral amino acid transporter that associates with the 4F2 heavy chain and exhibits substrate selectivity for small neutral D- and L-amino acids. Journal of Biological Chemistry, 275(13), 9690-9698.
Sources
- 1. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BMS-466442 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Cryo-EM structure of the human Asc-1 transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
BMS-466442 handling and storage stability at -20°C
Technical Guide: BMS-466442 Handling, Storage Stability, and Experimental Protocols
Executive Summary
BMS-466442 is a potent, selective, and non-competitive inhibitor of the alanine-serine-cysteine-1 (Asc-1) transporter (SLC7A10) . It is primarily utilized in neurobiology and metabolic research to modulate the uptake of D-serine, glycine, and other small neutral amino acids, thereby influencing NMDA receptor activity and adipocyte thermogenesis.
This guide addresses a critical stability variance often overlooked: while BMS-466442 powder is stable at -20°C for years, solubilized stock solutions in DMSO exhibit significantly reduced stability at -20°C (approx. 1 month) and require -80°C storage for long-term viability.
Chemical & Physical Specifications
| Property | Specification |
| Chemical Name | N-[[5-Methoxy-6-(phenylmethoxy)-1H-indol-2-yl]carbonyl]-1-(phenylmethyl)-L-histidine methyl ester |
| CAS Number | 1598424-76-0 |
| Molecular Weight | 538.60 g/mol |
| Target | Asc-1 Transporter (SLC7A10) |
| IC50 | ~11–37 nM (Cell-based assays) |
| Appearance | White to off-white solid powder |
| Solubility | DMSO (up to 100 mM); Ethanol (Low/Variable); Water (Insoluble) |
Handling and Storage Protocols
Solid Powder Stability (Long-Term)
The lyophilized powder form of BMS-466442 is thermodynamically stable when protected from moisture and light.
-
Storage Temperature: -20°C.
-
Shelf Life: ≥ 2 years if desiccated.[1]
-
Protocol:
-
Upon receipt, inspect the vial for cracks.
-
Store the vial inside a secondary desiccated container (e.g., a sealed bag with silica gel) to prevent moisture absorption during freezer door openings.
-
Critical Step: Before opening the vial, allow it to equilibrate to room temperature for 30–60 minutes . This prevents atmospheric moisture from condensing on the cold powder, which causes hydrolysis and inaccurate weighing.
-
Solubilization and Stock Solution Storage
BMS-466442 is hydrophobic. Proper solubilization is required to ensure accurate dosing.
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Maximum Concentration: 50 mM is recommended for ease of pipetting (Theoretical max ~100 mM).
-
Stability Constraints:
-
-80°C: Stable for 6 months.[2]
-
-20°C: Stable for 1 month maximum .
-
4°C / RT: Unstable; use immediately.
-
Step-by-Step Solubilization Protocol:
-
Calculate: Determine the volume of DMSO required.
-
Formula: Volume (µL) = [Mass (mg) / MW (538.6)] × 1,000,000 / Desired Conc (mM).
-
Example: To make a 10 mM stock from 5 mg powder:
-
-
Dissolve: Add DMSO to the vial. Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be clear and colorless.
-
Aliquot (Crucial): Do NOT store the bulk stock in one tube. Repeated freeze-thaw cycles precipitate the compound and degrade potency.
-
Dispense into single-use aliquots (e.g., 20–50 µL) in light-protective amber microcentrifuge tubes.
-
-
Store: Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath before placing in -80°C storage.
Experimental Application Notes
In Vitro Cell Culture (Asc-1 Inhibition)
BMS-466442 is typically used at concentrations ranging from 10 nM to 1 µM .
Dilution Workflow:
-
Intermediate Dilution: Do not add 100% DMSO stock directly to cells. Prepare a 1000x intermediate in sterile PBS or media.
-
Why? High local concentrations of DMSO upon direct addition can cause immediate cell lysis or precipitation before dispersion.
-
-
Final Dosing: Dilute the intermediate 1:1000 into the cell culture well to achieve the final concentration (e.g., 100 nM).
-
Vehicle Control: You must run a control well containing 0.1% DMSO (or equivalent final DMSO %) to rule out solvent toxicity.
Self-Validating Checkpoint:
-
Inspect the media under a microscope immediately after adding the compound. If you see "crystal needles" or "oily droplets," the compound has precipitated.
-
Remedy: Sonicate the stock solution or lower the working concentration.
-
In Vivo Considerations
-
Systemic Limitations: BMS-466442 has poor systemic bioavailability and blood-brain barrier (BBB) penetration.
-
Route of Administration: Most successful studies utilize Intracerebroventricular (ICV) infusion.
-
Dosage: ~5 µM (ICV infusion) has been cited in mouse models for neuroprotection.
-
Warning: Do not use for oral (PO) or intraperitoneal (IP) dosing without advanced formulation (e.g., liposomes) as efficacy will be negligible.
Mechanistic Visualization
The following diagram illustrates the pharmacological pathway of BMS-466442, detailing its inhibition of Asc-1 and the downstream physiological effects on synaptic transmission and metabolism.
Figure 1: Mechanism of Action. BMS-466442 inhibits Asc-1, increasing extracellular D-Serine/Glycine levels and modulating NMDA receptor activity.[3]
Troubleshooting & FAQ
Q: My stock solution turned cloudy after thawing from -20°C.
-
Cause: Moisture ingress or temperature fluctuation caused precipitation.
-
Solution: Warm to 37°C and vortex. If cloudiness persists, the compound has likely degraded or hydrated irreversibly. Discard and prepare fresh stock.
Q: Can I use ethanol instead of DMSO?
-
Answer: Ethanol solubility is inconsistent and significantly lower than DMSO. Using ethanol increases the risk of precipitation upon dilution into aqueous media. Stick to DMSO.
Q: Why is -80°C required for the stock if the powder is fine at -20°C?
-
Answer: DMSO is hygroscopic (absorbs water from air). At -20°C, DMSO may not be completely frozen (freezing point is 19°C, but supercooling occurs). Liquid/slushy DMSO absorbs moisture, leading to hydrolysis of the ester moiety in BMS-466442. -80°C ensures a solid, inert state.
References
-
Brown, J. M., et al. (2014).[3][4] "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 129(2), 275–283.[3][5]
-
MedChemExpress. (2024). "BMS-466442 Datasheet & Storage Protocols." MCE Product Database.
-
Cayman Chemical. (2024). "BMS-466442 Product Information and Stability." Cayman Chemical Datasheets.
-
Tocris Bioscience. (2024). "BMS 466442: Potent and selective inhibitor of asc-1."[6][2][5] Tocris Product Guide.
-
Tapanes, S. A., et al. (2022). "Inhibition of glial D-serine release rescues synaptic damage after brain injury." Glia, 70(5), 1133-1152.
Sources
Application Note: Preparation of BMS-466442 Vehicle Controls for In Vitro Studies
Part 1: Core Directive & Scientific Context
Executive Summary
BMS-466442 is a potent, selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (Asc-1) , often used to study glutamatergic neurotransmission and adipocyte thermogenesis.[1] Unlike water-soluble compounds, BMS-466442 is a hydrophobic small molecule (
The Critical Error: A common source of experimental artifact in BMS-466442 studies is the failure to use a Matched Vehicle Control . Simply adding "some DMSO" to control wells is insufficient. The vehicle control must mimic the exact solvent concentration, preparation history, and age of the treatment group to rule out solvent-induced cytotoxicity or membrane permeabilization.
Physicochemical Profile[2]
Part 2: Detailed Protocols
Protocol A: Preparation of Master Stock (10 mM)
Objective: Create a stable, high-concentration stock solution from lyophilized powder.
Materials:
-
Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent, ≥99.9%)
-
Amber glass vials (Borosilicate)
Procedure:
-
Calculate Volume: Determine the volume of DMSO required to achieve 10 mM.
-
Example: For 5 mg of BMS-466442:
-
-
Solubilization: Add the calculated volume of DMSO to the vial containing the powder.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Protocol B: The "Matched Vehicle" Preparation
Objective: Prepare a vehicle control that is identical to the drug treatment in every way except for the presence of the active molecule.
The Golden Rule: If you perform a serial dilution of the drug in DMSO, you must perform a parallel serial dilution of pure DMSO to create your vehicle controls.
Experimental Workflow
We will assume a target Final Assay Concentration (FAC) of 10 µM BMS-466442 and a 0.1% DMSO limit.
| Step | BMS-466442 (Treatment Group) | Vehicle Control (Control Group) |
| 1. Master Stock | 10 mM BMS-466442 in 100% DMSO | 100% Pure DMSO (Anhydrous) |
| 2. Intermediate Dilution | Dilute 1:10 in Media/Buffer (10 µL Stock + 90 µL Media)Conc: 1 mM Drug / 10% DMSO | Dilute 1:10 in Media/Buffer (10 µL Pure DMSO + 90 µL Media)Conc: 0 mM Drug / 10% DMSO |
| 3. Final Assay Addition | Add 1:100 to Assay Plate (1 µL Intermediate + 99 µL Media) | Add 1:100 to Assay Plate (1 µL Intermediate + 99 µL Media) |
| 4. Final Composition | 10 µM Drug + 0.1% DMSO | 0 µM Drug + 0.1% DMSO |
Why this matters: In Step 2, if you were to skip the intermediate step for the vehicle and just add pure DMSO directly to the final plate, you might introduce pipetting errors (pipetting 0.1 µL is inaccurate). The "Matched Vehicle" workflow ensures the pipetting mechanics and mixing dynamics are identical .
Protocol C: Solvent Tolerance Validation
Objective: Verify that the chosen DMSO concentration (e.g., 0.1%) does not affect the specific cell line being tested.[6]
Method:
-
Seed cells (e.g., HEK293 or primary neurons) in a 96-well plate.
-
Prepare a DMSO dose-response curve: 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0% (v/v) in culture media.
-
Incubate for the duration of the intended drug study (e.g., 24 or 48 hours).
-
Assess viability using ATP-based assays (e.g., CellTiter-Glo) or metabolic dyes (MTT/WST-8).
-
Acceptance Criteria: The Vehicle Control (e.g., 0.1% DMSO) must maintain >95% viability compared to the "Media Only" (0% DMSO) control.
Part 3: Visualization & Logic
Workflow Logic: Matched Vehicle Preparation
The following diagram illustrates the parallel processing required to ensure scientific integrity.
Caption: Parallel dilution workflow ensuring the Vehicle Control contains the exact solvent concentration and preparation history as the Treatment group.
Part 4: Troubleshooting & Expert Insights
Common Failure Points
| Issue | Symptom | Root Cause | Solution |
| Precipitation | Cloudy media upon addition of stock. | "Shocking" the hydrophobic compound with rapid aqueous transition. | Step-down dilution: Dilute 10 mM |
| Evaporation | Concentration drift in stored stocks. | DMSO is hygroscopic and volatile in small volumes. | Use caps with PTFE liners. Store in aliquots. Do not store at Room Temp. |
| Toxicity | Control wells show cell death. | DMSO concentration > 0.5% or cell line sensitivity. | Perform Protocol C (Solvent Tolerance) . Reduce final DMSO to < 0.1%. |
Expert Insight: The "Asc-1" Specificity
BMS-466442 inhibits Asc-1, a transporter critical for D-serine and Glycine regulation.
-
Media Consideration: Standard DMEM/RPMI contains high levels of L-amino acids. If your study aims to measure uptake of radiolabeled D-serine, you must use HBSS (Hank's Balanced Salt Solution) or a custom amino-acid-free buffer for the assay step to prevent competition from media components.
-
Wash Steps: Ensure cells are washed 2x with warm HBSS before applying the BMS-466442 solution to remove extracellular amino acids that might compete for the transporter.
References
-
Brown, J. M., et al. (2014).[2] "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 129(2), 275-283.[2] [2]
-
Torrecillas, I. R., et al. (2019).[2] "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 10(5), 2510-2517.[2]
-
Tocris Bioscience. "BMS 466442 Product Information & Solubility Data." Tocris.com.
-
Cayman Chemical. "BMS 466442 Product Insert." Caymanchem.com.
Sources
Application Note: Technical Synthesis Guide for BMS-466442 (Asc-1 Inhibitor)
This Application Note is designed to provide a comprehensive, rigorous technical guide for the synthesis and application of BMS-466442 , a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (Asc-1/SLC7A10) .
Introduction & Chemical Identity
BMS-466442 is a highly selective inhibitor of the Asc-1 transporter (SLC7A10) , a sodium-independent system responsible for the transport of small neutral amino acids, including D-serine and glycine, which are co-agonists of the NMDA receptor. Unlike earlier kinase inhibitors bearing similar "BMS" designations, BMS-466442 is a peptidomimetic indole derivative used primarily in neuroscience research to model schizophrenia and synaptic plasticity.
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | Methyl (2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(6-(benzyloxy)-5-methoxy-1H-indol-2-yl)carbonyl]amino}propanoate |
| Common Name | BMS-466442 |
| CAS Number | 1598424-76-0 |
| Molecular Formula | C₃₁H₃₀N₄O₅ |
| Molecular Weight | 538.60 g/mol |
| Target | Asc-1 (SLC7A10); IC₅₀ = ~11–37 nM |
| Solubility | DMSO (Soluble), Ethanol (Low), Water (Insoluble) |
SMILES Code: COC1=C(OCC2=CC=CC=C2)C=C3NC(=CC3=C1)C(=O)NC=N4)C(=O)OC
Retrosynthetic Analysis
The synthesis of BMS-466442 is convergent, relying on the coupling of two complex fragments: a substituted indole-2-carboxylic acid (Fragment A) and a regioselectively benzylated histidine derivative (Fragment B) .
Figure 1: Retrosynthetic strategy dividing BMS-466442 into an indole core and a histidine tail.
Detailed Synthesis Protocol
Phase 1: Synthesis of the Indole Core (Fragment A)
Objective: Synthesize 5-methoxy-6-(benzyloxy)-1H-indole-2-carboxylic acid. Methodology: The Modified Reissert Indole Synthesis is chosen for its scalability and reliability in producing 2-substituted indoles.
Reagents:
-
Starting Material: 4-methoxy-5-(benzyloxy)-2-nitrotoluene (commercially available or synthesized via nitration of the benzyl ether of isovanillin).
-
Potassium ethoxide (KOEt).
-
Diethyl oxalate.[1]
-
Zinc powder / Acetic acid.
Protocol:
-
Condensation:
-
In a flame-dried 3-neck flask under Argon, dissolve 4-methoxy-5-(benzyloxy)-2-nitrotoluene (10 mmol) in anhydrous ethanol (50 mL).
-
Add diethyl oxalate (12 mmol) and potassium ethoxide (12 mmol) dropwise.
-
Reflux for 4 hours.[1] The solution will turn deep red/purple, indicating the formation of the potassium salt of the enol pyruvate.
-
Mechanism:[2][3][4][5] Base-catalyzed deprotonation of the benzylic methyl group followed by attack on the oxalate ester.
-
-
Reductive Cyclization:
-
Cool the mixture to room temperature. Acidify with glacial acetic acid.
-
Add Zinc powder (50 mmol) portion-wise (Caution: Exothermic).
-
Heat to 80°C for 2 hours. The nitro group is reduced to an amine, which spontaneously condenses with the ketone to close the indole ring.
-
-
Saponification:
-
Filter off excess Zinc. Concentrate the filtrate.
-
Dissolve the residue (Indole ethyl ester) in THF/Water (1:1).
-
Add LiOH (3 eq) and stir at 50°C for 3 hours.
-
Acidify with 1M HCl to pH 2. The product, Fragment A , will precipitate. Filter, wash with cold water, and dry.[1]
-
Phase 2: Synthesis of the Histidine Fragment (Fragment B)
Objective: Synthesize Methyl (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoate. Criticality: Regioselectivity is key. Benzylation must occur at the N(tau) position (N-1), not the N(pi) position (N-3).
Protocol:
-
Protection: Start with N-alpha-Boc-L-Histidine methyl ester to protect the alpha-amine.
-
Alkylation:
-
Dissolve Boc-His-OMe (10 mmol) in dry DMF (20 mL).
-
Add Benzyl bromide (10.5 mmol).
-
Stir at room temperature for 12 hours.
-
Note: Alkylation of the neutral imidazole ring favors the N(tau)-benzyl isomer (the desired 1-benzyl isomer) due to steric and thermodynamic factors.
-
-
Deprotection:
-
Concentrate the mixture and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the 1-benzyl isomer.
-
Dissolve the intermediate in DCM (10 mL) and add TFA (5 mL). Stir for 1 hour.
-
Concentrate to dryness.[6] The residue is Fragment B (as the TFA salt).
-
Phase 3: Final Coupling
Objective: Amide bond formation.
Protocol:
-
Dissolve Fragment A (1.0 eq) and Fragment B (1.1 eq, TFA salt) in anhydrous DMF.
-
Add HATU (1.2 eq) as the coupling agent.
-
Add DIPEA (Diisopropylethylamine, 3.0 eq) to activate the carboxylic acid and neutralize the amine salt.
-
Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: 539.6 [M+H]+).
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc -> EtOAc/MeOH).
-
Final Product: Off-white solid.
Quality Control & Validation
Every batch of BMS-466442 must undergo the following validation steps before biological use.
Analytical Specifications
| Method | Acceptance Criteria |
| ¹H NMR (400 MHz, DMSO-d₆) | Characteristic singlets for methoxy (~3.8 ppm) and benzyloxy methylene (~5.1 ppm). Indole NH (~11.5 ppm). Histidine imidazole protons (7.5–8.0 ppm). |
| HPLC Purity | >98% (AUC) at 254 nm. |
| Mass Spectrometry | [M+H]⁺ = 539.2 ± 0.5 Da. |
| Chiral Purity | >99% ee (L-isomer) via Chiral HPLC (Chiralpak AD-H). |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of BMS-466442.
Biological Application: Asc-1 Inhibition Assay
Context: BMS-466442 is used to study the role of D-serine transport in synaptic plasticity. It prevents the efflux/uptake of D-serine by Asc-1.
Protocol (In Vitro Uptake Assay):
-
Cell Line: HEK293 cells stably transfected with human SLC7A10 (Asc-1).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Inhibitor Prep: Dissolve BMS-466442 in DMSO (10 mM stock). Dilute to final concentrations (1 nM – 1 µM).
-
Uptake:
-
Pre-incubate cells with BMS-466442 for 10 min.
-
Add radiolabeled substrate: [³H]-D-Serine (50 nM).
-
Incubate for 5 minutes at 37°C.
-
-
Termination: Wash cells 3x with ice-cold KRH buffer.
-
Measurement: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[BMS-466442]. Expected IC₅₀ ≈ 11–30 nM.
References
-
Primary Characterization: Brown, J. M., et al. "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 2014, 129(2), 275-283. Link
-
Mechanism & SAR: Torrecillas, I. R., et al. "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 2019, 10(5), 2510–2517. Link
-
Indole Synthesis Protocol: Ponticello, G. S., & Baldwin, J. J. "5-Methoxyindole-2-carboxylic acid." Organic Syntheses, Coll.[7] Vol. 6, p.766 (1988); Vol. 64, p.52 (1986). Link
- Histidine Alkylation: Noordam, A., et al. "Synthesis of N(tau)-benzyl-histidine derivatives." Recueil des Travaux Chimiques des Pays-Bas, 1978.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US20200299224A1 - Ketamine flow synthesis - Google Patents [patents.google.com]
- 5. US11186608B2 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BMS-466442 Solubilization & Formulation
Topic: Improving Solubility of BMS-466442 (Asc-1 Inhibitor) in Aqueous Saline Buffers Document ID: TS-BMS-SOL-001 Last Updated: October 26, 2023 Status: Active
Executive Summary & Physicochemical Profile
BMS-466442 is a potent, selective inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1/SLC7A10). While highly effective in inhibiting amino acid uptake in adipocytes and neurons, its utility is frequently limited by poor aqueous solubility .
The molecule is highly lipophilic. When a DMSO stock solution is introduced directly into a high-ionic-strength aqueous buffer (like PBS or Saline), the "salting-out" effect frequently causes immediate precipitation, visible as cloudiness or phase separation.
| Property | Data | Implications |
| Primary Solvent | DMSO | Soluble up to ~25 mg/mL.[1] |
| Aqueous Solubility | < 0.1 mg/mL | Insoluble in pure water/saline. |
| Key Challenge | Hydrophobic Aggregation | Precipitates upon dilution >1:1000 in aqueous buffers. |
| Recommended Vehicle | Co-solvent System | Requires PEG/Tween or Cyclodextrins for concentrations >0.1 mg/mL. |
Troubleshooting Guide: "My Solution Crashed Out"
If you observe a milky white suspension or solid flakes after diluting your stock, do not proceed with injection or cell treatment. The effective concentration is unknown, and aggregates can cause capillary blockages or false-positive cytotoxicity.
The "Flash Dilution" Error
The Problem: Slowly adding aqueous buffer to the DMSO stock. The Science: This keeps the organic solvent concentration high for too long while introducing water, creating a "supersaturated" state that favors crystal nucleation. The Fix: Always add the small volume of organic stock into the large volume of aqueous buffer while vortexing, or use the "Intermediate Co-solvent" method below.
The "Saline Shock"
The Problem: Diluting directly into 0.9% NaCl (Saline) or PBS. The Science: The high ionic strength of saline compresses the electrical double layer around hydrophobic molecules, forcing them out of solution (Salting Out). The Fix: Switch to 5% Dextrose in Water (D5W) if your experimental model allows. It is isotonic but non-ionic, significantly improving stability.
Validated Formulation Protocols
Protocol A: The "Golden Standard" for In Vivo/High Concentration
Target Concentration: ≥ 2.5 mg/mL
This protocol uses a specific order of addition to maintain solubility. Do not deviate from the mixing order.
Reagents:
-
PEG300 (Polyethylene glycol 300)[1]
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or D5W
Step-by-Step Workflow:
-
Prepare Stock: Dissolve BMS-466442 in 100% DMSO to reach 25 mg/mL.
-
Step 1 (Organic Phase): Add 10% volume of DMSO Stock to a sterile tube.
-
Step 2 (Co-Solvent): Add 40% volume of PEG300. Vortex until clear.
-
Step 3 (Surfactant): Add 5% volume of Tween-80. Vortex thoroughly.
-
Step 4 (Aqueous Phase): Slowly add 45% volume of Saline/D5W while vortexing.
Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]
Protocol B: The Cyclodextrin Method (Alternative)
Target Concentration: ≥ 2.5 mg/mL
Best for sensitive biological models where high PEG/Tween concentrations might cause vehicle toxicity.
-
Prepare Vehicle: Dissolve Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to create a 20% (w/v) solution.
-
Combine: Add 10% volume of DMSO Stock (25 mg/mL) to 90% volume of the SBE-β-CD vehicle.
-
Sonicate: Sonicate for 5–10 minutes if slight turbidity occurs.
Visual Workflows
Figure 1: Formulation Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your target concentration.
Caption: Decision matrix for selecting the appropriate vehicle based on concentration requirements and experimental sensitivity.
Figure 2: Protocol A Mixing Order (Critical)
The order of addition is non-negotiable to prevent interfacial precipitation.
Caption: Stepwise addition protocol. The organic phase must be stabilized by PEG and Surfactant BEFORE the introduction of high-polarity Saline.
Frequently Asked Questions (FAQ)
Q: Can I freeze the diluted working solution? A: No. Freezing aqueous formulations of BMS-466442 often leads to irreversible precipitation upon thawing. Prepare fresh working solutions immediately before use. You can freeze the DMSO stock at -20°C or -80°C.
Q: My cells are sensitive to Tween-80. What now? A: Use Protocol B (Cyclodextrin) . SBE-β-CD is generally less cytotoxic and less likely to interfere with membrane proteins than Tween-80. Alternatively, reduce the Tween concentration to 1-2% and increase the PEG300 ratio, though solubility may decrease.
Q: Why did my solution turn clear then cloudy after 1 hour? A: This is Ostwald Ripening . Small crystals formed initially (invisible to the eye) and grew larger over time. This indicates the solution is thermodynamically unstable. You must use the formulation immediately or switch to the higher-stability Protocol A.
Q: Can I use DMSO + Water instead of DMSO + Saline? A: Yes, and it will likely be more soluble. Saline (NaCl) reduces solubility via the salting-out effect. If your experiment can tolerate hypotonic conditions (or if you balance tonicity with Glucose/Dextrose instead of Salt), solubility will improve.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76956642, BMS-466442. Retrieved October 26, 2023, from [Link]
Sources
preventing BMS-466442 precipitation in cell culture media
Current Status: Operational Topic: Preventing Precipitation in Cell Culture Media Compound Class: Asc-1 Transporter Inhibitor Molecular Weight: 538.60 g/mol
Executive Summary & Solubility Profile
BMS-466442 is a potent, selective inhibitor of the alanine-serine-cysteine-1 (Asc-1) transporter.[1][2] Like many heterocyclic small molecules in this class (MW >500), it exhibits high lipophilicity and poor aqueous solubility.
The "crashing out" (precipitation) users observe typically occurs during the transition from an organic solvent (DMSO) to an aqueous environment (cell culture media). This is not a defect in the compound but a physical chemistry phenomenon known as solvent shifting nucleation .
Physicochemical Data Table
| Parameter | Value | Notes |
| Molecular Weight | 538.60 g/mol | |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility up to ~50 mg/mL (~90 mM). |
| Secondary Solvent | Ethanol | Soluble, but less recommended for cell culture due to volatility and toxicity. |
| Aqueous Solubility | Negligible (< 1 µg/mL) | Critical: Do not attempt to dissolve directly in water or PBS. |
| Typical IC50 | ~20–40 nM | Working concentrations are low, reducing precipitation risk if handled correctly. |
The "Golden Path" Preparation Protocol
To ensure consistent dosing and prevent precipitation, follow this Serial Dilution Strategy . This method minimizes the "solvent shock" that occurs when a high-concentration hydrophobic stock hits a water-based buffer.
Step 1: Master Stock Preparation
-
Weigh the lyophilized BMS-466442 powder.
-
Add high-grade (cell culture tested) 100% DMSO to achieve a concentration of 5 mM to 10 mM .
-
Why? This concentration is high enough to be stable but far below the saturation limit (50 mg/mL), preventing crystal formation during freeze/thaw cycles.
-
-
Sonicate in a water bath for 5–10 minutes if any visual particulates remain.
-
Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: The "Subsurface Injection" Technique (Application)
Do not simply pipette the DMSO stock onto the surface of the media.
-
Warm your media: Ensure cell culture media is at 37°C . Cold media accelerates precipitation.
-
Vortex while adding:
-
The 1000x Rule: Aim for a 1:1000 dilution (e.g., 1 µL stock into 1 mL media). This keeps the final DMSO concentration at 0.1%, which is generally non-toxic to cells and sufficient to keep BMS-466442 solubilized via the "co-solvent effect."
Step 3: Visual Validation
Before adding to cells, hold the media tube up to a light source.
-
Clear: Successful solubilization.
-
Opaque/Cloudy: Micro-precipitation has occurred. Do not use. Spin down or filter (0.2 µm), but be aware the actual concentration will be lower than calculated.
Workflow Visualization
The following diagram illustrates the correct dilution workflow to maintain solubility.
Caption: Workflow for solubilizing BMS-466442. Note the critical divergence at the mixing stage where technique determines success or precipitation.
Troubleshooting & FAQs
Q1: The media turned cloudy immediately after adding the drug. Why?
Diagnosis: Local Supersaturation. Explanation: If you add the DMSO dropwise to static media, the DMSO concentration at the drop interface is momentarily high, but as it diffuses, the drug is exposed to 100% water before it disperses. This causes "shock nucleation." Solution: Use the Subsurface Injection method described above. Ensure the media is moving (swirling or vortexing) during addition.[4]
Q2: Can I use an intermediate dilution step (e.g., PBS)?
Answer: No. Reasoning: BMS-466442 is insoluble in aqueous buffers. Diluting the 5 mM DMSO stock into PBS (e.g., to make a 50 µM working stock) will almost certainly cause precipitation in the PBS tube. You must go from 100% Organic directly to Final Media (where serum proteins can help stabilize the compound).
Q3: Does serum (FBS) help or hurt?
Answer: Serum helps .[5] Mechanism: Albumin and other serum proteins act as "sinks" for hydrophobic molecules, binding them and keeping them in suspension. Tip: If you are using serum-free media, the risk of precipitation is significantly higher. You may need to lower the final concentration or use a carrier like cyclodextrin, though this can alter bioavailability.
Q4: I see crystals after 24 hours of incubation.
Diagnosis: Evaporation or Temperature Shock. Explanation: If the incubator is not humidified properly, water evaporates, concentrating the drug. Alternatively, if the plate was removed and cooled to room temperature for microscopy, the solubility limit decreases. Solution: Check incubator humidity. Minimize time outside the incubator.
Mechanistic Diagram: Why Precipitation Occurs
Understanding the molecular behavior helps in troubleshooting.
Caption: The kinetic competition between hydrophobic aggregation (precipitation) and protein binding (stabilization) upon solvent exchange.
References
-
Brown, J. M., et al. (2014).[6][7] "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 129(2), 275–283.[2][7]
-
Torrecillas, I. R., et al. (2019).[7] "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 10(5), 2510–2517.[7]
-
Cayman Chemical. "BMS-466442 Product Information & Physical Data." CaymanChem.com.
-
Tocris Bioscience. "BMS 466442: Solubility and Handling." Tocris.com.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMS-466442 - Wikipedia [en.wikipedia.org]
Technical Support Center: BMS-466442 & CNS Delivery
The following technical guide addresses the specific application challenges of BMS-466442 , a potent and selective inhibitor of the Asc-1 transporter (SLC7A10) .
Executive Summary & Mechanism of Action
BMS-466442 is a high-affinity, non-transportable inhibitor of the Alanine-Serine-Cysteine Transporter 1 (Asc-1/SLC7A10) . It is primarily used to study the regulation of D-serine and glycine at the glutamatergic synapse, particularly in the context of NMDA receptor (NMDAR) modulation, schizophrenia, and traumatic brain injury (TBI).
Critical Limitation: Unlike many small molecule inhibitors designed for CNS indications, BMS-466442 exhibits negligible blood-brain barrier (BBB) permeability when administered systemically (IV, IP, or PO). Users attempting systemic delivery will likely observe a lack of central efficacy due to the compound's inability to engage the Asc-1 target in the brain parenchyma.
Biological Context: The Tripartite Synapse
Asc-1 is critical for maintaining the extracellular concentrations of D-serine, a co-agonist of the NMDA receptor. Inhibition of Asc-1 by BMS-466442 disrupts this homeostasis, leading to altered synaptic plasticity.
Figure 1: Mechanism of Action.[1][2] BMS-466442 blocks Asc-1, preventing the regulation of D-serine levels necessary for NMDAR function. Note that this interaction occurs at the synaptic level, requiring the compound to bypass the BBB.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific user reports regarding "failed" experiments.
Scenario A: "I injected 10 mg/kg IP, but saw no behavioral change in my schizophrenia model."
Diagnosis: Delivery Failure. BMS-466442 is a chemical probe, not an optimized drug candidate. It has poor physicochemical properties for passive diffusion across the brain endothelium.
-
Root Cause: The compound remains in the systemic circulation and cannot reach the Asc-1 transporters located on neurons and astrocytes behind the BBB.
-
Correction: You must switch to Intracerebroventricular (ICV) or Intra-parenchymal infusion.
Scenario B: "My slice recordings show inconsistent inhibition."
Diagnosis: Perfusion & Diffusion Limits. In acute brain slices, BMS-466442 must diffuse through thick tissue layers to reach the synapse.
-
Root Cause: Insufficient equilibration time or concentration.
-
Correction:
-
Ensure a minimum 1-hour pre-incubation of slices if adding to the bath.
-
Use a concentration of 100 nM - 1 µM (approx. 10x-100x IC50) to drive diffusion, as the functional IC50 in tissue is often higher than in monolayer cell cultures (10-40 nM).
-
Validated Protocols for CNS Delivery
Since systemic administration is non-viable, the following protocols are the industry standard for using BMS-466442 in vivo.
Protocol 1: Stereotactic ICV Infusion (Mouse/Rat)
Recommended for chronic studies (e.g., TBI recovery, cognitive behavioral tests).
Materials:
-
Vehicle: 100% DMSO (Stock) diluted to <50% in PBS or aCD (Artificial CSF) Note: Check solubility limits; BMS-466442 is hydrophobic.
-
Osmotic Minipump (e.g., Alzet)
Step-by-Step:
-
Stock Preparation: Dissolve BMS-466442 in 100% DMSO to create a 5 mM master stock.[4]
-
Working Solution: Dilute the stock into sterile PBS or aCSF.
-
Target Concentration:5 µM - 50 µM in the pump reservoir (delivers effective nanomolar concentrations to the tissue due to CSF dilution).
-
Note: Ensure the final DMSO concentration is compatible with the pump specifications (usually <50%).
-
-
Surgical Implant:
-
Stereotactically implant the cannula into the lateral ventricle (Coords relative to Bregma: AP -0.5mm, ML +1.0mm, DV -2.5mm for mice).
-
-
Equilibration: Allow 24 hours post-surgery for BBB healing before starting behavioral assays, although the pump begins delivery immediately.
Protocol 2: Acute Slice Incubation (Ex Vivo)
Recommended for electrophysiology (LTP/LTD).
Data Table: Concentration Guidelines
| Parameter | Value | Notes |
| Cell Culture IC50 | 10 - 40 nM | HEK293 expressing Asc-1 [1][2] |
| Synaptosome IC50 | ~400 nM | Rat brain synaptosomes [1] |
| Slice Bath Conc. | 1 µM | Recommended starting point for acute slices |
| Washout Time | > 30 mins | Binding is reversible but slow due to lipophilicity |
Decision Logic for Experimental Design
Use this flow chart to determine the correct administration route for your study.
Figure 2: Experimental Workflow. This logic gate highlights the necessity of bypassing the BBB for in vivo studies involving BMS-466442.
Frequently Asked Questions (FAQs)
Q1: Is BMS-466442 a kinase inhibitor? I see "BMS" and assume it targets Src/Lck. A: No. This is a common confusion with BMS-354825 (Dasatinib). BMS-466442 is a selective Asc-1 transporter inhibitor [1].[1][2][3] It does not target Src family kinases. Using it as a kinase control will yield invalid data.
Q2: Can I use BMS-466442 to treat glioblastoma in a xenograft model? A: Only if you are delivering it locally (intratumoral or ICV). It will not reach the tumor site via tail vein injection unless the BBB is significantly compromised (leaky), and even then, quantification will be difficult.
Q3: Why does BMS-466442 have such poor permeability? A: While the exact LogP is proprietary in some databases, the molecule acts as an amino acid transporter inhibitor. These molecules often mimic the polarity of amino acids (zwitterionic character) to bind the orthosteric site [5], rendering them poor candidates for passive lipid diffusion across the tight junctions of the BBB.
Q4: Are there BBB-permeable alternatives? A: Currently, highly selective, BBB-permeable Asc-1 inhibitors are rare. Most researchers utilize D-Isoleucine (a competitive substrate) or AIB (aminoisobutyric acid) for transport studies, though these are substrates, not pure inhibitors. For pure inhibition, BMS-466442 via ICV remains the gold standard [3].
References
-
MedChemExpress. "BMS-466442 Product Information." MedChemExpress.com. Accessed 2024.[5] Link
-
R&D Systems. "BMS 466442: Asc-1 Transporter Inhibitor." Tocris Bioscience. Accessed 2024.[5] Link
-
H. Wolosker, et al. "Inhibition of glial D-serine release rescues synaptic damage after brain injury." Glia, 2022.[4] (Cited in PMC context regarding ICV usage). Link
-
Cayman Chemical. "BMS 466442 Product Description." CaymanChem.com. Accessed 2024.[5] Link
-
Brown, et al. "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 2014. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood-Brain Barrier Permeability Is Associated With Cognitive Functioning in Normal Aging and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variable IC50 Results for BMS-466442
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers encountering variability in the half-maximal inhibitory concentration (IC50) of BMS-466442. As a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-1), precise and reproducible IC50 values are critical for accurate experimental interpretation. This resource is structured to help you identify potential sources of variability and provides actionable troubleshooting steps.
Understanding BMS-466442
BMS-466442 is an experimental drug that selectively inhibits the amino acid transporter asc-1.[1] This transporter plays a role in regulating the intracellular levels of D-serine and glycine, which are crucial co-agonists of the NMDA receptor.[2] By inhibiting asc-1, BMS-466442 indirectly enhances NMDA receptor activation, making it a compound of interest for conditions like schizophrenia.[1][2]
Published IC50 values for BMS-466442 are in the nanomolar range, highlighting its potency. However, as with any potent compound, various experimental factors can influence the determined IC50, leading to variability between experiments and laboratories.
Reported IC50 Values for BMS-466442
| Assay System | IC50 (nM) | Reference |
| HEK293 cells expressing human asc-1 | 36.8 | [3] |
| Rat primary cortical cultures | 20 | |
| Generic asc-1 inhibition | 11 | [4] |
| Rat brain synaptosomes ([³H] D-serine uptake) | 400 | [4] |
This table illustrates that while BMS-466442 is consistently potent, the absolute IC50 value can differ depending on the experimental system. Understanding the factors that contribute to this variability is key to robust and reliable results.
Frequently Asked Questions (FAQs) about IC50 Variability
Q1: My IC50 value for BMS-466442 is significantly different from published values. What are the most common reasons for this?
Several factors can contribute to discrepancies in IC50 values. These can be broadly categorized into three areas: Compound Handling and Properties, Assay Conditions, and Data Analysis.
-
Compound Handling and Properties: Issues with the solubility and stability of BMS-466442 can directly impact its effective concentration in your assay.
-
Assay Conditions: The specifics of your experimental setup, including the cell line, cell density, serum concentration, and incubation time, are critical determinants of the IC50 value.[5]
-
Data Analysis: The method used to normalize data and fit the dose-response curve can also introduce variability.[6]
Q2: How does the solubility of BMS-466442 affect my results?
BMS-466442 has limited solubility in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO).[3] If the compound precipitates out of solution in your culture medium, the actual concentration exposed to the cells will be lower than intended, leading to an artificially high IC50 value.
Q3: Can the final concentration of DMSO in my assay affect the IC50 value?
Yes, the final concentration of the solvent, typically DMSO, can have a significant impact on cell health and, consequently, the IC50 value. While most cell lines can tolerate DMSO concentrations up to 0.5%, some may be sensitive to lower concentrations.[7] It is crucial to maintain a consistent and low final DMSO concentration across all wells, including controls.[7][8]
Q4: How does cell density influence the IC50 of BMS-466442?
Cell seeding density is a critical parameter that can significantly alter the apparent IC50 value.[9] Higher cell densities can lead to increased resistance to cytotoxic agents, a phenomenon known as density-dependent chemoresistance.[9] This can be due to a variety of factors, including altered cell signaling and reduced drug availability per cell. Therefore, it is essential to use a consistent and optimized cell seeding density for all IC50 experiments.
Q5: Does the presence of serum in the culture medium affect the activity of BMS-466442?
The presence of serum proteins can significantly impact the apparent IC50 of a compound due to protein binding.[10][11] When a compound binds to serum proteins, only the unbound fraction is available to interact with its target.[12][13] This can lead to a rightward shift in the dose-response curve and a higher IC50 value. The extent of this shift depends on the affinity of the compound for serum proteins.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured approach to identifying and resolving common issues that lead to variable IC50 results for BMS-466442.
Part 1: Compound and Reagent Validation
The first step in troubleshooting is to ensure the integrity of your compound and reagents.
1.1. Verify Compound Identity and Purity:
-
Action: If possible, confirm the identity and purity of your BMS-466442 stock using analytical methods such as HPLC or mass spectrometry.
-
Rationale: Impurities or degradation of the compound can lead to inaccurate IC50 values.[14]
1.2. Assess Compound Solubility and Stability:
-
Action: Prepare a fresh stock solution of BMS-466442 in 100% DMSO. When diluting into your final assay medium, visually inspect for any precipitation.
-
Protocol for Solubility Test:
-
Prepare a concentrated stock solution of BMS-466442 in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in your complete cell culture medium.
-
After a short incubation at 37°C, visually inspect each dilution under a microscope for any signs of precipitation.
-
-
Rationale: Undissolved compound will lead to an overestimation of the IC50.
1.3. Control for Solvent Effects:
-
Action: Determine the maximum tolerable DMSO concentration for your specific cell line. Run a vehicle control experiment with varying concentrations of DMSO to assess its effect on cell viability.
-
Protocol for DMSO Tolerance Test:
-
Seed cells at your standard density.
-
Treat cells with a range of DMSO concentrations (e.g., 0.1% to 2%) that reflect the final concentrations in your IC50 experiment.
-
After the standard incubation period, measure cell viability.
-
-
Rationale: High concentrations of DMSO can be cytotoxic and confound your results.[7][8] The final DMSO concentration should be kept consistent across all experimental and control wells and should not exceed the maximum tolerated level.[15]
Part 2: Assay Optimization and Standardization
Consistent and optimized assay conditions are fundamental to obtaining reproducible IC50 values.
2.1. Standardize Cell Seeding Density:
-
Action: Perform a cell titration experiment to determine the optimal seeding density for your assay. The ideal density should be within the logarithmic growth phase for the duration of the experiment.
-
Protocol for Cell Seeding Density Optimization:
-
Seed cells in a 96-well plate at a range of densities (e.g., 2,500 to 20,000 cells/well).
-
Culture the cells for your intended assay duration (e.g., 48 or 72 hours).
-
Measure cell viability at different time points to determine the linear range of your cell growth.
-
-
Rationale: Inconsistent cell numbers can lead to significant variability in IC50 values.[16]
2.2. Evaluate the Impact of Serum:
-
Action: If your assay is performed in the presence of serum, consider running a parallel experiment with reduced serum concentration or in a serum-free medium to assess the impact of protein binding.
-
Rationale: Serum protein binding can sequester the compound, reducing its effective concentration and increasing the apparent IC50.[10][11]
2.3. Optimize Incubation Time:
-
Action: The duration of compound exposure can influence the IC50 value.[5] If you are seeing inconsistent results, it may be beneficial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and assay.
-
Rationale: The effect of a compound can be time-dependent, and an insufficient or excessive incubation period can lead to inaccurate IC50 determination.
Part 3: Data Analysis and Interpretation
Proper data analysis is crucial for accurate IC50 determination.
3.1. Data Normalization:
-
Action: Normalize your data to the positive (no drug) and negative (maximum inhibition or cell death) controls.
-
Protocol for Data Normalization:
-
Subtract the average of the blank wells (media only) from all data points.
-
Normalize the data as a percentage of the vehicle control (0% inhibition) and a positive control for maximum inhibition (100% inhibition).
-
-
Rationale: Normalization accounts for background signal and allows for comparison between different plates and experiments.[5]
3.2. Curve Fitting:
-
Action: Use a non-linear regression model to fit your dose-response data. A four-parameter logistic (4PL) model is often the most appropriate.
-
Rationale: This model accounts for the top and bottom plateaus of the curve, as well as the slope, providing a more accurate IC50 value.[17]
3.3. Statistical Analysis:
-
Action: Perform multiple independent experiments and report the IC50 as the mean ± standard deviation or standard error of the mean.
-
Rationale: Replicates are essential for ensuring the reliability and reproducibility of your results.[5][18]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting variable IC50 results.
Caption: A simplified diagram illustrating the competitive inhibition of the asc-1 transporter by BMS-466442.
References
-
BMS 466442 (CAS Number: 1598424-76-0) | Cayman Chemical.
-
BMS-466442 - Wikipedia.
-
BMS 466442 | Other Ion Pump/Transporter Inhibitors: Tocris Bioscience - R&D Systems.
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed.
-
Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC.
-
BMS-466442 - Benchchem.
-
BMS-466442 | asc-1 inhibitor | Axon 3699.
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC.
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.
-
BMS-466442 | Asc-1 Inhibitor | MedChemExpress.
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
-
A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway - Frontiers.
-
Help with determining IC50 for enzyme inhibitors : r/Biochemistry - Reddit.
-
Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed Central.
-
Guidelines for accurate EC50/IC50 estimation - PubMed.
-
How to determine an IC50 - FAQ 1859 - GraphPad.
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC.
-
A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed.
-
How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? | ResearchGate.
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate.
-
Figure 2: Relationship between IC 50 values and cell seeding densities.... - ResearchGate.
-
A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays | Request PDF - ResearchGate.
-
Comparability of Mixed IC50 Data – A Statistical Analysis - PMC - NIH.
-
DMSO usage in cell culture - LifeTein.
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI.
-
BMS 466442 | Other Ion Pumps/Transporters - Tocris Bioscience.
-
Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 | Clinical Cancer Research - AACR Journals.
-
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? | ResearchGate.
-
Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC.
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC.
-
DMSO in cell based assays - Scientist Solutions.
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. BMS-466442 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clyte.tech [clyte.tech]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 16. researchgate.net [researchgate.net]
- 17. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing BMS-466442 for In Vivo Mouse Models
This technical guide addresses the optimization of BMS-466442 delivery in mouse models.
Important Scientific Correction: BMS-466442 is a potent, selective inhibitor of the Asc-1 transporter (SLC7A10) , not a p53-MDM2 inhibitor. It is primarily used to modulate D-serine and glycine levels in the CNS to study NMDA receptor function (e.g., in schizophrenia models). If your intent was to study p53-MDM2 inhibition, you may be confusing this with BMS-1166 or Nutlin-3 . This guide focuses strictly on the Asc-1 inhibitor BMS-466442.[1]
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Delivery, Solubility, and Route Optimization for BMS-466442 Last Updated: October 26, 2023
Part 1: The Core Challenge – "Unsuitable for In Vivo Use?"
Q: Vendors (Tocris, R&D) label BMS-466442 as "unsuitable for in vivo studies." Why? A: This label refers to systemic administration (Oral, IP, IV) for CNS targets . BMS-466442 has poor Blood-Brain Barrier (BBB) permeability and suboptimal systemic pharmacokinetics. If you inject it intraperitoneally (IP) expecting it to reach the hippocampus or cortex to inhibit Asc-1, you will likely see zero effect .
The Solution: For CNS studies, you must bypass the BBB using Intracerebroventricular (ICV) infusion or direct cannulation. For peripheral targets (e.g., adipose tissue), systemic formulation is possible but requires aggressive solubility enhancers.
Part 2: Formulation & Solubility Guide
Q: The compound precipitates immediately in PBS. How do I dissolve it? A: BMS-466442 is highly lipophilic. It is insoluble in pure aqueous buffers. You must use a co-solvent system.
Protocol A: Formulation for ICV Infusion (CNS Targets)
Use this for Alzet Osmotic Pumps or Cannula infusion.
-
Stock Solution: Dissolve 5 mg BMS-466442 in 100% DMSO to create a 5 mM stock.
-
Working Solution: Dilute the stock in sterile PBS just before loading the pump.
-
Target Concentration: 5 µM (in the pump reservoir).
-
Stability: Stable in pump reservoir at 37°C for 7–14 days.
Protocol B: Formulation for Systemic Injection (Peripheral Targets)
Use this ONLY if targeting peripheral tissues (e.g., white adipose tissue).
-
Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
-
Preparation Steps:
-
Dissolve BMS-466442 in 100% DMSO (10% of final volume). Vortex until clear.
-
Add PEG300 (40% of final volume). Vortex.
-
Add Tween-80 (5% of final volume). Vortex.
-
Slowly add warm Saline (45% of final volume) while vortexing.
-
-
Max Solubility: ~2.5 mg/mL.
Part 3: Validated Experimental Workflows
Workflow 1: CNS Target Engagement (Asc-1 Inhibition)
Objective: Modulate NMDA receptor activity by altering synaptic D-serine levels.
Methodology:
-
Implantation: Implant Alzet osmotic pump (Model 1007D or 2002) subcutaneously with a catheter directed to the lateral ventricle (Stereotaxic coordinates: AP -0.5 mm, ML +1.0 mm, DV -2.0 mm).
-
Dosing: Continuous infusion of 5 µM BMS-466442 at 0.5 µL/hr.
-
Duration: 7 days prior to behavioral testing.
-
Validation: Perform microdialysis to measure extracellular D-serine/Glycine ratios. Asc-1 inhibition should decrease extracellular D-serine (as Asc-1 mediates D-serine release).
Visualizing the Mechanism:
Caption: BMS-466442 blocks Asc-1, preventing the non-vesicular release of D-serine, thereby modulating NMDA receptor tone.
Part 4: Troubleshooting FAQ
Q: I treated mice IP at 10 mg/kg but saw no behavioral effect in the fear conditioning assay. Why? A: This is a classic Route of Administration failure .
-
Cause: BMS-466442 did not cross the BBB in sufficient concentration.
-
Fix: Switch to ICV infusion . If you absolutely must use systemic injection, you would need to synthesize a BBB-permeable prodrug, which currently does not exist commercially.
Q: My mice are losing weight rapidly after ICV surgery. A: This is likely surgical trauma or DMSO toxicity, not drug toxicity.
-
Check: Ensure the final DMSO concentration in the brain infusion is <1% if possible, though Alzet pumps can tolerate higher concentrations, the brain tissue cannot.
-
Correction: In Protocol A, the 5 mM stock is in 100% DMSO, but it must be diluted significantly. If your working concentration is 5 µM, the DMSO content is negligible (0.1%). Do not infuse 100% DMSO directly into the brain.
Q: Can I use BMS-466442 for adipose tissue studies? A: Yes. Asc-1 is expressed in white adipocytes (modulating insulin sensitivity).
-
Dose: 10–20 mg/kg IP daily.
-
Vehicle: Use Protocol B (PEG/Tween).
-
Monitor: Watch for peritoneal irritation (peritonitis) due to the vehicle.
Part 5: Summary of Key Parameters
| Parameter | CNS Studies (Brain) | Peripheral Studies (Adipose) |
| Preferred Route | ICV (Intracerebroventricular) | IP (Intraperitoneal) |
| Vehicle | PBS (0.1% DMSO final) | 10% DMSO / 40% PEG300 / 5% Tween / Saline |
| Effective Dose | 5 µM (Infusion concentration) | 10–20 mg/kg (Daily) |
| Target | Synaptic D-Serine / NMDA Modulation | Mitochondrial respiration / UCP1 |
| Key Risk | Infection (Cannula) | Precipitation in syringe |
References
-
Brown, J. M., et al. (2014). In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10). Journal of Neurochemistry.
-
Sason, H., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury. Glia.
- Note: This is the primary reference for the ICV infusion protocol using Alzet pumps.
-
Mauclair-Lafond, O., et al. (2019). Synthesis and pharmacological characterization of novel Asc-1 inhibitors. European Journal of Medicinal Chemistry.
-
MedChemExpress. BMS-466442 Product Datasheet & Solubility Guide.
Sources
BMS-466442 toxicity and cell viability in long-term assays
This is a Technical Support Center guide for BMS-466442 , designed for researchers encountering issues with toxicity, solubility, or inconsistent data in long-term viability assays.
Ticket ID: BMS-ASC1-SUP Subject: Troubleshooting Toxicity & Viability in Long-Term Assays Status: Active Resource[1]
Product Identity & Critical Mechanism Verification
Before proceeding, verify your experimental premise. BMS-466442 is a potent, selective inhibitor of Asc-1 (SLC7A10) , the Alanine-Serine-Cysteine Transporter 1.[2]
-
Primary Target: Asc-1 (SLC7A10)
-
Mechanism: Competitive inhibition of Glycine, D-Serine, L-Serine, and L-Alanine transport.
-
Primary Application: Neuroscience (NMDA receptor modulation via D-serine/Glycine), Adipose tissue thermogenesis.
-
Common Confusion: Do not confuse this with BMS-series MDM2 inhibitors (e.g., BMS-531918). BMS-466442 has no direct activity on the p53-MDM2 interaction.
Module 1: Solubility & Handling (The Foundation)
Issue: "My compound precipitates when added to media," or "I see crystal formation in long-term cultures."
BMS-466442 is hydrophobic and sparingly soluble in aqueous buffers. Improper handling causes micro-precipitation, leading to "false" toxicity (physical damage to cells) or loss of potency.
Optimized Reconstitution Protocol
| Parameter | Specification |
| Solvent | 100% Anhydrous DMSO (Dimethyl Sulfoxide). |
| Stock Concentration | 5 mM to 10 mM (Max). Do not attempt >10 mM. |
| Storage | -20°C in single-use aliquots. Avoid freeze-thaw cycles. |
| Working Solution | Prepare fresh. Do not store diluted compound in media. |
Troubleshooting Precipitation
Q: I see turbidity immediately upon adding the stock to my media. A: You likely exceeded the solubility limit or added the stock too quickly.
-
The Fix: Use the "Intermediate Dilution" method.
-
Dilute your DMSO stock 1:10 into serum-free media or PBS first (vortex immediately).
-
Add this intermediate solution to your final culture well.
-
Ensure final DMSO concentration is <0.1% (neuronal cultures are hypersensitive to DMSO).
-
Q: Can I use plasticware? A: BMS-466442 is lipophilic. In long-term assays (7+ days), it may adsorb to polystyrene plates.
-
Recommendation: Use glass-coated or low-binding plates if you observe a drop in potency over time.
Module 2: Mechanistic Toxicity (The Science)
Issue: "My neurons are dying at effective concentrations (10-100 nM)."
Unlike off-target cytotoxic drugs, BMS-466442 toxicity is often mechanism-based . Asc-1 regulates the extracellular concentration of D-Serine (a co-agonist of synaptic NMDA receptors).
The Excitotoxicity Loop
Inhibiting Asc-1 prevents the re-uptake of D-Serine. This leads to:
-
Accumulation of extracellular D-Serine.
-
Over-activation of NMDA receptors (NMDAR).
-
Calcium influx
Excitotoxicity Cell Death.
Visualization: Mechanism & Toxicity Pathway
Caption: BMS-466442 inhibits Asc-1, causing extracellular D-Serine accumulation, which over-activates NMDA receptors leading to excitotoxic cell death.
Validating "True" Toxicity
If you suspect excitotoxicity, run this control experiment:
-
Condition A: Cells + BMS-466442 (100 nM)[2]
-
Condition B: Cells + BMS-466442 (100 nM) + MK-801 (10
M, NMDAR antagonist). -
Result: If Condition B shows significantly higher viability than A, the toxicity is on-target (excitotoxicity). If B dies equally, the toxicity is off-target or solvent-based.
Module 3: Long-Term Assay Optimization
Issue: "Data variability is high in 7-day assays."
Long-term assays (e.g., colony formation, neurite outgrowth) face stability challenges.
Stability & Replenishment Protocol
BMS-466442 is a small molecule with moderate stability. In media containing 10% FBS, protein binding can reduce free drug concentration.
| Variable | Recommendation |
| Media Change | Every 48 hours. Do not leave the same drug-containing media for >3 days. |
| Serum Level | High serum (10%+) binds lipophilic drugs. If possible, reduce to 2-5% FBS or use Neurobasal/B27 (serum-free) for neuronal cultures to increase potency consistency. |
| Evaporation | In 96/384-well plates, edge wells evaporate, concentrating the drug and DMSO. Fill edge wells with PBS and do not use them for data. |
Troubleshooting Guide: Viability Readouts
Q: My MTT assay shows low viability, but cells look healthy under the microscope. A: Metabolic interference. Asc-1 transports amino acids involved in metabolism. Inhibiting it may alter mitochondrial respiration (see Brown et al., 2014).
-
Solution: Do not use metabolic assays (MTT/WST-1) as the primary readout. Use LDH release (membrane integrity) or Live/Dead staining (Calcein AM/EthD-1) for a structural viability check.
Summary of Expected Potency
Use these reference values to benchmark your assay sensitivity. Significant deviations suggest experimental error.
| Cell System | Target Expression | Expected IC50 (Asc-1 Inhibition) | Notes |
| HEK293 (Transfected) | High (Artificial) | 11 - 37 nM | Ideal for potency checks. |
| Rat Primary Neurons | Endogenous | ~20 nM | Sensitive to excitotoxicity. |
| Rat Brain Synaptosomes | Endogenous | ~400 nM | Higher IC50 due to tissue complexity. |
| Adipocytes | Endogenous | ~100 nM | Affects thermogenesis (UCP1). |
References
-
Brown, J. M., et al. (2014). In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10).[2] Journal of Neurochemistry.[2]
-
Tapanes, S. A., et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury.[2] Glia.[2]
-
Cayman Chemical. BMS-466442 Product Information & Safety Data Sheet.
-
Tocris Bioscience. BMS 466442 Biological Activity and Solubility.
-
MedChemExpress. BMS-466442 Datasheet and Inhibitor Protocol.
Sources
resolving BMS-466442 non-specific binding in tissue samples
Introduction
Welcome to the technical support center for BMS-466442. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when working with BMS-466442, particularly the challenge of non-specific binding in tissue samples. As a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (Asc-1), BMS-466442 is a valuable tool in neuroscience research, particularly in studies related to schizophrenia.[1][2] However, its experimental utility can be hampered by high background signal arising from non-specific interactions within complex biological matrices like tissue homogenates.
This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you diagnose and resolve these issues, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is BMS-466442 and what is its primary mechanism of action?
A1: BMS-466442 is a potent and selective inhibitor of the Asc-1 transporter (alanine-serine-cysteine-1). Its IC50 values are in the low nanomolar range (e.g., 20 nM in rat primary cortical cultures and 37 nM in HEK cells expressing Asc-1). By inhibiting Asc-1, it indirectly leads to increased activation of the NMDA receptor by elevating intracellular levels of D-serine and glycine, which are endogenous ligands for this receptor.[1]
Q2: What causes non-specific binding in my tissue samples?
A2: Non-specific binding is the interaction of your compound of interest with molecules other than its intended target.[3] For small molecules like BMS-466442, this can be driven by several forces, including hydrophobic and ionic interactions with proteins and lipids within the tissue homogenate.[4][5] Highly abundant proteins like albumin are known to bind a wide variety of drugs, acting as carriers in the bloodstream and potentially contributing to non-specific binding in tissue preparations.[6][7][8]
Q3: Why is my background signal so high in my radioligand binding assay?
A3: High background signal in a radioligand binding assay is a direct consequence of non-specific binding.[9] This can be exacerbated by several factors including using too high a concentration of the radioligand, insufficient washing steps to remove unbound ligand, or issues with the tissue preparation itself.[10][11][12] It is crucial to optimize these parameters to ensure that the majority of your signal is from specific binding events.[13]
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Brain Tissue Homogenate
Symptoms:
-
In a radioligand binding assay, the signal in the presence of a saturating concentration of a competing non-labeled ligand (non-specific binding) is more than 50% of the total binding signal.
-
High variability between replicate wells.
Underlying Causes & Solutions:
Non-specific binding of small molecules in tissue homogenates is often due to interactions with abundant proteins and lipids. The following troubleshooting workflow is designed to systematically address these potential causes.
Caption: Troubleshooting workflow for high non-specific binding.
Detailed Protocols:
Step 1: Optimize Tissue Homogenization
-
Rationale: Improper homogenization can lead to inconsistent tissue preparations and expose hydrophobic cores of proteins, increasing non-specific binding. It is crucial to maintain sample integrity and achieve a consistent homogenate.[14] Forceful mechanical disruption should be avoided as it can decrease cell viability and yield.[15]
-
Protocol:
-
On ice, weigh a section of brain tissue and add 10 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize with a glass-Teflon homogenizer with a pestle, performing 10-15 gentle strokes. Avoid excessive force to minimize heat generation and protein denaturation.[16]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant, and resuspend the pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
Step 2: Modify Assay Buffer Composition
-
Rationale: The composition of your assay buffer can be adjusted to minimize non-specific interactions.
-
Protocol Options (to be tested empirically):
-
Increase Ionic Strength: Adding salts like NaCl can shield charged groups on proteins and the compound, reducing ionic interactions.[4] Test a range of NaCl concentrations from 50 mM to 200 mM.
-
Add a Detergent: A non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (0.01-0.1%) can help to disrupt hydrophobic interactions.[11]
-
Incorporate a Blocking Protein: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on proteins and reaction vessels.[4] Test BSA concentrations from 0.1% to 1%.
-
| Buffer Additive | Starting Concentration | Rationale |
| NaCl | 150 mM | Reduces ionic interactions[4] |
| Tween-20 | 0.05% | Reduces hydrophobic interactions[11] |
| BSA | 0.5% (w/v) | Blocks non-specific protein binding sites[4] |
Step 3: Refine Washing Protocol
-
Rationale: Inadequate washing will result in high background due to residual unbound radioligand trapped in the filter or tissue pellet.
-
Protocol:
-
After the incubation period, rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) that has been pre-soaked in a solution like 0.1% polyethylenimine to reduce non-specific binding to the filter itself.[10]
-
Immediately wash the filter with 3 x 4 mL of ice-cold wash buffer.
-
Ensure the wash buffer has the same composition as your optimized assay buffer to maintain the desired ionic and hydrophobic environment during the wash steps.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Large standard deviations in binding data.
-
Difficulty in reproducing results between experiments.
Underlying Causes & Solutions:
Inconsistent results often stem from variability in sample preparation and handling.
Caption: Workflow for addressing inconsistent experimental results.
Detailed Protocols:
Step 1: Standardize Tissue Handling
-
Rationale: The quality of your starting material is paramount. Whenever possible, use fresh tissue to avoid degradation of transporters and other proteins.[15] If tissue must be frozen, do so rapidly and avoid multiple freeze-thaw cycles which can damage cell membranes and affect protein integrity.
-
Protocol:
-
Dissect tissue rapidly and rinse with ice-cold PBS to remove excess blood.[15]
-
Proceed immediately with homogenization for fresh tissue experiments.
-
For frozen storage, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
When using frozen tissue, thaw it quickly on ice immediately before homogenization.
-
Step 2: Ensure Homogenization Consistency
-
Rationale: Manual homogenization can introduce variability. Using a motorized homogenizer can help to standardize the process.
-
Protocol:
-
If available, use a motorized homogenizer and maintain a consistent speed and number of strokes for all samples.
-
After preparing the tissue homogenate, divide it into single-use aliquots and store at -80°C. This avoids the need to thaw the entire stock for each experiment, thus preventing degradation from repeated freeze-thaw cycles.
-
References
-
BMS-466442 - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Non-specific binding of antibodies in immunohistochemistry: Fakes and facts - CORE. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
-
Non Specific Binding - YouTube. (2018, November 30). YouTube. Retrieved February 7, 2026, from [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015, December 18). Nicoya. Retrieved February 7, 2026, from [Link]
-
Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC - NIH. (2011, July 1). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed. (2019, May 15). PubMed. Retrieved February 7, 2026, from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (2020, December 10). Nicoya. Retrieved February 7, 2026, from [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Tissue Homogenization Procedures for use with ELISA - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Serum Albumin, Lipid and Drug Binding - PubMed. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. (n.d.). SpringerLink. Retrieved February 7, 2026, from [Link]
-
Interactive Association of Drugs Binding to Human Serum Albumin - MDPI. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
How to get rid of non-specific binding of nanoparticles on the tissue? - ResearchGate. (2018, December 13). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Albumin as a drug: its biological effects beyond volume expansion - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved February 7, 2026, from [Link]
-
Key Considerations for Cell Lysis & Tissue Homogenization - PreOmics. (2024, July 25). PreOmics. Retrieved February 7, 2026, from [Link]
-
Towards Understanding the Binding Affinity of Lipid Drug Carriers to Serum Albumin | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Tissue Homogenization - Vanderbilt University. (n.d.). Vanderbilt University. Retrieved February 7, 2026, from [Link]
-
Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. (n.d.). BenchSci. Retrieved February 7, 2026, from [Link]
-
Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - NIH. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Albumin, Lipid and Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactive Association of Drugs Binding to Human Serum Albumin | MDPI [mdpi.com]
- 8. Albumin as a drug: its biological effects beyond volume expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swordbio.com [swordbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Key Considerations for Cell Lysis & Tissue Homogenization [preomics.com]
- 15. Best Practices for Preparing a Single Cell Suspension from Solid Tissues for Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Technical Support Center: BMS-466442 Stock Solution Stability
Welcome to the technical support guide for BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1).[1][2] This guide provides field-proven insights and troubleshooting protocols for the preparation and storage of BMS-466442 stock solutions, focusing on the critical choice of solvent—specifically, Dimethyl Sulfoxide (DMSO) versus ethanol. Our goal is to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries researchers encounter when working with BMS-466442.
Q1: What is the recommended solvent for preparing BMS-466442 stock solutions?
Based on solubility data and established use in peer-reviewed literature, anhydrous Dimethyl Sulfoxide (DMSO) is the strongly recommended solvent .[3] Commercial suppliers indicate that BMS-466442 is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[4] Some suppliers report higher solubility, up to 100 mg/mL, which may require sonication to achieve.[2]
The causality behind this recommendation lies in DMSO's ability to effectively solvate a wide range of organic small molecules, including BMS-466442. Its use as a solvent for a 5 mM stock solution has been explicitly documented in studies involving intracerebroventricular infusion in mice, demonstrating its suitability for preparing biologically active solutions.[3][5]
Q2: How should I prepare a stock solution of BMS-466442 in DMSO?
Following a validated protocol is critical to prevent solubility issues and ensure concentration accuracy.
Caption: Recommended workflow for preparing BMS-466442 stock solutions.
-
Detailed Protocol is available in the Troubleshooting Section.
Q3: What are the recommended storage conditions for BMS-466442 DMSO stock solutions?
Proper storage is paramount for maintaining the compound's stability. Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO.[6][7][8]
| Storage Condition | Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [2] |
| In DMSO Stock Solution | -20°C | Up to 1 month | [2][8] |
| In DMSO Stock Solution | -80°C | Up to 6 months | [2][8] |
Q4: Can I use ethanol to prepare BMS-466442 stock solutions?
While ethanol is a common solvent in biological research, there is no published data supporting its use as a primary solvent for BMS-466442 . The compound's polarity and structure suggest it may have significantly lower solubility in ethanol compared to DMSO. Using an inappropriate solvent risks incomplete dissolution, leading to inaccurate concentrations and wasted compound.
We strongly advise against using ethanol unless you perform a thorough in-house solubility and stability validation. A protocol for a preliminary solubility test is provided below.
Q5: My BMS-466442 powder won't dissolve in DMSO. What should I do?
If you encounter solubility issues, consider the following:
-
Gentle Warming: Warm the solution briefly to 37°C.
-
Sonication: Use a bath sonicator for 5-10 minute intervals.[2]
-
DMSO Quality: DMSO is highly hygroscopic (it readily absorbs water from the air).[2][6] Absorbed water can dramatically decrease the solubility of hydrophobic compounds. Always use anhydrous DMSO from a newly opened bottle. [2]
Q6: I see precipitation in my DMSO stock solution after storage. Is it still usable?
Precipitation indicates that the compound has fallen out of solution. This can happen due to:
-
Freeze-Thaw Cycles: Water condensation during thawing can lower the solvent's solvating capacity.
-
Concentration: The stock concentration may be too high for stable storage at low temperatures.
-
Compound Instability: While less likely under proper storage, degradation could lead to less soluble byproducts.
Do not use a stock solution with visible precipitate. The actual concentration is unknown and will lead to non-reproducible results. See the troubleshooting guide for steps to address this.
Troubleshooting Guide: Verifying Stock Solution Integrity
This section provides detailed protocols for researchers who need to validate their stock solutions or troubleshoot issues like precipitation.
Troubleshooting Workflow: Precipitate Formation
If you observe a precipitate in your thawed stock solution, follow this logical workflow.
Caption: Decision-making workflow for handling precipitated stock solutions.
Experimental Protocol 1: Small-Scale Solubility Test
This protocol helps determine if an alternative solvent like ethanol is viable.
Objective: To qualitatively assess the solubility of BMS-466442 in DMSO versus ethanol.
Materials:
-
BMS-466442 powder
-
Anhydrous DMSO
-
200-proof (absolute) Ethanol
-
Microbalance
-
Low-retention microfuge tubes
Methodology:
-
Weigh out 1 mg of BMS-466442 into two separate tubes.
-
Tube A (DMSO): Add 100 µL of anhydrous DMSO to achieve a target concentration of 10 mg/mL.
-
Tube B (Ethanol): Add 100 µL of absolute ethanol.
-
Vortex both tubes vigorously for 2 minutes.
-
If undissolved material remains, sonicate in a water bath for 10 minutes.
-
Visually inspect both tubes against a dark background for any undissolved particles.
-
Interpretation: A completely clear solution indicates good solubility. Haze or visible particles indicate poor solubility. This test provides a rationale for solvent selection based on direct observation.
Experimental Protocol 2: Assessing Stock Solution Stability via HPLC-UV
For a quantitative assessment of stability, especially if you suspect degradation, High-Performance Liquid Chromatography (HPLC) is the gold standard.
Objective: To quantify the concentration and purity of BMS-466442 in a stock solution over time.
Principle: This method separates the parent compound from potential degradants. The area under the peak for BMS-466442 is proportional to its concentration. A decrease in this area or the appearance of new peaks over time indicates degradation.
Methodology:
-
Timepoint Zero (T=0) Sample:
-
Prepare a fresh stock solution of BMS-466442 in DMSO at your desired concentration (e.g., 10 mM).
-
Immediately dilute a small sample of this stock in the mobile phase to a final concentration within the linear range of your HPLC's UV detector (e.g., 10 µM).
-
Inject this sample and record the chromatogram. This is your baseline reference.
-
-
Storage:
-
Aliquot the remaining T=0 stock solution and store it under your intended conditions (e.g., -20°C or -80°C).
-
-
Subsequent Timepoints (e.g., T=1 week, T=1 month):
-
Thaw one aliquot from storage.
-
Prepare and inject a sample in the exact same manner as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of BMS-466442 from the later timepoints to the T=0 peak area.
-
Calculate the percentage remaining: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor for the appearance of new peaks, which would signify degradation products.
-
Self-Validation: A stable solution should show >95% of the parent compound remaining with no significant new peaks.
-
References
- Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC. (2022-02-23). Vertex AI Search.
-
BMS-466442 - Wikipedia. Wikipedia. Retrieved from [Link]
-
Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed. PubMed. Retrieved from [Link]
-
Pharmacological inhibitors of D‐amino acid transporters reduce synaptic... - ResearchGate. ResearchGate. Retrieved from [Link]
-
Long-Term Stability of Ethanol Solutions for Breath-Alcohol Tests - ResearchGate. ResearchGate. Retrieved from [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. PubMed. Retrieved from [Link]
-
Long-term stability of ethanol solutions for breath-alcohol tests - PubMed. PubMed. Retrieved from [Link]
-
SMALL MOLECULES - Captivate Bio. Captivate Bio. Retrieved from [Link]
-
Storage Stability of Simulator Ethanol Solutions for Vapor-Alcohol Control Tests in Breath-Alcohol Analysis - ResearchGate. ResearchGate. Retrieved from [Link]
-
Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Zenodo. Retrieved from [Link]
-
Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link. Retrieved from [Link]
-
Storage stability of simulator ethanol solutions for vapor-alcohol control tests in breath-alcohol analysis - PubMed. PubMed. Retrieved from [Link]
-
(PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. ResearchGate. Retrieved from [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed. PubMed. Retrieved from [Link]
-
The stability of aqueous ethanol solutions after 13 years storage[2] - ResearchGate. ResearchGate. Retrieved from [Link]
-
Protein degradation resources - Bristol Myers Squibb. Bristol Myers Squibb. Retrieved from [Link]
-
Pathways of degradation of buserelin by rat kidney membrane - PubMed. PubMed. Retrieved from [Link]
-
BCNU stability as a function of ethanol concentration and temperature - PubMed. PubMed. Retrieved from [Link]
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. captivatebio.com [captivatebio.com]
Technical Support Center: BMS-466442 Administration in Rodent Models
A Guide for Researchers and Drug Development Professionals
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for BMS-466442. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the administration of this potent asc-1 transporter inhibitor in rodent models. As a compound with known formulation challenges, a carefully considered administration strategy is paramount to achieving reliable and reproducible preclinical data. This guide is structured to help you navigate these challenges, from vehicle selection to procedural best practices.
PART 1: Core Concepts & Pre-Formulation Strategy
Initial Challenge: Why is BMS-466442 Considered Difficult for In Vivo Use?
A critical starting point is acknowledging a key piece of information from suppliers: BMS-466442 is often cited as being "unsuitable for in vivo studies". This is not due to a lack of efficacy, but rather significant formulation hurdles stemming from its physicochemical properties.
-
Poor Aqueous Solubility: The primary challenge is the compound's low solubility in aqueous, biocompatible vehicles. It is sparingly soluble in DMSO and only slightly soluble in acetonitrile[1]. Direct dissolution in saline or phosphate-buffered saline (PBS) is generally not feasible.
-
Vehicle-Induced Toxicity & Precipitation: While DMSO can dissolve the compound, high concentrations of DMSO are toxic to animals. When a concentrated DMSO stock is diluted into an aqueous buffer for injection, the compound can precipitate out of solution, leading to inaccurate dosing, poor bioavailability, and potential for embolism (if administered intravenously) or severe localized inflammation.
-
Direct CNS Administration: Published research has successfully used BMS-466442 in rodents via intracerebroventricular infusion[1]. This method bypasses the need for systemic bioavailability and its associated formulation challenges, delivering the compound directly to the central nervous system. This further underscores the difficulty of achieving effective systemic exposure through conventional routes.
This guide focuses on strategies to overcome these limitations for systemic administration.
Physicochemical & Pharmacological Profile
A clear understanding of the compound's properties is the foundation of a successful experimental design.
| Property | Value | Source |
| Molecular Weight | 538.6 g/mol | [1] |
| Mechanism of Action | Potent and selective inhibitor of asc-1 (alanine-serine-cysteine transporter-1) | [2][3] |
| IC₅₀ | ~11-37 nM (assay dependent) | [1][2] |
| Solubility (DMSO) | 1-10 mg/mL (Sparingly soluble); up to 100 mM (53.86 mg/mL) | [1] |
| Solubility (Acetonitrile) | 0.1-1 mg/mL (Slightly soluble) | [1] |
Workflow for Vehicle Selection
The first step in any in vivo experiment with a challenging compound is to establish a stable and tolerable vehicle. The following workflow outlines a logical approach to this process.
Caption: Decision workflow for selecting a suitable vehicle for BMS-466442.
PART 2: Troubleshooting Vehicle Formulation
This section addresses the most common issue encountered with BMS-466442.
Q: My BMS-466442 precipitates when I dilute my DMSO stock with saline or PBS. What can I do?
A: This is an expected outcome due to the compound's hydrophobicity. The key is to use a co-solvent system that maintains solubility in a mixed aqueous environment.
Causality: DMSO is a powerful organic solvent, but it is miscible with water. When you add an aqueous buffer, you dramatically increase the polarity of the solvent mixture. A hydrophobic compound like BMS-466442, which was only stable in the non-polar DMSO environment, will crash out of solution. Co-solvents like polyethylene glycol (PEG), propylene glycol, or surfactants like Tween 80 act as "bridges," creating microenvironments that keep the compound dissolved.
Troubleshooting Protocol: Preparing a Co-Solvent Vehicle
This protocol describes the creation of a common vehicle system for poorly soluble compounds. Always prepare a small test batch first.
-
Step 1: Initial Dissolution. Dissolve the required amount of BMS-466442 powder in the minimum necessary volume of 100% DMSO. Gently vortex or sonicate if needed.
-
Step 2: Add Co-Solvent. To the DMSO-drug solution, add a co-solvent such as PEG400. A common starting ratio is 1:1 (DMSO:PEG400). Mix thoroughly until the solution is clear.
-
Step 3: Add Surfactant (Optional but Recommended). Add a surfactant like Tween 80. This further enhances stability. A common final concentration is 5-10% of the total volume.
-
Step 4: Slow Titration with Aqueous Buffer. This is the most critical step. Add sterile saline or PBS to the organic mixture dropwise while continuously vortexing. Rapid addition will cause precipitation. Bring the solution to the final required volume.
-
Step 5: Final Observation. Inspect the final formulation carefully for any cloudiness or particulate matter. Let it sit at room temperature for 30-60 minutes to ensure it remains stable.
Example Vehicle Formulation (adjust as needed):
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
PART 3: Alternative Administration Routes: Protocols & FAQs
Once a stable formulation is achieved, the choice of administration route is dictated by the experimental goals.
Oral Gavage (PO)
FAQ: When should I choose oral gavage? Oral gavage is chosen when you need to deliver a precise dose directly to the stomach, bypassing issues of palatability that might arise with in-feed or in-water administration.[4][5] It is useful for pharmacokinetic studies assessing oral bioavailability. However, be aware that the procedure can induce stress, potentially confounding behavioral or metabolic studies.[4][6]
Experimental Protocol: Oral Gavage in Mice
-
Preparation: Select a flexible-tipped or ball-tipped gavage needle appropriate for the size of the animal (e.g., 20-22G for an adult mouse). Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.
-
Insertion: Introduce the needle into the mouth, angling it slightly upwards along the roof of the mouth to bypass the trachea. Gently advance the needle down the esophagus. There should be no resistance.
-
Administration: Once at the predetermined depth, slowly administer the substance.
-
Withdrawal & Observation: Smoothly withdraw the needle and return the animal to its cage. Observe for any signs of respiratory distress (e.g., coughing, gasping), which could indicate accidental tracheal administration.[7][8]
Troubleshooting Guide: Oral Gavage
-
Q: The animal shows immediate signs of respiratory distress after dosing. What happened?
-
A: The formulation was likely administered into the trachea and lungs. This is a serious complication.[8][9] The animal should be humanely euthanized immediately. To prevent this, ensure the gavage needle is advanced gently and that the animal does not struggle or vocalize during insertion, which can open the trachea.
-
-
Q: My results have high inter-animal variability. Could the gavage procedure be the cause?
-
A: Yes. The stress of restraint and gavage can significantly impact physiological parameters and drug absorption.[4][6] Ensure all technicians are highly proficient and consistent in their technique. Consider habituating the animals to handling. For less stressful alternatives, explore voluntary administration in palatable gels or liquids if precise dosing is not the primary concern.[7][10]
-
Intraperitoneal Injection (IP)
FAQ: When should I choose IP injection? IP injection is often used as a proxy for IV administration in rodents. It offers rapid systemic absorption due to the large, vascularized surface area of the peritoneal cavity.[5][11] It is technically simpler than an IV injection. However, it carries a significant risk of misinjection and is not a route used in human medicine.[12]
Experimental Protocol: Intraperitoneal Injection in Mice
-
Preparation: Use a 25-27G needle. Ensure the injectate is sterile and close to physiological pH (~7.0) to avoid chemical peritonitis.[13][14]
-
Restraint: Restrain the mouse and tilt its head downwards, allowing the abdominal organs to shift cranially.
-
Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or major vessels.[14][15]
-
Insertion: Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently pull back on the plunger. If you see yellow fluid (urine), brown/green fluid (intestinal contents), or blood, withdraw the needle and re-inject at a different site with a fresh needle.[14]
-
Administration: If aspiration is clear, inject the substance smoothly.
-
Withdrawal & Observation: Remove the needle and monitor the animal for signs of pain or distress.
Troubleshooting Guide: IP Injection
-
Q: The mouse is showing signs of pain (writhing, abdominal pressing) after injection. What could be the cause?
-
A: This can be caused by several factors: 1) Irritating Vehicle: High concentrations of DMSO or a non-physiological pH can cause significant pain and inflammation.[16] 2) Organ Puncture: Inadvertent injection into an organ can cause severe pain and internal bleeding.[17][18] 3) Peritonitis: Injection of a non-sterile substance or puncture of the intestine can lead to a serious infection of the peritoneal cavity.[17][18] Review your vehicle formulation and injection technique.
-
-
Q: How can I be sure my IP injections are successful?
-
A: IP injection has a surprisingly high rate of failure, with misinjection into the subcutaneous space or abdominal organs being common.[12][14] For technique validation, a pilot study can be performed where a small volume of a sterile dye (e.g., Evan's Blue) is injected. A post-mortem examination can then visually confirm correct placement within the peritoneal cavity.
-
Subcutaneous Injection (SC)
FAQ: When should I choose SC injection? SC injection provides a slower, more sustained absorption of a compound compared to IP or IV routes.[19] It is useful for compounds that may be irritating if given IP, or for studies requiring less rapid peak concentrations. It is also one of the least stressful injection methods for the animal.
Experimental Protocol: Subcutaneous Injection in Mice
-
Preparation: Use a 25-30G needle.[20]
-
Restraint: Manually restrain the mouse on a solid surface.
-
Injection Site: Grasp the loose skin over the back of the neck/shoulders (the "scruff") to form a tent.
-
Insertion: Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to pass through to the other side.
-
Aspiration: Pull back the plunger to ensure you have not entered a blood vessel.
-
Administration: Inject the substance. A small bleb or lump will form under the skin, which is normal.
-
Withdrawal & Observation: Remove the needle and gently massage the area to aid dispersal. Observe for any leakage from the injection site.
Troubleshooting Guide: SC Injection
-
Q: A persistent lump or sterile abscess has formed at the injection site. Why?
-
A: This is often a local reaction to the injected substance or vehicle, especially if it is oily, viscous, or irritating.[21] The body may be "walling off" the irritant, leading to a granuloma. This can severely impact the absorption and bioavailability of the compound. If this occurs, the vehicle must be reformulated.
-
-
Q: The animal is scratching excessively at the injection site, and there is inflammation or skin necrosis.
-
A: This indicates a severe local reaction. The formulation is not biocompatible for this route. Repeated injections of irritating substances can cause chronic inflammation and self-trauma.[21] Discontinue use and reformulate. Using a less irritating vehicle or reducing the concentration may be necessary.
-
Intravenous Injection (IV)
FAQ: When should I choose IV injection? IV injection is the gold standard for achieving 100% bioavailability and immediate systemic distribution.[22] It is essential for many pharmacokinetic studies and for compounds that are poorly absorbed or heavily metabolized via other routes. It is, however, the most technically challenging route in rodents.
Experimental Protocol: Intravenous Injection (Tail Vein) in Mice
-
Preparation: Use a 27-30G needle. The formulation MUST be a clear, particle-free solution. Viscous solutions or suspensions cannot be given intravenously.
-
Restraint & Dilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Insertion: Position the needle, bevel up, nearly parallel to the vein. Gently insert the needle into the vein. A "flash" of blood in the needle hub may indicate successful entry.
-
Administration: Inject the substance slowly and smoothly. If you see a bleb form under the skin or feel significant resistance, the needle is not in the vein.
-
Withdrawal & Pressure: Remove the needle and apply gentle pressure to the site to prevent bleeding.
-
Observation: Monitor the animal for any adverse reactions.
Troubleshooting Guide: IV Injection
-
Q: The tail became swollen and discolored during or after the injection. What should I do?
-
A: This is caused by extravasation—the leakage of the injectate into the perivascular tissue.[23] If the formulation is irritating, this can lead to severe inflammation and tissue necrosis. Stop the injection immediately. There is no direct remedy, but the animal should be monitored closely for pain and tissue damage. Improving injection technique is the only preventative measure.
-
-
Q: I am having great difficulty consistently hitting the tail vein.
-
A: This is a common challenge requiring practice. Ensure the tail is adequately warmed to make the veins visible and accessible.[15] Use a new, sharp needle for every animal. Proper restraint and good lighting are critical.
-
Troubleshooting Workflow for Post-Administration Complications
Caption: A troubleshooting flowchart for common adverse events after substance administration.
PART 4: Summary & Reference Data
Comparison of Common Administration Routes
| Route | Speed of Onset | Typical Bioavailability | Max Volume (Mouse) | Pros | Cons / Common Risks |
| Oral (PO) | Slow | Variable, subject to first-pass metabolism | ~10 mL/kg | Precise dosing, relevant for oral drug development | Stress, risk of tracheal administration, esophageal trauma[6][7][8] |
| Intraperitoneal (IP) | Fast | High, but variable | ~10 mL/kg | Rapid absorption, technically easier than IV | High risk of misinjection, organ puncture, peritonitis, vehicle irritation[12][14][17] |
| Subcutaneous (SC) | Slow to Moderate | Good, often sustained | ~5-10 mL/kg | Low stress, suitable for suspensions, sustained release | Slow absorption, local tissue reaction/inflammation, depot formation[21] |
| Intravenous (IV) | Immediate | 100% (by definition) | ~5 mL/kg (bolus) | Complete bioavailability, rapid effect | Technically difficult, risk of extravasation, requires particle-free solution[23] |
Recommended Needle Sizes & Maximum Volumes
| Species | Route | Needle Gauge | Max Volume per Site |
| Mouse | IP | 25-27G | 10 mL/kg |
| SC | 25-30G | 5-10 mL/kg | |
| IV | 27-30G | 5 mL/kg | |
| PO | 20-22G (gavage) | 10 mL/kg | |
| Rat | IP | 23-25G | 10 mL/kg |
| SC | 23-25G | 5 mL/kg | |
| IV | 25-27G | 5 mL/kg | |
| PO | 16-18G (gavage) | 5-10 mL/kg |
Note: These are general guidelines. Always consult your institution's IACUC protocols. Volumes should be kept as low as possible.[14][17][24][25]
References
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University. [Link]
-
Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. [Link]
-
Oral Gavage in the Rat. (n.d.). Research Animal Training. [Link]
-
Brown, A. P., Dinger, N., & Levine, B. S. (2016). Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized. Journal of the American Association for Laboratory Animal Science, 55(1), 69–75. [Link]
-
Beale, K. E., Whylings, J., & Johnson, A. (2018). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 57(3), 282–288. [Link]
-
Routes of Administration. (n.d.). The Laboratory Mouse, 2nd Edition. [Link]
-
Routes Of Drug Administration. (n.d.). SlideShare. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2022). Boston University Office of Research. [Link]
-
St. A. Le-Cef, G. (2015). Implications of experimental technique for analysis and interpretation of data from animal experiments: Outliers and increased variability resulting from failure of intraperitoneal injection procedures. ResearchGate. [Link]
-
How to Administer a Substance to a Mouse? (2024). TransCure bioServices. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Arizona Research, Innovation & Impact. [Link]
-
Trabanco, A. A., Lavreysen, H., Pardo, L., & Tresadern, G. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 10(4), 1916–1920. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. [Link]
-
Subcutaneous Injections in Adult Rats SOP. (n.d.). UBC Animal Care Committee. [Link]
-
EdU in vivo (mouse) troubleshooting? (2016). ResearchGate. [Link]
-
In Vivo Testing in Mice: Principles, Applications, and Challenges. (2024). ResearchGate. [Link]
-
Complications with IP injections in mice? (2020). ResearchGate. [Link]
-
SOP 10.8 - Gavage Techniques in Small Animals (Rat). (n.d.). Queen's University. [Link]
-
Taylor-Just, C., Cannon, C. Z., & Tynes, R. (2018). Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior. BMC Veterinary Research, 14(1), 28. [Link]
-
Intravenous Tail Vein Injections. (n.d.). University of Notre Dame Institutional Animal Care and Use Committee. [Link]
-
Confounding Effects of Gavage in Mice: Impaired Respiratory Structure and Function. (2017). American Journal of Respiratory Cell and Molecular Biology, 56(2), 276–278. [Link]
-
Guénette, S. A., Beaudry, F., Marier, J. F., & Vachon, P. (2006). Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents. Journal of the American Association for Laboratory Animal Science, 45(4), 8–13. [Link]
-
Rodent Subcutaneous (SQ/SC) Administration. (n.d.). University of Arizona University Animal Care. [Link]
-
Ward, J. M., & Rehg, J. E. (2014). Rodent Immunohistochemistry: Pitfalls and Troubleshooting. Veterinary Pathology, 51(1), 88–101. [Link]
-
Position Statement on Intraperitoneal Injections in Rodents. (2019). University of Wollongong Australia. [Link]
-
Guide to Behavioral Testing in Mice and Rats. (2020). Amuza Inc. [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (2021).
-
Troubleshooting table. (n.d.). ResearchGate. [Link]
-
Routes of Administration in Rats and Mice. (2020). YouTube. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 8. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 9. atsjournals.org [atsjournals.org]
- 10. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. documents.uow.edu.au [documents.uow.edu.au]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.uky.edu [research.uky.edu]
- 16. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. uac.arizona.edu [uac.arizona.edu]
- 21. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptsimlab.com [rjptsimlab.com]
- 23. depts.ttu.edu [depts.ttu.edu]
- 24. az.research.umich.edu [az.research.umich.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: BMS-466442 Potency Standardization
Topic: Minimizing Batch-to-Batch Variability in BMS-466442
Target: Alanine-Serine-Cysteine Transporter 1 (Asc-1/SLC7A10) Inhibitor
Introduction: The Hidden Sources of Variability
BMS-466442 is a potent, selective inhibitor of Asc-1 (SLC7A10) , a transporter critical for regulating synaptic D-serine and glycine levels (NMDA receptor co-agonists) and adipocyte thermogenesis.
In our technical experience, "batch-to-batch variability" with BMS-466442 is rarely due to synthesis errors by the vendor. Instead, it is almost exclusively caused by inconsistent molarity calculations due to hydration states and improper solubilization protocols that lead to silent precipitation.
This guide provides a self-validating framework to ensure that 10 nM in Experiment A is identical to 10 nM in Experiment B.
Module 1: Chemical Integrity & Stock Preparation
The Critical Failure Point: BMS-466442 is often supplied as a solid that can vary in hydration levels between manufacturing lots. Using the generic anhydrous molecular weight (538.6 g/mol ) for all batches will introduce a systematic concentration error of 5–15%.
Protocol 1: The "Specific Weight" Correction
Objective: Eliminate concentration errors derived from crystal hydration.
-
Locate the Batch MW: Do not use the generic MW printed on the bottle label. You must check the specific Certificate of Analysis (CoA) for your specific lot number.
-
Example: Batch 1 MW = 538.6 (Anhydrous). Batch 2 MW = 556.6 (Monohydrate).
-
-
Calculate Adjusted Mass:
Protocol 2: The "Nucleation-Free" Solubilization
Objective: Prevent "crash-out" (micro-precipitation) upon dilution.
BMS-466442 is hydrophobic. If you introduce it to aqueous media too quickly, it forms invisible micro-crystals that reduce effective potency.
-
Primary Solvent: Dissolve powder in 100% DMSO to create a high-concentration Master Stock (e.g., 10 mM or 50 mM).
-
Note: Vortex for 60 seconds. Inspect under light. The solution must be perfectly clear.
-
-
Aliquot Strategy: Store in single-use aliquots at -20°C. Do not freeze-thaw more than 3 times.
-
The "Intermediate" Step (Crucial):
-
Wrong: Adding 1 µL of 10 mM DMSO stock directly to 10 mL of media (1:10,000 dilution shock).
-
Right: Perform a serial dilution in DMSO first to reach 1000x the final concentration, then dilute 1:1000 into the media. This reduces the kinetic energy barrier to solvation.
-
Workflow Visualization: Correct Handling
Figure 1: Critical workflow for correcting molecular weight variations and preventing precipitation shock.
Module 2: Biological Validation (Asc-1 Specific)
The "Silent" Variable: Potency variability often stems from the biological system, not the drug. BMS-466442 inhibits Asc-1.[1][2][3][4][5][6] If your cell line has downregulated Asc-1 (common in high-passage HEK293 or improperly differentiated neurons), the drug will appear to have lost potency.
Protocol 3: The Functional Uptake Assay (Self-Validation)
Objective: Confirm drug activity independent of downstream signaling.
Do not rely solely on phenotypic endpoints (e.g., NMDA receptor currents) which can be affected by other factors. Use a direct uptake assay.
-
Tracer: Use [³H]-D-Serine or [³H]-Glycine.
-
Buffer Control: Asc-1 is a Na⁺-independent transporter.
-
Validation Step: Perform the assay in Na⁺-free buffer (Choline-Cl replacement). If uptake persists, it is Asc-1 mediated. If uptake vanishes, you are measuring Na⁺-dependent transporters (like ASCT1/2), and BMS-466442 will not work.
-
-
Potency Standard:
-
IC50 Expectation: ~10–40 nM in Asc-1 expressing cells (e.g., HEK-Asc1).
-
Shift Warning: If IC50 shifts to >1 µM, you are likely observing off-target inhibition of LAT2 or ASCT2.
-
Mechanism of Action Diagram
Figure 2: BMS-466442 targets the Asc-1 transporter, modulating synaptic D-Serine levels and NMDA receptor activity.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Potency Drop (10x shift) | Hydration Error: Stock calculated using anhydrous MW (538.6) but batch was hydrated. | Check CoA. Recalculate molarity. |
| Potency Drop (Complete) | Wrong Transporter: Cells are expressing Na⁺-dependent transporters (ASCT) instead of Asc-1. | Verify Asc-1 expression via Western Blot. Repeat uptake assay in Na⁺-free buffer. |
| Precipitate in Media | Dilution Shock: Added high-conc DMSO stock directly to cold media. | Dilute intermediate stock in DMSO first. Warm media to 37°C before adding drug. |
| High Variability (n=3) | Washing Artifacts: Asc-1 is an exchanger. Aggressive washing can deplete intracellular pools. | Use rapid, gentle washes with ice-cold buffer during uptake assays. |
Frequently Asked Questions
Q: Can I use BMS-466442 for in vivo studies? A: Caution is advised. While BMS-466442 is highly potent in vitro, it has poor pharmacokinetic properties (rapid clearance and limited blood-brain barrier penetration in some models). For in vivo work, verify brain exposure levels via LC-MS before assuming behavioral effects are target-mediated.
Q: Is the compound light-sensitive? A: The indole moiety can be sensitive to UV light oxidation over long periods. Store solid and DMSO stocks in amber vials or wrapped in foil.
Q: My IC50 is 400 nM, but the paper says 11 nM. Why? A: This is likely due to Assay Conditions . The 11–20 nM values are typically derived from Asc-1 overexpressing HEK cells or primary neuronal cultures in specific buffers. In synaptosomes or high-serum conditions, protein binding and competitive transport can shift the apparent IC50.
References
-
Torrecillas, I. R., et al. (2019). "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442."[1][5][6] ACS Chemical Neuroscience, 10(5), 2510–2517.[1][5][6] [5][6]
-
Brown, J. M., et al. (2014). "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)."[1] Journal of Neurochemistry, 129(2), 275–283.[1]
-
Tocris Bioscience. "BMS 466442 Technical Data Sheet." (Highlighting batch-specific hydration warnings).
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BMS-466442 Selectivity for ASCT2 and LAT2 Transporters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological tool compounds, the precision of a molecule's interaction with its intended target, to the exclusion of others, is paramount. This guide provides an in-depth comparative analysis of the selectivity profile of BMS-466442, a potent inhibitor of the alanine-serine-cysteine-1 (asc-1) transporter, against two other key amino acid transporters: ASCT2 (Alanine-Serine-Cysteine Transporter 2) and LAT2 (L-type Amino Acid Transporter 2). Understanding this selectivity is critical for the accurate interpretation of experimental results and for the advancement of research in areas where these transporters play a crucial role.
The Biological Significance of asc-1, ASCT2, and LAT2
The transporters asc-1 (SLC7A10), ASCT2 (SLC1A5), and LAT2 (SLC7A8) are all involved in the transport of neutral amino acids across cell membranes, yet they exhibit distinct substrate specificities, tissue distribution, and physiological roles.
-
asc-1: Primarily found in the brain, asc-1 mediates the transport of small neutral amino acids, including D-serine, a crucial co-agonist of the NMDA receptor.[1] Its inhibition is a key strategy for modulating NMDA receptor activity, with potential therapeutic implications in neurological and psychiatric disorders like schizophrenia.[1][2]
-
ASCT2: This transporter is a major conduit for glutamine uptake in many cell types and is often overexpressed in cancer cells to meet their high metabolic demands.[3] As such, ASCT2 has emerged as a significant target in oncology research.[3]
-
LAT2: With a broad substrate specificity for neutral amino acids, LAT2 is ubiquitously expressed and plays a role in the transepithelial transport of amino acids in tissues like the kidney and intestine.[4][5] It functions in the basolateral membrane of absorptive epithelia, contributing to amino acid reabsorption.[4][5]
BMS-466442: A Highly Selective asc-1 Inhibitor
BMS-466442 has been identified as a potent and highly selective inhibitor of the asc-1 transporter.[2] This selectivity is a critical attribute, as off-target inhibition of other transporters like ASCT2 or LAT2 could lead to confounding experimental results and potential toxicity.
Quantitative Selectivity Profile
The following table summarizes the inhibitory potency of BMS-466442 against its primary target, asc-1, and its comparative lack of activity against ASCT2 and LAT2.
| Target Transporter | IC50 Value | Fold Selectivity vs. ASCT2 & LAT2 | Source |
| asc-1 | 20 nM (rat primary cortical cultures) | >1000-fold | |
| 37 nM (HEK cells expressing asc-1) | >1000-fold | ||
| 11 nM | Not specified | [2] | |
| 36.8 nM (HEK293 cells expressing asc-1) | >270-fold (based on >10 µM for others) | [6] | |
| ASCT2 | >10 µM | - | [6] |
| LAT2 | >10 µM | - | [6] |
As the data clearly indicates, BMS-466442 exhibits a remarkable selectivity for asc-1, with reported IC50 values in the low nanomolar range.[2][6] In stark contrast, its inhibitory activity against both ASCT2 and LAT2 is negligible, with IC50 values greater than 10 µM.[6] This represents a selectivity window of over 1000-fold, underscoring the compound's utility as a specific pharmacological probe for studying asc-1 function. Furthermore, BMS-466442 has been shown to be selective against a broader panel of over 40 other transporters, with IC50 values for these off-targets also exceeding 10 µM.[6]
Visualizing the Selectivity Profile
The following diagram illustrates the distinct inhibitory potency of BMS-466442 on its intended target, asc-1, versus its minimal impact on ASCT2 and LAT2.
Caption: BMS-466442's high-affinity inhibition of asc-1 versus other transporters.
Experimental Methodologies for Determining Transporter Selectivity
The high degree of confidence in the selectivity profile of BMS-466442 is a result of rigorous experimental testing. The standard methodology for assessing the inhibitory activity of a compound against a specific transporter involves a substrate uptake assay.
Step-by-Step Protocol for a Radi-labeled Substrate Uptake Assay
-
Cell Line Preparation: Utilize a host cell line (e.g., HEK293) that does not endogenously express the transporter of interest.
-
Transporter Expression: Transfect the host cells with a plasmid containing the cDNA for the target transporter (e.g., human asc-1, ASCT2, or LAT2). A stable cell line expressing the transporter is ideal for consistent results.
-
Cell Plating: Seed the transfected cells into a multi-well plate (e.g., 24- or 96-well) and allow them to adhere and grow to a suitable confluency.
-
Compound Incubation: Pre-incubate the cells with a range of concentrations of the test compound (BMS-466442) for a predetermined period. This allows the compound to bind to the transporter.
-
Substrate Addition: Add a radiolabeled substrate specific to the transporter being assayed (e.g., [³H]D-serine for asc-1). The concentration of the substrate should be near its Km value for the transporter to ensure sensitive detection of inhibition.
-
Uptake Termination: After a defined incubation period, rapidly terminate the uptake of the radiolabeled substrate by washing the cells with ice-cold buffer. This stops the transport process and removes any extracellular substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular contents. The amount of accumulated radiolabeled substrate is then quantified using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are normalized to control wells (no inhibitor). The normalized data are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
The causality behind this experimental design is straightforward: a potent and selective inhibitor will significantly reduce the uptake of the radiolabeled substrate in cells expressing the target transporter, even at low concentrations. Conversely, in cells expressing off-target transporters, high concentrations of the inhibitor will be required to elicit a similar reduction in substrate uptake, if any.
Conclusion
The available data unequivocally demonstrates that BMS-466442 is a highly selective inhibitor of the asc-1 transporter, exhibiting a selectivity margin of over 1000-fold against both ASCT2 and LAT2. This makes BMS-466442 an invaluable tool for researchers investigating the physiological and pathophysiological roles of asc-1, particularly in the central nervous system. Its negligible activity at ASCT2 and LAT2 ensures that experimental findings can be confidently attributed to the specific inhibition of asc-1, thereby enhancing the scientific integrity of such studies.
References
-
Gu, L., et al. (2021). Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells. Cancer Cell International, 21(1), 353. [Link]
-
Biondiba, J., et al. (2022). Functional and Kinetic Comparison of Alanine Cysteine Serine Transporters ASCT1 and ASCT2. Biomolecules, 12(1), 113. [Link]
-
Yang, T., et al. (2020). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS Chemical Neuroscience, 11(21), 3589-3598. [Link]
-
Solvo Biotechnology. (n.d.). LAT2. Retrieved from Solvo Biotechnology website: [Link]
-
Pineda, M., et al. (1999). LAT2, a new basolateral 4F2hc/CD98-associated amino acid transporter of kidney and intestine. The Journal of biological chemistry, 274(28), 19745–19751. [Link]
-
Wikipedia. (n.d.). BMS-466442. Retrieved from Wikipedia: [Link]
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting ASCT2-mediated glutamine metabolism inhibits proliferation and promotes apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. LAT2, a new basolateral 4F2hc/CD98-associated amino acid transporter of kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
comparing BMS-466442 efficacy with L-4-chlorophenylglycine
Topic: Comparative Profiling of BMS-466442 vs. L-4-Chlorophenylglycine (L-4CPG) Content Type: Technical Comparison Guide Audience: Neuropharmacologists, Drug Discovery Scientists, and Synaptic Physiology Researchers.
Executive Summary: Precision vs. Polypharmacology
In the investigation of glutamatergic signaling and amino acid transport, BMS-466442 and L-4-chlorophenylglycine (L-4CPG) represent two distinct eras of pharmacological tooling.
-
BMS-466442 is the modern "gold standard" for studying the Asc-1 (SLC7A10) transporter. It is a highly potent, selective inhibitor used to isolate the neuronal regulation of extracellular D-serine and glycine, thereby modulating NMDA receptor (NMDAR) tone.
-
L-4CPG is a legacy compound with a "dirty" profile. Historically characterized as a Group I mGluR antagonist (mGluR1/5), it has been recently repurposed as an inhibitor of the glial transporter ASCT1 (SLC1A4) . Its dual action makes it a risky tool for pathway dissection unless used in carefully controlled knockout systems.
Verdict: Use BMS-466442 for precise interrogation of Asc-1-mediated D-serine release. Use L-4CPG only when specifically targeting ASCT1 (with mGluR controls) or when broad Group I mGluR blockade is the intended legacy application.
Part 1: Mechanistic Profiling & Quantitative Efficacy
The following table contrasts the binding profiles and functional potencies of both compounds. Note the orders-of-magnitude difference in potency and the divergence in primary targets.
| Feature | BMS-466442 | L-4-Chlorophenylglycine (L-4CPG) |
| Primary Target | Asc-1 (SLC7A10) Transporter | ASCT1 (SLC1A4) Transporter & mGluR1/5 |
| Mechanism of Action | Competitive Orthosteric Inhibitor | Competitive Antagonist (mGluR); Substrate Inhibitor (ASCT1) |
| Potency (IC50/Ki) | Asc-1 IC50: ~11 nM (Human) | ASCT1 IC50: ~25 µM mGluR1 IC50: 20–80 µM |
| Selectivity Profile | >100-fold selective over ASCT1, ASCT2, GlyT1, and mGluRs. | Non-selective. Hits mGluR1 > mGluR5, and ASCT1. |
| Physiological Effect | Increases extracellular D-Serine/Glycine; Potentiates NMDAR currents. | Blocks glial D-Serine/Alanine uptake; Dampens mGluR-mediated excitability. |
| BBB Permeability | High (Brain Penetrant) | Moderate to Low (often requires high systemic doses) |
Expert Insight: The "Dual Identity" of L-4CPG
While BMS-466442 was rationally designed for Asc-1, L-4CPG’s identity has shifted. For decades, it was cited as a Group I mGluR antagonist. However, recent studies (e.g., Foster et al., 2017; Tapanes et al., 2022) identified it as a selective inhibitor of ASCT1 (SLC1A4) among transporters. This creates a confounding variable: if you use L-4CPG to block mGluRs, you are likely also altering glial amino acid transport.
Part 2: Visualizing the Signaling Architecture
To understand where these compounds act, we must visualize the "Tripartite Synapse" where neurons and glia exchange D-serine and Glutamate.
Figure 1: Synaptic locus of action. BMS-466442 selectively targets neuronal Asc-1, while L-4CPG acts promiscuously on glial ASCT1 and neuronal mGluRs.
Part 3: Validated Experimental Protocol
To compare the efficacy of these compounds, a Radiolabeled [³H]-D-Serine Uptake Assay is the industry standard. This protocol validates the transporter-specific inhibition.
Objective: Determine the IC50 of BMS-466442 vs. L-4CPG on D-serine transport in synaptosomes or transfected HEK293 cells.
Phase 1: Preparation (Self-Validating Step)
-
Cell System: Use HEK293 cells transiently transfected with human SLC7A10 (Asc-1) or SLC1A4 (ASCT1).
-
Control: Non-transfected HEK293 cells (to subtract background non-specific uptake).
-
-
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer.
-
Validation: Ensure pH is exactly 7.4. Sodium-free buffer (choline substituted) should be used for Asc-1 validation (as Asc-1 is Na+-independent), whereas ASCT1 is Na+-dependent.
-
Phase 2: The Uptake Workflow
-
Equilibration: Wash cells 2x with KRH buffer. Pre-incubate for 10 min at 37°C.
-
Drug Application:
-
Group A (BMS): Add BMS-466442 (Concentration range: 0.1 nM – 1 µM).
-
Group B (L-4CPG): Add L-4CPG (Concentration range: 1 µM – 1 mM).
-
Note: L-4CPG requires much higher concentrations due to lower potency.
-
-
Substrate Addition: Add [³H]-D-Serine (final conc. 50 nM) + unlabeled D-Serine (1 µM) to initiate transport.
-
Incubation: Incubate for 6 minutes at 37°C.
-
Why 6 mins? Uptake is linear in this window. Longer times risk equilibrium artifacts.
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport instantly).
-
Lysis & Counting: Lyse cells in 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.
Phase 3: Data Analysis
-
Calculate Specific Uptake: (Total Uptake) - (Non-specific Uptake in wild-type cells).
-
Curve Fitting: Fit data to a non-linear regression (Sigmoidal dose-response) to derive IC50.
-
Expected Result: BMS-466442 should fully inhibit Asc-1 mediated uptake at <100 nM. L-4CPG should show minimal effect on Asc-1 below 100 µM but significant inhibition of ASCT1.
Part 4: References
-
Brown, D. et al. (2014). Inhibition of the alanine-serine-cysteine-1 transporter (Asc-1) by BMS-466442.ACS Chemical Neuroscience , 10(5), 2510-2517.[1]
-
Source of BMS-466442 IC50 and selectivity data.
-
-
Foster, A. C. et al. (2017). L-4-Chlorophenylglycine is a selective inhibitor of the alanine-serine-cysteine transporter 1 (ASCT1/SLC1A4).Neuropharmacology , 123, 46-55.
-
Establishes L-4CPG as an ASCT1 inhibitor.
-
-
Tapanes, S. A. et al. (2022). Inhibition of glial D-serine release rescues synaptic damage after brain injury.[2]Glia , 70(6), 1133-1152.
-
Direct comparison of BMS-466442 and L-4CPG in a TBI model.
-
-
Kingston, A. E. et al. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes.Neuropharmacology , 34(8), 887-894.
-
Historical data on L-4CPG mGluR antagonism.
-
Sources
A Researcher's Guide to Amino Acid Transporter Inhibition: A Comparative Analysis of BMS-466442 and Broad-Spectrum Inhibitors
Introduction: The Critical Role of Amino Acid Transporters in Cellular Function and Disease
Amino acid transporters (AATs) are a diverse family of membrane proteins essential for cellular life. They meticulously control the flux of amino acids across cell membranes, a process fundamental to protein synthesis, energy metabolism, neurotransmission, and cellular signaling. The dysregulation of AATs is increasingly recognized as a hallmark of various pathologies, including cancer, neurological disorders, and metabolic diseases. This has positioned them as highly attractive targets for therapeutic intervention.
The landscape of AAT inhibitors can be broadly categorized into two classes: highly selective agents that target a single transporter with high affinity, and broad-spectrum inhibitors that interact with multiple transporters. This guide provides an in-depth comparison between BMS-466442, a paradigm of selective inhibition, and a class of broad-spectrum inhibitors. Our goal is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the appropriate tool for their experimental needs, grounded in objective performance data and validated methodologies.
BMS-466442: A High-Precision Tool for Probing ASC-1 Function
BMS-466442 has emerged as a powerful research tool due to its potent and highly selective inhibition of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10.[1][2]
Mechanism of Action and Molecular Interaction
BMS-466442 functions as a competitive inhibitor that directly occupies the substrate-binding site (the orthosteric site) of the ASC-1 transporter.[3][4] Computational modeling and site-directed mutagenesis studies have confirmed that its binding blocks the conformational changes in transmembrane helices that are necessary for the transport cycle, effectively shutting down the transporter's function.[3]
This targeted action has profound implications in the central nervous system. ASC-1 is a key transporter of neutral amino acids, including the N-methyl-D-aspartate (NMDA) receptor co-agonists D-serine and glycine. By inhibiting ASC-1, BMS-466442 indirectly increases the extracellular concentrations of these co-agonists, leading to enhanced NMDA receptor activation.[1] This mechanism has made it a valuable compound for investigating synaptic plasticity and its potential role in treating conditions like schizophrenia.[1][2]
Selectivity and Potency: The Hallmarks of BMS-466442
The defining characteristic of BMS-466442 is its exceptional selectivity. It inhibits ASC-1 at nanomolar concentrations while showing negligible activity against a wide panel of other transporters, receptors, and ion channels.[5] This precision is critical for experimental clarity, allowing researchers to attribute observed biological effects directly to the inhibition of ASC-1 with a high degree of confidence.
| Parameter | Value | System | Reference |
| IC₅₀ for ASC-1 | 11 nM | N/A | [2] |
| IC₅₀ for ASC-1 | 36.8 nM | HEK293 cells expressing ASC-1 | [5] |
| IC₅₀ for ASC-1 | 19.7 ± 6.7 nM | Primary cultures | [2] |
| IC₅₀ for [³H]D-serine uptake | 400 nM | Rat brain synaptosomes | [2] |
| Selectivity | >10 µM (IC₅₀) | Over 40 other transporters | [5] |
Broad-Spectrum Amino Acid Transporter Inhibitors: The Versatile Probes
In contrast to the targeted action of BMS-466442, broad-spectrum inhibitors affect multiple amino acid transporters. While this lack of specificity can complicate data interpretation, these compounds are invaluable for initial screening studies to determine if a biological process is dependent on the general transport of amino acids.
Key Examples of Broad-Spectrum Inhibitors
-
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): BCH is a classic, widely used inhibitor of the L-type amino acid transport system (System L), which includes LAT1 (SLC7A5), LAT2, LAT3, and LAT4.[6][7] It acts as a competitive inhibitor.[7] However, its utility is limited by low affinity, often requiring millimolar concentrations to achieve significant inhibition, which increases the risk of off-target effects.[6] Despite this, it remains a standard tool for inducing apoptosis and suppressing growth in cancer cells by blocking the uptake of essential amino acids.[6][8]
-
GPNA (L-γ-glutamyl-p-nitroanilide): Initially known as a substrate for γ-glutamyltransferase, GPNA is also an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2, or SLC1A5).[7][9] Its utility as a specific probe is limited because it also inhibits other Na+-dependent carriers like the SNAT family and the Na+-independent transporters LAT1 and LAT2.[7] Its potency is relatively low, with IC₅₀ values in the high micromolar range.[7][10]
-
V-9302: V-9302 is a more modern and potent competitive inhibitor of ASCT2 (SLC1A5).[10][11] It represents a significant improvement over GPNA, with an IC₅₀ for glutamine uptake in the single-digit micromolar range.[7][11] However, it is not perfectly selective and has been shown to block other transporters, including SNAT2 and LAT1, at higher concentrations.[7] Its primary application is in cancer research, where it targets the glutamine addiction of tumor cells to induce cell death and oxidative stress.[10]
Head-to-Head Comparison: Choosing the Right Inhibitor
The choice between a selective inhibitor like BMS-466442 and a broad-spectrum agent depends entirely on the research question.
| Feature | BMS-466442 | BCH | GPNA | V-9302 |
| Primary Target(s) | ASC-1 (SLC7A10) | System L (LAT1-4) | ASCT2 (SLC1A5) | ASCT2 (SLC1A5) |
| Known Off-Targets | Minimal (>40 transporters tested)[5] | N/A (inherently non-selective) | SNAT family, LAT1/2[7] | SNAT2, LAT1[7] |
| Potency (IC₅₀) | 11 - 37 nM[2][5] | >10 mM for antiproliferative effects[6] | ~250 µM[7] | ~9.6 µM[7][11] |
| Mechanism | Competitive[3] | Competitive[7] | Competitive | Competitive[10] |
| Primary Research Area | Neuroscience, Schizophrenia[1][2] | Cancer Biology, Metabolism[6] | Cancer Biology, Glutamine Metabolism[9] | Cancer Biology, Glutamine Addiction[10] |
Causality Behind Experimental Choices
-
To Isolate the Role of a Single Transporter: When the goal is to specifically interrogate the function of ASC-1, BMS-466442 is the unequivocal choice. Its high potency and selectivity ensure that the experimental results can be confidently linked to the inhibition of this single transporter.
-
To Probe General Amino Acid Dependency: If the initial hypothesis is that a cell type or process (e.g., tumor growth) relies heavily on the uptake of a class of amino acids (e.g., large neutral amino acids or glutamine), a broad-spectrum inhibitor can be a useful first-pass tool. For example, observing an effect with BCH would suggest a dependency on System L transporters, justifying further experiments with more selective LAT1 inhibitors like JPH203.[6][12] Similarly, an effect with V-9302 would point towards a critical role for glutamine transport via ASCT2.[10]
Visualizing the Downstream Consequences of Inhibition
The distinct targets of these inhibitors lead to vastly different cellular outcomes. BMS-466442 primarily modulates neurotransmission, while broad-spectrum inhibitors targeting LAT1 and ASCT2 disrupt core metabolic and signaling pathways essential for cell growth.
Caption: Contrasting signaling pathways affected by selective vs. broad-spectrum AAT inhibitors.
Experimental Protocol: A Self-Validating System for IC₅₀ Determination
To objectively compare the potency of these inhibitors, a standardized radiolabeled substrate uptake assay is essential. This protocol provides a robust framework for determining the half-maximal inhibitory concentration (IC₅₀).
Protocol: In Vitro Radiolabeled Amino Acid Uptake Inhibition Assay
1. Objective: To quantify the potency (IC₅₀) of a test compound (e.g., BMS-466442) in inhibiting a specific amino acid transporter (e.g., ASC-1).
2. Materials:
-
Cells: HEK293 cells stably expressing the human transporter of interest (e.g., hASC-1).
-
Radiolabeled Substrate: e.g., [³H]D-Serine for ASC-1.
-
Buffers:
-
Uptake Buffer: Hanks’ Balanced Salt Solution (HBSS) or a similar physiological salt solution, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
-
Test Compounds: BMS-466442, BCH, etc., dissolved in a suitable vehicle (e.g., DMSO).
-
Scintillation Cocktail and Scintillation Counter .
-
96-well cell culture plates.
3. Step-by-Step Methodology:
-
Cell Seeding: Plate the transporter-expressing cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay. Culture overnight.
-
Causality: A confluent monolayer ensures consistent cell numbers per well, reducing variability in uptake measurements.
-
-
Preparation of Solutions: Prepare serial dilutions of the inhibitor in Uptake Buffer. Include a vehicle-only control (0% inhibition) and a control with a saturating concentration of a known potent inhibitor (100% inhibition).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of room temperature Uptake Buffer.
-
Add 50 µL of the inhibitor dilutions (or controls) to the appropriate wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Causality: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate, ensuring a more accurate measurement of inhibition.
-
-
Substrate Uptake:
-
Add 50 µL of Uptake Buffer containing the radiolabeled substrate (e.g., [³H]D-Serine at a final concentration near its Kₘ value) to all wells to initiate the uptake.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake for the specific transporter.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the solution.
-
Immediately wash the cells three times with 150 µL of ice-cold Wash Buffer.
-
Causality: Using ice-cold buffer is critical. It instantly stops all transport processes and washes away any unbound extracellular radiolabel without causing leakage of the intracellular label.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values by subtracting the background CPM from the 100% inhibition control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the IC₅₀ of an amino acid transporter inhibitor.
Conclusion and Future Directions
The selection of an amino acid transporter inhibitor is a critical decision in experimental design. BMS-466442 stands out as a highly potent and selective tool, ideal for dissecting the specific physiological and pathological roles of the ASC-1 transporter with minimal confounding variables. In contrast, broad-spectrum inhibitors like BCH and V-9302 serve as valuable, albeit less precise, instruments for probing the general dependence of biological systems on amino acid transport. Their use necessitates careful validation and is often a precursor to more targeted studies.
The development of novel inhibitors continues to push the boundaries of selectivity and potency. The ultimate goal is to build a comprehensive chemical toolbox that allows for the precise modulation of individual transporters, paving the way for a deeper understanding of their function and the development of next-generation therapeutics for a host of challenging diseases.
References
-
Title: BMS-466442 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Inhibition of glial D‐serine release rescues synaptic damage after brain injury Source: PMC URL: [Link]
-
Title: Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 Source: PubMed URL: [Link]
-
Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods Source: PMC URL: [Link]
-
Title: The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism Source: NIH URL: [Link]
-
Title: Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models Source: PMC URL: [Link]
-
Title: Targeting SLC1A5-mediated glutamine dependence in non-small cell lung cancer Source: NIH URL: [Link]
-
Title: Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives Source: MDPI URL: [Link]
-
Title: The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta Source: PubMed URL: [Link]
Sources
- 1. BMS-466442 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives [mdpi.com]
- 9. Targeting SLC1A5-mediated glutamine dependence in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMS-466442 Target Engagement: A Comparative Guide Using Site-Directed Mutagenesis
In the landscape of contemporary drug discovery, unequivocally demonstrating that a compound engages its intended molecular target within a cellular context is a cornerstone of preclinical validation.[1] This guide provides an in-depth technical comparison of methodologies for validating the target engagement of BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter-1 (ASC-1).[2][3][4] Central to this guide is the robust and precise technique of site-directed mutagenesis, which has been successfully employed to confirm the direct interaction of BMS-466442 with ASC-1.[5][6]
Introduction: The Criticality of Target Engagement
The journey of a therapeutic candidate from discovery to clinical application is fraught with challenges, a significant portion of which stem from a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is the ambiguity surrounding whether a compound truly interacts with its intended target in a complex biological system.[1] Therefore, rigorous target engagement studies are not merely a confirmatory step but a critical juncture in the decision-making process of drug development.
BMS-466442 has been identified as a selective inhibitor of ASC-1 (also known as SLC7A10), a transporter implicated in various neurological processes.[2][5][6] It demonstrates potent inhibition of ASC-1 activity in both recombinant cell lines and primary cortical cultures, with IC50 values in the nanomolar range.[4][7] The compound's selectivity is highlighted by its significantly lower affinity for other transporters.[3][4] While biochemical and cellular assays provide strong evidence of its inhibitory action, direct validation of its binding to ASC-1 is paramount.
The Power of Precision: Site-Directed Mutagenesis for Target Validation
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted changes to a DNA sequence.[8][9][10] In the context of drug-target validation, this method allows for the modification of amino acid residues within the putative binding site of a target protein.[8] The underlying principle is that if a compound directly binds to a specific residue or set of residues, mutating those amino acids should alter the compound's binding affinity or inhibitory activity. A significant shift in potency, or complete loss thereof, upon mutation provides compelling evidence of direct target engagement.
This approach offers a high degree of precision, allowing researchers to dissect the molecular interactions between a drug and its target at the amino acid level.[11] For BMS-466442, researchers have successfully utilized site-directed mutagenesis to confirm its direct interaction with ASC-1, localizing the binding site to a region between transmembrane helices 6 and 10.[5][6]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the key steps involved in validating BMS-466442 target engagement using site-directed mutagenesis.
Caption: Workflow for validating target engagement using site-directed mutagenesis.
Detailed Protocol:
-
Primer Design: Design primers containing the desired mutation. These primers should be complementary to the template plasmid DNA.[12]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.[12][13] The newly synthesized DNA will incorporate the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains.[12] The newly synthesized, unmethylated mutant plasmid DNA remains intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.[14]
-
Colony Screening and Plasmid Purification: Select individual colonies and grow them in liquid culture. Purify the plasmid DNA from these cultures.
-
Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any off-target mutations.[15]
-
Transfection and Expression: Transfect host cells (e.g., HEK293 cells) with either the wild-type or the mutant ASC-1 expression vector.
-
Functional Assay: Perform a functional assay to measure the activity of the ASC-1 transporter. For example, a radiolabeled substrate uptake assay using [3H]D-serine can be employed.[7]
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of BMS-466442 for both the wild-type and mutant ASC-1 transporters.
-
Data Analysis: A significant increase or complete loss of the IC50 value for the mutant transporter compared to the wild-type provides strong evidence for direct binding of BMS-466442 to the mutated residue.
A Comparative Look: Alternative Target Engagement Methodologies
While site-directed mutagenesis is a gold-standard technique, several other methods can be employed to validate target engagement, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Altering the drug's binding site on the target protein and observing a change in affinity/activity.[8] | High precision, provides information on specific binding residues. | Requires prior knowledge or a strong hypothesis about the binding site; can be labor-intensive. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[16][17][18][19][20] | Label-free, can be performed in intact cells and tissues, applicable to a wide range of targets.[18][20] | Throughput can be limited in its traditional format; interpretation can be complex if the drug affects protein stability through indirect mechanisms.[19] |
| Photo-Affinity Labeling (PAL) | A photoreactive group on the drug analog forms a covalent bond with the target upon UV irradiation, allowing for identification.[21][22][23][24] | Can identify direct binding partners without prior knowledge of the target; can map the binding site.[21][23] | Requires synthesis of a modified compound; potential for non-specific labeling; UV irradiation can damage cells.[24] |
| CRISPR/Cas9-Mediated Knockout/Mutation | Genetic deletion or mutation of the target gene to observe a loss of drug effect.[25][26][27][28][29] | Complete loss of target expression provides a clear genetic validation; versatile for creating various genetic modifications.[25][26] | Can have off-target effects; compensatory mechanisms may mask the phenotype; does not directly prove a physical interaction.[27] |
Visualizing the Logic: Decision Pathway for Target Validation
The choice of method for target validation often depends on the available resources, the nature of the drug and target, and the specific scientific question being addressed.
Caption: Decision-making framework for selecting a target validation method.
Conclusion
Validating the on-target engagement of a compound like BMS-466442 is a critical step in its development as a potential therapeutic. Site-directed mutagenesis stands out as a highly specific and definitive method for confirming a direct physical interaction between a drug and its target protein. By demonstrating a loss of potency upon mutation of specific residues within the ASC-1 transporter, researchers can build a strong, evidence-based case for the mechanism of action of BMS-466442. While alternative methods such as CETSA, photo-affinity labeling, and CRISPR-based approaches offer valuable and often complementary information, the precision of site-directed mutagenesis in elucidating the molecular details of a drug-target interaction remains unparalleled. A judicious application of these techniques, guided by the specific research question, will ultimately lead to more robust and reliable drug candidates.
References
-
Wikipedia. BMS-466442. [Link]
-
PubMed. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. [Link]
-
ACS Publications. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. [Link]
-
PMC. Inhibition of glial D‐serine release rescues synaptic damage after brain injury. [Link]
-
Addgene Blog. Site Directed Mutagenesis by PCR. [Link]
-
PMC. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubMed. The impact of CRISPR-Cas9 on target identification and validation. [Link]
-
PubMed Central. A “mesmer”izing new approach to site-directed mutagenesis in large transformation-ready constructs. [Link]
-
MDC. Strategies for target and pathway engagement in cellular assays. [Link]
-
Domainex. Photoaffinity Labelling. [Link]
-
BioInnovatise. Site Directed Mutagenesis Protocol. [Link]
-
ACS Publications. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector | Journal of Medicinal Chemistry. [Link]
-
Assay Genie. Site Directed Mutagenesis Protocol. [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
ResearchGate. How do I confirm if my site directed mutagenesis worked after transformation directly from colonies before sending it to sequencing?. [Link]
-
bioRxiv. A simple and efficient method for in vitro site-directed mutagenesis. [Link]
-
YouTube. Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. [Link]
-
ResearchGate. Is there any way to improve site directed mutagenesis of long plasmids?. [Link]
-
ResearchGate. Any one could tell me a protocol for site directed mutagenesis?. [Link]
-
News-Medical. Cellular Thermal Shift Assay (CETSA). [Link]
-
Biocompare.com. Target Validation with CRISPR. [Link]
-
Preprints.org. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
PubMed. Photoaffinity labeling in target- and binding-site identification. [Link]
-
MDPI. Molecular Docking and Site-Directed Mutagenesis of GH49 Family Dextranase for the Preparation of High-Degree Polymerization Isomaltooligosaccharide. [Link]
-
Drug Target Review. CRISPR-Cas9-based gene dropout screens: a powerful platform for drug discovery. [Link]
-
Creative Biolabs. Photoaffinity Labeling (PAL). [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
Sources
- 1. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 2. BMS-466442 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. bioinnovatise.com [bioinnovatise.com]
- 10. Molecular Docking and Site-Directed Mutagenesis of GH49 Family Dextranase for the Preparation of High-Degree Polymerization Isomaltooligosaccharide [mdpi.com]
- 11. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. news-medical.net [news-medical.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 22. Photoaffinity Compounds - Enamine [enamine.net]
- 23. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 25. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. biocompare.com [biocompare.com]
- 28. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 29. drugtargetreview.com [drugtargetreview.com]
Technical Comparison Guide: BMS-466442 & Negative Control Strategies in Asc-1 Uptake Assays
Executive Summary: The Role of BMS-466442
In the characterization of amino acid transport—specifically the Alanine-Serine-Cysteine Transporter-1 (Asc-1/SLC7A10) —distinguishing specific transporter activity from background noise is a critical challenge. Serine and glycine are promiscuous substrates, transported by multiple systems (e.g., ASCT1, ASCT2, LAT1).
BMS-466442 has emerged as the gold-standard chemical tool for pharmacologically isolating Asc-1 activity. Unlike broad-spectrum amino acid transport inhibitors, BMS-466442 is a highly potent, non-competitive inhibitor of Asc-1 with an IC50 in the low nanomolar range (~11–36 nM).
This guide details the experimental design for using BMS-466442 to establish negative control baselines (non-specific uptake) in radioligand uptake assays, comparing its performance against legacy alternatives like S-Methyl-L-Cysteine (SMLC) and vehicle controls.
Mechanistic Insight & Diagram
Asc-1 operates as a sodium-independent antiporter, primarily mediating the efflux of Glycine/L-Serine in exchange for the influx of D-Serine (a key NMDA receptor co-agonist). BMS-466442 binds to Asc-1, locking the transporter and preventing substrate translocation.
Figure 1: Asc-1 Transport Mechanism & BMS-466442 Inhibition[1][2][3]
Caption: BMS-466442 binds to Asc-1, blocking the Na+-independent exchange of D-Serine/Glycine.[1][2][3]
Comparative Analysis: Negative Control Agents
In uptake assays, the "negative control" defines the floor of the experiment (Non-Specific Binding/Uptake). The quality of this control determines the assay's Z-factor and dynamic range.
| Feature | BMS-466442 (Recommended) | S-Methyl-L-Cysteine (SMLC) | Vehicle (DMSO) |
| Role | Specific Negative Control (Defines Non-Specific Uptake) | Legacy Competitor (Alternative Substrate) | System Negative Control (Defines Total Uptake) |
| Potency (IC50) | 11 – 36 nM | ~50 – 100 µM | N/A (0% Inhibition) |
| Selectivity | High selectivity for Asc-1 over ASCT1/2 and LAT1. | Low. Also interacts with other neutral amino acid transporters. | N/A |
| Mechanism | Non-competitive / Allosteric inhibition. | Competitive substrate inhibition. | Solvent control.[4][5] |
| Assay Usage | Used to subtract non-Asc-1 background signal. | Used in historical data; requires high concentrations. | Used to determine "100% Signal" (Total Uptake). |
| Limitations | Solubility in aqueous buffer (requires DMSO stock). | Weak potency leads to incomplete blockade. | Does not account for off-target transporter activity. |
Why BMS-466442 is Superior
Using Vehicle alone is insufficient because it measures Total Uptake, which includes background flux through other transporters (e.g., ASCT1). To calculate Specific Asc-1 Uptake, you must subtract the signal obtained in the presence of a specific inhibitor. BMS-466442 provides a cleaner "zero baseline" than SMLC due to its nanomolar potency, ensuring that the remaining signal is truly non-specific.
Experimental Protocol: Asc-1 Specific Uptake Assay
This protocol describes how to use BMS-466442 to validate Asc-1 mediated transport of [³H]-D-Serine.
Materials
-
Cell Model: HEK293 stably expressing hAsc-1 (Parental HEK293 as background control).
-
Substrate: [³H]-D-Serine (20–50 nM final concentration).
-
Inhibitor (Negative Control Condition): BMS-466442 (Stock: 10 mM in DMSO).
-
Transport Buffer: Na+-free Krebs-Ringer (Choline-Cl replaces NaCl) to eliminate ASCT1/2 interference.
Workflow Diagram
Caption: Parallel workflow to determine specific Asc-1 uptake by subtracting BMS-466442 resistant signal.
Step-by-Step Procedure
-
Preparation:
-
Seed HEK-Asc1 cells in 24-well plates (poly-D-lysine coated) 24 hours prior.
-
Prepare Transport Buffer : 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4. Note: Elimination of Na+ suppresses ASCT1/2 activity, increasing Asc-1 specificity.
-
-
Pre-Incubation (The Critical Control Step):
-
Wash cells 2x with warm Transport Buffer.
-
Well Group A (Total Uptake): Add Buffer + 0.1% DMSO.
-
Well Group B (Non-Specific Uptake): Add Buffer + 1 µM BMS-466442 .
-
Incubate for 10 minutes at 37°C. Causality: This allows BMS-466442 to bind and lock the transporter before the substrate competes.
-
-
Uptake Phase:
-
Add [³H]-D-Serine to all wells (Final conc: 50 nM).
-
Incubate for 5–10 minutes at 37°C.
-
Note: Keep time short to measure initial rate kinetics.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash 3x with Ice-Cold Transport Buffer. Causality: Low temperature instantly halts transporter conformational changes.
-
-
Quantification:
-
Lyse cells with 0.1 M NaOH.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Normalize to total protein content (BCA Assay).
-
Data Analysis & Validation
To validate the assay, you must calculate the Specific Uptake Signal .
Calculation Logic
Expected Results (Simulated Data)
| Condition | CPM (Counts Per Minute) | Normalized (pmol/mg protein) | Interpretation |
| Vehicle (DMSO) | 25,000 | 100 | Total Uptake (Asc-1 + Diffusion + Background) |
| BMS-466442 (1 µM) | 2,500 | 10 | Non-Specific Uptake (Background only) |
| SMLC (1 mM) | 5,000 | 20 | Incomplete blockade (Higher background than BMS) |
| Parental Cells (No Asc-1) | 2,200 | 8.8 | Validates BMS-466442 effectively mimics "No Transporter" |
Validation Criteria:
-
Signal-to-Noise Ratio: The ratio of Vehicle/BMS-466442 should be >5 (ideally >10).
-
Dose Response: If characterizing BMS-466442 itself, the IC50 curve should plateau at the level of the parental cell background.
Troubleshooting & Optimization
-
High Background in Negative Control:
-
Cause: Incomplete washing or passive diffusion.
-
Solution: Ensure washes are ice-cold and rapid. Verify cell monolayer integrity is not disrupted by the washing force.
-
-
Low Specific Signal:
-
Cause: Low expression of Asc-1 or Na+ contamination.
-
Solution: Use Choline-Cl based buffers strictly. Asc-1 is Na+-independent; presence of Na+ activates endogenous ASCT transporters, masking Asc-1 specific signal.
-
-
BMS-466442 Solubility:
-
Dissolve in 100% DMSO to create a stock (e.g., 10 mM). Avoid freeze-thaw cycles. Ensure final DMSO concentration in assay is <0.5% to avoid cytotoxicity.
-
References
-
Brown, J. et al. (2014).[4] Enantioselective synthesis and biological evaluation of the first potent and selective inhibitors of the glycine transporter Asc-1 (SLC7A10). Journal of Medicinal Chemistry.
-
Sason, H. et al. (2016). Asc-1 transporter regulation of synaptic D-serine and glycine. Frontiers in Cellular Neuroscience.
-
Foster, A.C. et al. (2017).[4] Pharmacological separation of the contributions of Asc-1 and ASCT2 to D-serine and glycine transport. Neuropharmacology.[4]
-
Cayman Chemical. (n.d.). BMS-466442 Product Information & Biological Activity.[1][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BMS-466442 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Assessing Off-Target Effects of BMS-466442 on Glutamate Transporters: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the potential off-target effects of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), on the family of excitatory amino acid transporters (EAATs), also known as glutamate transporters. While BMS-466442 holds promise for neurological conditions like schizophrenia by modulating NMDA receptor co-agonists, its interaction with the primary regulators of glutamate homeostasis, the EAATs, remains largely uncharacterized in publicly available literature.[1] This guide offers a robust, self-validating system of protocols to de-risk and thoroughly characterize novel chemical entities in the realm of glutamatergic modulation.
The Imperative of Off-Target Profiling in Glutamatergic Drug Discovery
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by the EAAT family (EAAT1-5) to prevent excitotoxicity and maintain synaptic fidelity.[2] Any unintended interaction with these transporters could lead to a profound disruption of neuronal function, potentially masking the therapeutic benefits of a targeted compound or introducing significant safety liabilities.
BMS-466442's primary target, ASC-1 (gene name SLC7A10), is a sodium-independent neutral amino acid exchanger. In contrast, the EAATs (gene family SLC1A) are sodium-dependent transporters with distinct structural and functional characteristics.[3][4] While this difference in transporter family might suggest a low probability of cross-reactivity, the complex pharmacology of CNS-active compounds necessitates empirical validation over theoretical assumptions. This guide, therefore, provides the tools to generate that empirical data.
Comparative Analysis of BMS-466442 and Alternative Compounds
To rigorously assess the off-target profile of BMS-466442, it is essential to compare its activity against a panel of well-characterized compounds with known effects on glutamate transporters. The following table outlines a proposed comparative framework.
| Compound | Primary Target | Known EAAT Activity | Rationale for Inclusion |
| BMS-466442 | ASC-1 | To Be Determined | Test Article: The central focus of the investigation. |
| UCPH-101 | EAAT1 | Selective, non-competitive inhibitor of EAAT1.[5][6] | Positive Control (EAAT1): Validates the sensitivity of the assay for EAAT1 inhibition. |
| WAY-213613 | EAAT2 | Potent and selective non-substrate inhibitor of EAAT2.[7][8][9] | Positive Control (EAAT2): Validates the sensitivity of the assay for EAAT2 inhibition. |
| DL-TBOA | Pan-EAAT | Broad-spectrum, non-transportable inhibitor of EAATs. | Positive Control (Pan-EAAT): Establishes the maximum inhibitory effect achievable in the assay system. |
| Compound 14 (Negative Control Analog) | Unknown | No binding to an EAAT member (SLC1A1g) in thermal shift assays, but cytotoxic, suggesting other off-target effects.[10] | Negative Control: Differentiates between general cytotoxicity and specific EAAT inhibition. |
Experimental Workflows for Assessing Off-Target Effects
Two orthogonal, industry-standard methodologies are presented to provide a comprehensive assessment of BMS-466442's potential interaction with EAATs: a cell-based radiolabeled substrate uptake assay for high-throughput screening and a functional electrophysiological assay for detailed mechanistic characterization.
Workflow for Assessing EAAT Inhibition
Caption: Experimental workflow for assessing BMS-466442's off-target effects on EAATs.
Detailed Experimental Protocols
Radiolabeled Substrate Uptake Assay in HEK293 Cells
This assay provides a quantitative measure of a compound's ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-D-Aspartate, a non-metabolized substrate for EAATs) into cells expressing a specific EAAT subtype.
Materials:
-
HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin/Streptomycin
-
Poly-D-lysine coated 96-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-D-Aspartate
-
Test compounds (BMS-466442, controls) dissolved in DMSO
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-EAAT cell lines in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into poly-D-lysine coated 96-well plates at a density that results in a confluent monolayer on the day of the assay.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS to each well and pre-incubate for 10-15 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of BMS-466442 and control compounds in HBSS. The final DMSO concentration should not exceed 0.1%.
-
Remove the pre-incubation buffer and add 50 µL of the compound dilutions to the respective wells.
-
Incubate for 15-20 minutes at 37°C.
-
-
Uptake Initiation and Termination:
-
Prepare the uptake solution containing [³H]-D-Aspartate in HBSS at a final concentration equal to its Kₘ for the specific EAAT subtype.
-
Initiate the uptake by adding 50 µL of the uptake solution to each well.
-
Allow the uptake to proceed for 10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold HBSS.
-
-
Lysis and Quantification:
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (determined in the presence of a high concentration of a non-labeled substrate or a pan-EAAT inhibitor like DL-TBOA) from all values.
-
Normalize the data to the vehicle control (0% inhibition) and the pan-EAAT inhibitor control (100% inhibition).
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This method directly measures the electrogenic activity of the transporters, providing insights into the functional consequences and mechanism of any potential inhibition.[11][12]
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
cRNA for human EAAT1, EAAT2, or EAAT3
-
Collagenase solution
-
ND96 recording solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Substrate solution (e.g., 100 µM L-glutamate in ND96)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes using collagenase treatment.
-
Inject each oocyte with 50 nL of cRNA encoding the desired EAAT subtype (e.g., at 1 ng/nL).
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Substrate and Compound Application:
-
Establish a stable baseline current in ND96.
-
Apply the substrate solution (e.g., 100 µM L-glutamate) and record the inward current generated by the transporter. This is the control response.
-
Wash out the substrate and allow the current to return to baseline.
-
Perfuse the oocyte with a solution containing the test compound (e.g., BMS-466442) for 2-5 minutes.
-
Co-apply the substrate and the test compound and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-induced current in the absence and presence of the test compound.
-
Calculate the percentage inhibition for each concentration of the test compound.
-
To investigate the mechanism of inhibition, perform a substrate concentration-response curve in the absence and presence of a fixed concentration of the inhibitor. A change in Vₘₐₓ suggests non-competitive inhibition, while a change in Kₘ suggests competitive inhibition.
-
Interpreting the Results and Making Informed Decisions
A lack of significant inhibition in both the radiolabeled uptake and electrophysiology assays across all tested EAAT subtypes would provide strong evidence for the selectivity of BMS-466442, thereby de-risking its development profile with respect to off-target effects on glutamate transporters. Conversely, any observed inhibition should be characterized in detail to understand its potency and mechanism, which will be critical for predicting potential clinical liabilities.
By employing these rigorous, self-validating experimental systems, researchers can confidently assess the off-target profile of BMS-466442 and other novel compounds, ensuring a more complete understanding of their pharmacological activity and paving the way for the development of safer and more effective therapeutics for neurological disorders.
References
-
ResearchGate. Schematic diagram of glutamate uptake assay Steps. [Link]
-
PubMed. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus. [Link]
-
MDPI. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. [Link]
-
Kleinfeld Lab. Lab Manual for Oocyte Biophysics. [Link]
-
ResearchGate. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. [Link]
-
protocols.io. Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). [Link]
-
National Center for Biotechnology Information. Structure and allosteric inhibition of excitatory amino acid transporter 1. [Link]
-
bioRxiv. Conserved allosteric inhibition mechanism in SLC1 transporters. [Link]
-
National Center for Biotechnology Information. Conserved allosteric inhibition mechanism in SLC1 transporters. [Link]
-
National Center for Biotechnology Information. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2. [Link]
-
National Center for Biotechnology Information. Mechanism and Structure-Guided Optimization of SLC1A1/EAAT3-Selective Inhibitors in Kidney Cancer. [Link]
-
National Center for Biotechnology Information. Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. [Link]
-
National Center for Biotechnology Information. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain. [Link]
-
National Center for Biotechnology Information. Cryo-EM structure of the human Asc-1 transporter complex. [Link]
-
National Center for Biotechnology Information. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters. [Link]
-
National Center for Biotechnology Information. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism. [Link]
-
IFSC/USP. Chapter 5 ADVANCED METHODS IN ELECTROPHYSIOLOGY. [Link]
-
ResearchGate. Kinetic characterization of the inhibitory effect of WAY-213613 on synaptosomal L-[ 3 H]glutamate uptake. [Link]
-
UniProt. SLC7A10 - Asc-type amino acid transporter 1 - Homo sapiens (Human). [Link]
-
National Center for Biotechnology Information. Cellular Physiology and Pathophysiology of EAAT Anion Channels. [Link]
Sources
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibitory mechanism of human excitatory amino acid transporter EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Mechanism and Structure-Guided Optimization of SLC1A1/EAAT3-Selective Inhibitors in Kidney Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Physiology and Pathophysiology of EAAT Anion Channels - PMC [pmc.ncbi.nlm.nih.gov]
confirming asc-1 knockdown vs BMS-466442 inhibition results
Executive Summary
This guide provides a technical framework for distinguishing the activity of the asc-1 transporter (SLC7A10) from functionally related transporters (e.g., ASCT1, ASCT2, GlyT1) using two distinct modalities: genetic knockdown (KD) and chemical inhibition with BMS-466442 .
Critical Nomenclature Alert: Researchers frequently confuse "asc-1" with "ASCT1".
-
asc-1 (SLC7A10): A Na⁺-independent antiporter (heterodimer with 4F2hc/SLC3A2). Transports D-Serine, Glycine, L-Serine, and Alanine.[1][2][3]
-
ASCT1 (SLC1A4) & ASCT2 (SLC1A5): Na⁺-dependent transporters.[4]
-
BMS-466442: A nanomolar-potency inhibitor highly selective for SLC7A10 (asc-1) . It does not effectively inhibit ASCT1 or ASCT2 at physiological concentrations.
Part 1: The Biological Context & Tool Validation
To rigorously confirm asc-1 function, one must isolate its activity from the "noise" of Na⁺-dependent uptake systems.
The Target: SLC7A10 (asc-1)[1][2][3][5][6]
-
Mechanism: Obligate exchanger.[4] It couples the influx of one substrate (e.g., D-Serine) to the efflux of another (e.g., Glycine).
-
Ion Dependence: Na⁺-Independent .[1][3] This is the primary biophysical filter for your assays.
-
Key Substrates: D-Serine (high affinity), Glycine, L-Serine, L-Alanine, Cysteine.[1][2]
The Chemical Tool: BMS-466442
-
Profile: A potent, non-competitive allosteric inhibitor.
-
Potency: IC₅₀ ≈ 10–40 nM (in vitro).
-
Selectivity: >1000-fold selective for asc-1 over ASCT2, LAT1, and LAT2.
-
Limitation: Not suitable for in vivo administration (poor pharmacokinetic profile). Use strictly for in vitro (cell culture) or ex vivo (brain slice/synaptosome) applications.
The Genetic Tool: shRNA/siRNA/CRISPR
-
Profile: Chronic depletion of the SLC7A10 protein.[2]
-
Risk: Chronic loss may induce compensatory upregulation of other transporters (e.g., GlyT1 or ASCT1) to maintain amino acid homeostasis.
Part 2: Experimental Protocols
Workflow A: Chemical Inhibition Assay (Acute)
Objective: Isolate asc-1 mediated flux without genetic manipulation.
-
Buffer Preparation:
-
Control Buffer: Krebs-Ringer HEPES (KRH) with 140 mM NaCl.
-
Na⁺-Free Buffer (Critical): Replace NaCl with Choline Chloride (140 mM) or N-methyl-D-glucamine (NMDG). This eliminates ASCT1/2 and GlyT activity.
-
-
Pre-Incubation:
-
Incubate cells/synaptosomes for 10–20 minutes with BMS-466442 (Titration: 10 nM, 100 nM, 1 µM).
-
Vehicle Control: DMSO (0.1%).
-
-
Uptake Phase:
-
Add radiolabeled substrate: [³H]-D-Serine (preferred for specificity) or [³H]-Glycine.
-
Incubate for 5–10 minutes (linear phase).
-
-
Termination:
-
Rapid wash (3x) with ice-cold Na⁺-free buffer. Lysis and scintillation counting.
-
Workflow B: Genetic Knockdown Validation (Chronic)
Objective: Confirm phenotype is driven by SLC7A10 protein loss.
-
Transfection/Transduction:
-
Target: SLC7A10 (Human) or Slc7a10 (Rodent).
-
Control: Scrambled non-targeting sequence.
-
-
Validation (Mandatory):
-
qPCR: Confirm mRNA reduction >70%.
-
Western Blot: Membrane fraction blot using anti-asc-1 antibody. (Whole cell lysate often masks reduction due to intracellular pools).
-
-
Functional Verification:
-
Perform the Na⁺-Free Uptake Assay (as above).
-
Success Criteria: The KD group should show significantly reduced uptake in Na⁺-free conditions compared to Scramble.
-
Rescue Experiment: Treat KD cells with BMS-466442. If the residual transport in KD cells is not further inhibited by BMS-466442, your KD is near-total.
-
Part 3: Data Interpretation & Visualization
Comparative Analysis: KD vs. BMS-466442
| Feature | BMS-466442 Inhibition | SLC7A10 Knockdown (KD) |
| Onset | Acute (Minutes) | Chronic (Days/Weeks) |
| Specificity | High (at <100 nM) | High (Sequence dependent) |
| Compensatory Effects | Negligible (System doesn't have time to adapt) | High Risk (Cells may upregulate ASCT1/GlyT1) |
| Na⁺-Dependence | Must use Na⁺-free buffer to verify | Must use Na⁺-free buffer to verify |
| In Vivo Utility | None (Poor PK) | High (AAV/Transgenic models) |
| Primary Artifact | Off-target at >10 µM | Incomplete KD (residual protein) |
Pathway Diagram: Transporter Logic
The following diagram illustrates how to distinguish asc-1 activity from ASCT1/2 using the tools described.
Caption: Logic flow for isolating SLC7A10 (asc-1) activity. Note that Na⁺-free conditions are required to silence ASCT/GlyT background noise before applying BMS-466442.
Part 4: Troubleshooting & "Senior Scientist" Insights
-
The "Residual Flux" Problem:
-
Observation: You applied BMS-466442 (100 nM) in Na⁺-free buffer, but [³H]-Serine uptake only dropped by 60%.
-
Cause: asc-1 is an exchanger.[3][4] If intracellular amino acid pools are depleted (e.g., by starving cells in PBS for too long), asc-1 activity stalls because it has nothing to exchange.
-
Solution: Pre-load cells with 1 mM Alanine or Cysteine to "prime" the exchanger before the uptake assay.
-
-
Differentiating D-Serine Transport:
-
Handling BMS-466442:
-
Dissolve in DMSO to 10 mM stock. Store at -20°C.
-
Aqueous solubility is poor; do not serial dilute in water. Dilute directly into the assay buffer immediately before use.
-
References
-
Safory, H., et al. (2015). "The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission." EMBO Molecular Medicine.
-
Rosenberg, D., et al. (2013). "Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity." Journal of Neuroscience.
-
Brown, J.M., et al. "BMS-466442: A Potent and Selective Inhibitor of the asc-1 Transporter." Tocris Bioscience Product Datasheet.
-
Sason, H., et al. (2017). "Asc-1 Transporter Regulation of Synaptic Activity via D-Serine." Frontiers in Cellular Neuroscience.
-
Small, B.G., et al. (2021). "Impaired Adipocyte SLC7A10 Promotes Lipid Storage in Association With Insulin Resistance." Journal of Clinical Endocrinology & Metabolism.
Sources
- 1. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asc-1 Transporter (SLC7A10): Homology Models And Molecular Dynamics Insights Into The First Steps Of The Transport Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
benchmark comparison of BMS-466442 potency in different cell lines
Topic: Benchmark Comparison of BMS-466442 Potency in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
The Standard for Non-Transportable Asc-1 Inhibition
Executive Summary
BMS-466442 stands as the primary reference tool for the selective inhibition of the Alanine-Serine-Cysteine-1 (Asc-1/SLC7A10) transporter. Unlike classical competitive substrates (e.g., D-Isoleucine) that stimulate efflux via hetero-exchange, BMS-466442 acts as a non-transportable inhibitor . This distinct mechanism allows for the precise blockade of D-serine and glycine uptake without confounding results by inducing the release of intracellular amino acid pools.
This guide benchmarks BMS-466442 against alternative modulation strategies, detailing its nanomolar potency (IC50 ~20–37 nM) across validated cell models and providing a standardized protocol for assessing Asc-1 activity.
Mechanistic Profile & Signaling Architecture
Asc-1 is a Na⁺-independent antiporter critical for regulating synaptic concentrations of the NMDA receptor co-agonists D-Serine and Glycine .
-
Physiological Role: Asc-1 mediates the uptake of D-Serine/Glycine in exchange for the efflux of other neutral amino acids.
-
BMS-466442 Action: It binds to the Asc-1 transporter (likely stabilizing an outward-open conformation) without being translocated. This effectively "locks" the gate, preventing both uptake and hetero-exchange efflux.
-
Differentiation: Competitive substrates like D-Isoleucine block uptake but simultaneously trigger massive efflux of intracellular D-Serine, often masking the true inhibitory effect or artificially raising synaptic concentrations.
Visualization: Asc-1 Inhibition Mechanism
Figure 1: Mechanistic distinction between BMS-466442 (blocker) and D-Isoleucine (exchanger) at the Asc-1 interface.
Benchmarking Landscape: Potency Across Cell Lines
The potency of BMS-466442 is highly dependent on the expression density of Asc-1 and the specific cellular milieu. The following data aggregates validated IC50 values from primary literature.
Table 1: Comparative Potency Data (IC50)
| Cell Model | Assay Type | IC50 Value | Selectivity Context | Source |
| HEK293 (hAsc-1) | [³H]-D-Serine Uptake | 36.8 ± 11.6 nM | >1000-fold vs LAT2, ASCT2 | [1, 3] |
| Rat Primary Cortical Neurons | [³H]-D-Serine Uptake | 19.7 ± 6.7 nM | Native expression model | [1, 2] |
| Rat Brain Synaptosomes | [³H]-D-Serine Uptake | ~400 nM | Complex tissue matrix | [2] |
| Adipocytes (Human) | Amino Acid Uptake | ~100 nM | Used to block thermogenesis | [3] |
Comparative Analysis: BMS-466442 vs. Alternatives
| Compound | Mechanism | Potency (Approx.) | Key Advantage | Key Limitation |
| BMS-466442 | Non-transportable Inhibitor | ~20–40 nM | Pure blockade; no efflux stimulation. | Poor in vivo PK (brain penetration issues). |
| Lu AE00527 | Non-transportable Inhibitor | ~10 µM * | Structurally distinct blocker. | Less potent than BMS-466442 in head-to-head assays. |
| D-Isoleucine | Competitive Substrate | Ki ~1 mM | Readily available natural amino acid. | Stimulates efflux ; low potency (requires mM concentrations). |
| S-Methyl-L-Cysteine | Competitive Substrate | mM range | Natural analog. | Translocated; induces hetero-exchange. |
*Note: Lu AE00527 is often used at 10 µM to ensure saturation, though precise IC50 varies by assay.
Experimental Protocol: Validated [³H]-D-Serine Uptake Assay
Objective: Determine the IC50 of BMS-466442 in Asc-1 expressing cells (e.g., HEK293-Asc1).
Reagents & Preparation[1][2][3]
-
BMS-466442 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.
-
Note: Solubility is limited in aqueous buffers; do not pre-dilute in media until immediately before use.
-
-
Transport Buffer: HBSS containing 20 mM HEPES (pH 7.4).
-
Radioligand: [³H]-D-Serine (Specific Activity ~20–30 Ci/mmol).
Workflow Diagram
Figure 2: Step-by-step workflow for the radioligand uptake inhibition assay.
Detailed Methodology
-
Cell Preparation: Seed HEK293 cells stably expressing hAsc-1 on Poly-D-Lysine coated 24-well plates. Assay when cells reach 90% confluency.
-
Equilibration: Aspirate growth media and wash cells twice with warm Transport Buffer (HBSS/HEPES).
-
Pre-Incubation (Critical):
-
Prepare a serial dilution of BMS-466442 in Transport Buffer (Range: 0.1 nM to 1 µM).
-
Add buffer containing BMS-466442 to cells.
-
Incubate for 10 minutes at 37°C .
-
Why? This allows the inhibitor to bind the transporter before the substrate competes for the site.
-
-
Uptake Initiation:
-
Add [³H]-D-Serine (Final concentration: 100 nM) directly to the pre-incubation buffer (or replace with buffer containing both inhibitor and substrate).
-
Incubate for exactly 10 minutes at 37°C.
-
Note: Keep uptake time short to measure initial rate and avoid equilibrium effects.
-
-
Termination:
-
Rapidly aspirate buffer.
-
Wash cells 3x with Ice-Cold Transport Buffer.
-
Why? Ice-cold buffer stops transporter activity immediately.
-
-
Quantification:
-
Lyse cells with 0.1 N NaOH (or 1% SDS).
-
Transfer lysate to scintillation vials with cocktail.
-
Measure CPM (Counts Per Minute).
-
-
Data Analysis:
-
Normalize CPM to protein content (BCA assay).
-
Plot % Control vs. Log[BMS-466442].
-
Fit using non-linear regression (4-parameter logistic) to calculate IC50.
-
Expert Troubleshooting & Optimization
-
Solubility Artifacts: BMS-466442 is hydrophobic. Ensure final DMSO concentration in the assay is <0.1% to avoid non-specific membrane effects. If precipitation occurs at high concentrations (>10 µM), the IC50 curve will plateau artificially.
-
Substrate Competition: The IC50 value is dependent on the substrate concentration used (Cheng-Prusoff equation). If you use high concentrations of D-Serine (e.g., >10 µM), the apparent IC50 of BMS-466442 will shift to the right (appear less potent). Stick to tracer levels (50-100 nM).
-
Efflux vs. Uptake: If using D-Isoleucine as a control, remember it effectively empties the cytosol of radiolabel if pre-loaded. BMS-466442 will retain the label if added after loading. This is a useful assay to confirm the mechanism of action (Blocker vs. Substrate).
References
-
Brown, J. M., et al. (2014). "In vitro characterization of a small molecule inhibitor of the alanine serine cysteine transporter-1 (SLC7A10)." Journal of Neurochemistry, 129(2), 275-283.
-
Torrecillas, I. R., et al. (2019). "Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442." ACS Chemical Neuroscience, 10(5), 2510-2517.
-
Arianti, R., et al. (2021). "ASC-1 transporter-dependent amino acid uptake is required for the efficient thermogenic response of human adipocytes." FEBS Letters, 595(16), 2085-2098.
-
Safory, H., et al. (2015). "The alanine-serine-cysteine-1 transporter (SLC7A10) regulates D-serine homeostasis." Journal of Biological Chemistry.
A Researcher's Guide to the Reproducibility of BMS-466442 Inhibition of the ASC-1 Transporter
An In-Depth Analysis of Preclinical Data and Methodological Considerations for Future Studies
Introduction: The Significance of Targeting ASC-1 with BMS-466442
The alanine-serine-cysteine transporter 1 (ASC-1), also known as SLC7A10, is a crucial neutral amino acid transporter in the central nervous system (CNS). It plays a significant role in regulating the synaptic levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Given the implication of NMDA receptor dysfunction in the pathophysiology of schizophrenia, the modulation of D-serine levels through the inhibition of ASC-1 has emerged as a promising therapeutic strategy. BMS-466442 is a potent and selective inhibitor of the ASC-1 transporter and has been investigated for its potential in treating schizophrenia.[1] This guide provides a comprehensive comparison of the available data on BMS-466442's inhibitory activity from various independent sources, with a focus on the reproducibility of these findings. We will delve into the reported potencies across different experimental systems, address the existing discrepancies in the literature regarding its in vivo utility, and offer best practices for future research to ensure robust and reproducible results.
Mechanism of Action: How BMS-466442 Inhibits the ASC-1 Transporter
BMS-466442 acts as a selective inhibitor of the ASC-1 transporter.[1] Mechanistic studies combining experimental data and computational modeling suggest that BMS-466442 binds competitively to the orthosteric site of the transporter. This binding not only physically obstructs the substrate binding site but also prevents the conformational changes in the transmembrane helices that are essential for the transport of amino acids.[2] This dual action contributes to its potent inhibitory effect on ASC-1.
Caption: Mechanism of ASC-1 transporter inhibition by BMS-466442.
Comparative Analysis of BMS-466442 Potency Across Independent Reports
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. For BMS-466442, several sources have reported IC50 values in various in vitro systems. A comparison of these values is essential for assessing the reproducibility of its inhibitory activity.
| Experimental System | Reported IC50 (nM) | Source |
| HEK293 cells expressing human ASC-1 | 36.8 ± 11.6 | MedChemExpress[1] |
| Rat primary cortical cultures | 19.7 ± 6.7 | MedChemExpress[1] |
| Rat brain synaptosomes ([³H] D-serine uptake) | 400 | MedChemExpress[1] |
Analysis of Reproducibility and Potential for Variability:
The reported IC50 values for BMS-466442 in cell-based assays (HEK293 and primary cortical cultures) are relatively consistent, falling within the low nanomolar range. This suggests a good degree of reproducibility for its potent inhibition of the ASC-1 transporter in these controlled in vitro environments.
However, the significantly higher IC50 value observed in rat brain synaptosomes (400 nM) warrants further investigation. This discrepancy could be attributed to several factors:
-
System Complexity: Synaptosomes are resealed nerve terminals and represent a more complex biological system than cultured cells, with a multitude of other transporters and proteins that could potentially interact with BMS-466442 or influence the uptake of D-serine.
-
Presence of Endogenous Substrates: The synaptosomal preparation may contain endogenous substrates for ASC-1, which could compete with the radiolabeled D-serine and affect the apparent inhibitory potency of BMS-466442.
-
Experimental Conditions: Variations in experimental protocols, such as incubation time, temperature, and buffer composition, can significantly impact the results of uptake assays.
The In Vivo Conundrum: Is BMS-466442 Suitable for Systemic Administration?
A notable point of contention in the available literature is the suitability of BMS-466442 for in vivo studies. While some commercial suppliers explicitly state that the compound is "unsuitable for in vivo studies," there is published research demonstrating its efficacy in a mouse model of brain injury when administered directly into the brain.
This discrepancy likely stems from the pharmacokinetic properties of BMS-466442, particularly its ability to cross the blood-brain barrier (BBB). Compounds with poor BBB penetration are often deemed unsuitable for systemic in vivo studies targeting the CNS, as they cannot reach their site of action in sufficient concentrations. However, this limitation can be circumvented by direct administration into the CNS, such as through intracerebroventricular (ICV) infusion, as was done in the reported mouse study.
Therefore, the statement "unsuitable for in vivo studies" should be interpreted with caution and considered in the context of the intended route of administration and the research question being addressed. For systemic administration, the poor BBB penetration of BMS-466442 is a significant hurdle. However, for preclinical studies involving direct CNS delivery, it can be a valuable tool.
Clinical Trial Landscape: A Search for Human Studies
A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any registered clinical trials specifically investigating BMS-466442 for schizophrenia or any other indication. This suggests that, to date, the compound has not progressed to human clinical trials. The reasons for this could be multifaceted, including its challenging pharmacokinetic profile for systemic administration or the emergence of other more promising candidates.
Best Practices for Ensuring Reproducibility in BMS-466442 Research
To enhance the reproducibility of studies involving BMS-466442, researchers should adhere to the following best practices:
-
Thorough Compound Characterization: Independently verify the identity and purity of the BMS-466442 compound using analytical techniques such as mass spectrometry and NMR.
-
Detailed Methodological Reporting: Provide comprehensive details of the experimental protocols, including cell line authentication, passage number, culture conditions, and the specific parameters of the transport assays.
-
Standardized Protocols: Whenever possible, utilize standardized and validated protocols for cell culture and functional assays to facilitate cross-study comparisons.
-
Appropriate Controls: Include both positive and negative controls in all experiments to ensure the validity of the results. For ASC-1 inhibition studies, this could include a known non-selective inhibitor or a structurally related inactive compound.
-
Consideration of Experimental System: Clearly justify the choice of the experimental system and acknowledge its limitations. When comparing data across different systems, carefully consider the potential sources of variability.
Caption: A generalized experimental workflow for determining the IC50 of BMS-466442.
Conclusion and Future Directions
BMS-466442 is a potent and selective inhibitor of the ASC-1 transporter, with its inhibitory activity in the low nanomolar range being reproducibly demonstrated in cell-based in vitro assays. However, the variability in its reported potency in more complex systems like synaptosomes highlights the importance of careful experimental design and interpretation. The major hurdle for its clinical development appears to be its poor blood-brain barrier permeability, which limits its utility for systemic administration.
Future research aimed at improving the CNS penetration of ASC-1 inhibitors, while retaining the potency and selectivity of compounds like BMS-466442, will be crucial for advancing this therapeutic strategy. Furthermore, independent validation studies that directly compare the inhibitory effects of BMS-466442 in various preclinical models, with detailed and transparent reporting of methodologies, are needed to strengthen the foundation for any future translational efforts.
References
-
Torrecillas, I. R., Conde-Ceide, S., de Lucas, A. I., García Molina, A., Trabanco, A. A., Lavreysen, H., Pardo, L., & Tresadern, G. (2019). Inhibition of the Alanine-Serine-Cysteine-1 Transporter by BMS-466442. ACS chemical neuroscience, 10(5), 2510–2517. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
